Methyl 2-bromoquinoline-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUMUZZMUBBGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103502-48-3 | |
| Record name | methyl 2-bromoquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 2-bromoquinoline-4-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of Methyl 2-bromoquinoline-4-carboxylate, a key intermediate in the development of novel therapeutics. Quinoline derivatives have long been recognized for their vast pharmacological potential, serving as the structural core for a multitude of approved drugs.[1][2][3][4] This document details a robust and reproducible synthetic pathway, starting from readily available precursors, and outlines a comprehensive analytical workflow for the structural elucidation and purity assessment of the final compound. We delve into the mechanistic underpinnings of the synthetic strategy and provide practical, field-proven insights to guide researchers in their synthetic endeavors. This guide is intended for chemists, pharmacologists, and drug development professionals seeking to leverage this versatile scaffold in their research and development pipelines.
Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer agents, the quinoline core has consistently demonstrated its versatility in interacting with diverse biological targets.[3][5] Its unique electronic properties and the ability to be functionalized at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2]
This compound, in particular, serves as a crucial building block in organic synthesis. The presence of a bromine atom at the 2-position and a methyl ester at the 4-position offers orthogonal reactivity, enabling selective modifications to construct more complex molecular architectures. This strategic functionalization makes it an invaluable precursor for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[4][5]
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves two key transformations: the formation of the quinoline core followed by functional group manipulations.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies 2-bromoquinoline-4-carboxylic acid as the immediate precursor. This carboxylic acid can be accessed from 2-hydroxyquinoline-4-carboxylic acid, which in turn can be synthesized via established named reactions for quinoline synthesis.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Quinoline Core: The Pfitzinger Reaction
The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids.[6][7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the precursor, 2-hydroxyquinoline-4-carboxylic acid, isatin is reacted with a suitable ketone.
Reaction Mechanism: The reaction proceeds through the initial formation of an adduct between isatin and the enolate of the ketone, followed by cyclization and subsequent dehydration to yield the quinoline ring system.
Bromination of the Quinoline Core
The conversion of 2-hydroxyquinoline-4-carboxylic acid to 2-bromoquinoline-4-carboxylic acid is a critical step. This transformation can be achieved using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).[8]
Causality of Experimental Choice: The use of phosphorus-based brominating agents is preferred as they effectively replace the hydroxyl group at the 2-position of the quinoline ring with a bromine atom. The reaction typically requires heating to drive the conversion to completion.
Esterification to Yield the Final Product
The final step in the synthesis is the esterification of 2-bromoquinoline-4-carboxylic acid to afford this compound. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method.[9]
Alternative Esterification Methods: For substrates that may be sensitive to strongly acidic conditions, other esterification methods can be employed. These include the use of diazomethane, or coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[10][11]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Synthesis of 2-Bromoquinoline-4-carboxylic acid
This procedure is adapted from established literature methods.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxyquinoline-4-carboxylic acid | 189.17 | 4.0 g | 21.2 mmol |
| Phosphorus tribromide (PBr₃) | 270.69 | 25.0 g | 92.4 mmol |
| Toluene | 92.14 | 40 mL | - |
| Ethyl acetate | 88.11 | 500 mL | - |
| 1N Sodium hydroxide (NaOH) | 40.00 | 150 mL | - |
| 1N Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-hydroxyquinoline-4-carboxylic acid (4.0 g, 21.2 mmol) and toluene (40 mL).
-
Carefully add phosphorus tribromide (25.0 g, 92.4 mmol) to the mixture.
-
Heat the reaction mixture to reflux at 100°C for 3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in 1N sodium hydroxide solution (150 mL) and wash with ethyl acetate (2 x 100 mL) to remove any non-acidic impurities.
-
Adjust the pH of the aqueous phase to 3 with 1N hydrochloric acid to precipitate a white solid.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-bromoquinoline-4-carboxylic acid.
Expected Yield: ~56%
Caption: Workflow for the synthesis of 2-bromoquinoline-4-carboxylic acid.
Synthesis of this compound
This procedure follows the principles of Fischer esterification.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromoquinoline-4-carboxylic acid | 252.06 | 3.0 g | 11.9 mmol |
| Methanol | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Suspend 2-bromoquinoline-4-carboxylic acid (3.0 g, 11.9 mmol) in methanol (50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL).
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Yield: High
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Methyl 2-bromoquinoline-4-carboxylate: A Comprehensive Technical Guide on its Physicochemical Properties and Synthetic Utility
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of Methyl 2-bromoquinoline-4-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document outlines its core physicochemical properties, spectroscopic signature, and chemical reactivity. Emphasis is placed on its synthetic applications, particularly in the construction of novel bioactive molecules. Detailed, field-tested protocols for its synthesis and subsequent chemical transformations are provided, grounded in established chemical principles. This guide is intended to serve as a comprehensive resource for researchers leveraging this versatile compound in drug discovery and materials science.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted quinoline derivative featuring a bromine atom at the C2 position and a methyl ester at the C4 position. This specific arrangement of functional groups makes it a highly valuable intermediate. The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the C2 position, making the bromo group a good leaving group for nucleophilic substitution reactions.
Key Physicochemical Data:
A summary of the essential physical and chemical properties is presented below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Data |
| Molecular Formula | C₁₁H₈BrNO₂[1][2] |
| Molecular Weight | 266.09 g/mol [1][3] |
| CAS Number | 103502-48-3[4] |
| Appearance | Off-white to pink solid[3] |
| Melting Point | Data not consistently available; isomers have varied melting points. For example, Methyl 4-bromoquinoline-6-carboxylate melts at 145-150 °C. |
| Boiling Point | 374.6±22.0 °C (Predicted)[3] |
| Density | 1.557±0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a dry, sealed environment at room temperature.[3] |
Molecular Structure Diagram:
Caption: Generalized workflow for metal-catalyzed cross-coupling reactions.
Reactivity at the C4-Position: Ester Transformations
The methyl ester at the C4 position can be readily transformed into other functional groups.
Protocol: Saponification to 2-bromoquinoline-4-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a common precursor for amides and other derivatives. [5] Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (e.g., 2M)
-
Aqueous Hydrochloric Acid (HCl) (e.g., 2M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or THF in a round-bottom flask.
-
Hydrolysis: Add an excess of aqueous NaOH or LiOH solution (2.0-3.0 eq.) to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add aqueous HCl to neutralize the base and acidify the solution to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Extraction: Extract the product from the aqueous mixture using a separating funnel with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 2-bromoquinoline-4-carboxylic acid as a solid.
Synthesis Protocol
This compound can be synthesized from its corresponding carboxylic acid via Fischer esterification.
Protocol: Fischer Esterification of 2-bromoquinoline-4-carboxylic acid
Materials:
-
2-bromoquinoline-4-carboxylic acid [5]* Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
Setup: Suspend 2-bromoquinoline-4-carboxylic acid (1.0 eq.) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (4-12 h). Monitor the reaction by TLC.
-
Quenching: After completion, cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram:
Caption: Key steps in the synthesis via Fischer esterification.
Applications in Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmaceuticals. [6]this compound is a key starting material for synthesizing libraries of novel quinoline derivatives for biological screening. Its derivatives have been investigated for various therapeutic applications, including:
-
Anticancer Agents: Functionalization at the C2 position has led to the development of compounds that target various cancer-related pathways. [7]* Antimicrobial Agents: The quinoline core is present in many antibacterial and antimalarial drugs. New derivatives are constantly being explored to combat drug resistance. [8]* Enzyme Inhibitors: The rigid quinoline scaffold is ideal for designing specific inhibitors that fit into the active sites of enzymes, such as DNA gyrase. [9]
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [10][11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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ResearchGate. (n.d.). Some reactions of 2‐bromo‐ and 3‐bromoquinolines. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-(4-bromophenyl)quinoline-4-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H8BrNO2). Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 8-bromoquinoline-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromoquinoline-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Bromoquinoline. Retrieved from [Link]
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ChemSrc. (n.d.). 2-Bromoquinoline. Retrieved from [Link]
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SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2). Retrieved from [Link]
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PubChemLite. (n.d.). 7-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2). Retrieved from [Link]
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HMDB. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). methyl 4-bromoquinoline-7-carboxylate. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]
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Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-8-cyanoquinoline-2-carboxylate. Retrieved from [Link]
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Methyl 2-bromoquinoline-4-carboxylate CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2-bromoquinoline-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into its chemical identity, physicochemical properties, and detailed safety and handling protocols derived from authoritative Safety Data Sheets (SDS). Furthermore, it outlines a robust, two-step synthetic pathway, beginning with the foundational Pfitzinger reaction to yield the carboxylic acid precursor, followed by a standard esterification procedure. The guide also explores the compound's significance and applications in drug discovery, supported by its reactivity and potential as a scaffold for novel therapeutic agents. Spectroscopic data and detailed experimental procedures are included to provide a practical resource for researchers in the field.
Chemical Identity and Physicochemical Properties
This compound is a quinoline derivative featuring a bromine substituent at the 2-position and a methyl ester at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103502-48-3 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | No common synonyms | |
| Appearance | Off-white to pale yellow solid (typical) | General chemical knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | General chemical knowledge |
Safety Data Sheet (SDS) Synopsis and Handling Precautions
A thorough understanding of the safety profile of this compound is paramount for its safe handling and use in a laboratory setting. The following information is a synthesis of data from multiple supplier Safety Data Sheets.[3][4][5][6][7]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][7]
Precautionary Measures and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.[3][6]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4][5]
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-bromoquinoline-4-carboxylic acid, via the Pfitzinger reaction. The second step is the esterification of the carboxylic acid to the methyl ester.
Step 1: Pfitzinger Synthesis of 2-Bromoquinoline-4-carboxylic Acid
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[8][9]
Caption: The Pfitzinger reaction workflow for quinoline-4-carboxylic acid synthesis.
Experimental Protocol: Synthesis of 2-Bromoquinoline-4-carboxylic Acid [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3-4 equivalents) in ethanol or a mixture of ethanol and water.
-
Addition of Carbonyl Compound: To the stirred solution, add the α-methylene carbonyl compound (e.g., bromoacetone or a precursor that can generate a bromo-substituted enolate, 1-1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4.
-
Isolation: The product, 2-bromoquinoline-4-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification to this compound
The carboxylic acid is then converted to its methyl ester via a standard acid-catalyzed esterification.
Caption: Fischer esterification of 2-bromoquinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of this compound [11]
-
Reaction Setup: Suspend 2-bromoquinoline-4-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data
Table 2: Representative Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-8.0 (m, 2H, Ar-H), ~7.8-7.5 (m, 3H, Ar-H), ~4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165 (C=O), ~150-120 (Ar-C), ~53 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H stretch), ~1720 (C=O ester stretch), ~1600, 1550 (C=C, C=N aromatic ring stretch), ~1250 (C-O stretch) |
| Mass Spec. (EI) | m/z: 265/267 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of -OCH₃ and -COOCH₃ |
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[19][20][21] this compound, with its reactive bromine atom and ester functionality, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Novel Antimicrobial Agents
The quinoline core is present in several antibacterial and antimalarial drugs. The 2-bromo substituent on this compound is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores. For instance, it can be reacted with amines, thiols, and other nucleophiles to generate a library of derivatives for antimicrobial screening.[10]
Scaffold for Anticancer Drug Development
Numerous quinoline derivatives have demonstrated potent anticancer activity.[22] The planarity of the quinoline ring system allows for intercalation with DNA, while various substituents can interact with specific enzymes or receptors. The bromo and ester groups of this compound provide handles for the synthesis of compounds targeting kinases, topoisomerases, or other cancer-related proteins.
Intermediate in the Synthesis of Bioactive Heterocycles
The ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further functionalization. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This versatility makes this compound a key intermediate in the synthesis of a diverse range of heterocyclic compounds with potential biological activities.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its synthesis is well-established, and its reactivity allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The potential for this compound to serve as a scaffold for the development of new therapeutic agents warrants its continued investigation.
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Spectroscopic Characterization of Methyl 2-bromoquinoline-4-carboxylate: A Technical Guide
Introduction
Methyl 2-bromoquinoline-4-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from structurally related compounds, offering a predictive framework for researchers.
The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.
Caption: Molecular structure with atom numbering for NMR assignments.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers.[3][4] For this compound, the ¹H NMR spectrum is anticipated to show signals in the aromatic and aliphatic regions, characteristic of the quinoline core and the methyl ester group, respectively.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound in a standard solvent like CDCl₃ are summarized below. These predictions are based on established data for similar bromoquinoline and quinoline-4-carboxylate systems.[3][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.3 | Singlet (s) | - |
| H-5 | ~8.2 | Doublet (d) | ~8.5 |
| H-8 | ~8.1 | Doublet (d) | ~8.5 |
| H-6 | ~7.8 | Triplet (t) or ddd | ~7.5, ~1.5 |
| H-7 | ~7.6 | Triplet (t) or ddd | ~7.5, ~1.5 |
| -OCH₃ | ~4.0 | Singlet (s) | - |
Interpretation and Causality
-
H-3: This proton is on the pyridine ring and is adjacent to the electron-withdrawing carboxylate group at C-4, but lacks adjacent protons for coupling, hence it is expected to appear as a singlet at a downfield chemical shift.
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene portion of the quinoline ring will exhibit characteristic splitting patterns. H-5 and H-8 are ortho to the ring fusion and are expected to be the most deshielded of this system, appearing as doublets due to coupling with H-6 and H-7, respectively.[6] H-6 and H-7 are expected to appear as triplets or doublets of doublets due to coupling with their ortho and meta neighbors.[6]
-
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group are in an aliphatic environment and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift around 4.0 ppm is characteristic for a methyl ester.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The higher field strength improves signal dispersion and resolution, which is crucial for interpreting complex aromatic regions.[6]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[3] For this compound, a proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the structure.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C-2 (C-Br) | ~145 |
| C-4 (C-COOCH₃) | ~148 |
| C-8a | ~147 |
| C-4a | ~128 |
| C-5 | ~130 |
| C-6 | ~129 |
| C-7 | ~128 |
| C-8 | ~127 |
| C-3 | ~122 |
| -OCH₃ | ~53 |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, around 165 ppm.[7]
-
Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-4a, and C-8a) will have their chemical shifts significantly influenced by these groups. The C-2 carbon attached to the electronegative bromine atom will be deshielded. Similarly, C-4, attached to the carboxylate group, will also be downfield.
-
Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons (C-3, C-5, C-6, C-7, C-8) will be in the typical aromatic region of 120-140 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at a characteristic upfield position, around 53 ppm.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required due to the low natural abundance of ¹³C.[3]
-
Instrument Setup: A 100 MHz (for carbon) or higher spectrometer is used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing, and referencing to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.[8]
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic |
| ~2950 | C-H stretching | -OCH₃ |
| ~1725 | C=O stretching | Ester |
| ~1600, ~1570, ~1480 | C=C and C=N stretching | Quinoline ring |
| ~1250 | C-O stretching | Ester |
| ~1100-1000 | C-Br stretching | Aryl bromide |
| ~850-750 | C-H out-of-plane bending | Aromatic |
Interpretation of Key Bands
-
C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic signal and confirms the presence of the ester carbonyl group.[9] The position is typical for an α,β-unsaturated ester.
-
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.[10][11]
-
C-O Stretch: The C-O single bond stretch of the ester group will likely appear as a strong band in the 1300-1200 cm⁻¹ region.[12]
-
C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.[2]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides the molecular weight of the compound and structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The monoisotopic mass of C₁₁H₈BrNO₂ is 264.9738 Da.[14] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic molecular ion cluster with two peaks of nearly equal intensity at m/z 265 and 267. This "M" and "M+2" pattern is a definitive indicator of the presence of one bromine atom.
-
Major Fragment Ions: The fragmentation of the molecular ion is initiated by the ionization process, typically electron ionization (EI).[15] Key predicted fragmentations include:
-
Loss of -OCH₃: A peak at m/z 234/236 ([M - 31]⁺) corresponding to the loss of the methoxy radical from the ester group.
-
Loss of -COOCH₃: A peak at m/z 206/208 ([M - 59]⁺) due to the loss of the entire carbomethoxy group.
-
Loss of Br: A peak at m/z 186 ([M - 79/81]⁺) from the loss of the bromine radical.
-
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules. This high energy causes both ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of a novel compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a cohesive and validated structural assignment.
Caption: A flowchart illustrating the logical workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization has been outlined. The provided experimental protocols represent standard, robust methodologies for acquiring high-quality data. This integrated approach is essential for the unambiguous structural determination of novel compounds in a research and development setting, ensuring scientific integrity and enabling further investigation into their potential applications.
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An In-depth Technical Guide to the Solubility of Methyl 2-Bromoquinoline-4-Carboxylate in Common Organic Solvents
Abstract
Methyl 2-bromoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols for its quantification, and discuss the critical factors that influence the dissolution process. This document is intended to serve as a practical resource for laboratory professionals, offering both foundational knowledge and actionable methodologies.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter. It influences a multitude of processes, including reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of a compound's solubility profile allows for the rational selection of solvents for chemical synthesis, the development of effective crystallization procedures, and the design of suitable drug delivery systems.
Quinoline derivatives, in particular, are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties.[1][2] The solubility of these compounds can be influenced by factors such as pH, ionic strength, and temperature.[1][2][3] This guide will provide the necessary tools to systematically evaluate these factors for this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
-
Molecular Formula: C₁₁H₈BrNO₂[4]
-
Molecular Weight: 266.09 g/mol
-
Appearance: Solid
-
Predicted XlogP: 3.1[4]
The positive XlogP value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. The general principle of "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5][6]
Theoretical Framework of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The process of dissolution involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.
Several factors influence the solubility of organic compounds:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[7]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8]
-
pH and Ionic Strength: For ionizable compounds, pH can significantly alter solubility by converting the molecule into a more soluble salt form.[1][2][9] While this compound is not strongly acidic or basic, the quinoline nitrogen can be protonated under acidic conditions, potentially increasing aqueous solubility.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves a series of well-defined experimental protocols. The choice of method often depends on the required accuracy, throughput, and available instrumentation.
Solvent Selection
A range of common organic solvents should be selected to cover a spectrum of polarities.
Table 1: Suggested Organic Solvents for Solubility Screening
| Solvent Class | Examples | Polarity Index |
| Non-Polar | Hexane, Toluene, Diethyl Ether | 0.1 - 2.8 |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | 3.7 - 5.1 |
| Polar Protic | Methanol, Ethanol, Isopropanol | 5.1 - 6.6 |
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of the target compound.
Caption: General workflow for the experimental determination of solubility.
Detailed Experimental Protocols
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy.[10]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11][12]
For rapid screening, kinetic solubility methods are often employed.[13] These methods involve precipitating the compound from a stock solution (e.g., in DMSO) into the test solvent.[12]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
Precipitation: Add a small aliquot of the stock solution to each test solvent in a 96-well plate.
-
Incubation and Measurement: After a short incubation period, measure the amount of precipitate formed using nephelometry or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration.[13]
Analytical Techniques for Quantification
The accurate determination of solubility relies on precise quantification of the dissolved solute.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating and quantifying compounds in a mixture.[14][15]
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Analysis: Inject the standards and the filtered supernatant samples into the HPLC system.
-
Quantification: Determine the concentration of the unknown samples by comparing their peak areas to the calibration curve.
Caption: Workflow for solubility determination using HPLC.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for quantification, provided the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[16][17]
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.
-
Sample Analysis: Dilute the filtered supernatant to fall within the linear range of the calibration curve and measure its absorbance.
-
Concentration Calculation: Calculate the concentration of the original supernatant using the calibration curve and the dilution factor.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethyl Acetate | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Ethanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. By following the detailed protocols and utilizing the appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the progress of research and drug discovery.
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Mechanism of Friedländer synthesis for quinoline derivatives.
An In-Depth Technical Guide to the Mechanism of Friedländer Synthesis for Quinoline Derivatives
Abstract
The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains one of the most direct and versatile methods for the preparation of quinoline derivatives.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is fundamental to the synthesis of a vast number of pharmacologically active compounds.[3][4] Quinolines are privileged scaffolds in drug development, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] This guide provides a comprehensive examination of the Friedländer synthesis, focusing on its core mechanism, the influence of catalytic systems, substrate scope, and practical experimental considerations. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal reaction.
Introduction: The Strategic Importance of the Friedländer Annulation
The synthesis of the quinoline ring system is of paramount importance in medicinal chemistry. The Friedländer annulation provides a powerful and convergent approach, constructing the bicyclic system in a single synthetic operation from readily available precursors.[5] The reaction is typically promoted by either acid or base catalysis and involves a condensation followed by a cyclodehydration step.[2] While other methods like the Skraup, Doebner-von Miller, and Combes syntheses exist, the Friedländer approach often offers milder reaction conditions and greater flexibility for introducing a variety of substituents onto both the benzene and pyridine rings of the quinoline core.[6][7] Understanding the mechanistic nuances of this reaction is critical for optimizing reaction conditions, controlling regioselectivity, and expanding its application to the synthesis of complex molecular targets.
The Core Reaction Mechanism: A Tale of Two Pathways
The precise mechanism of the Friedländer synthesis can be influenced by the specific substrates and reaction conditions employed. However, two primary pathways are generally considered viable.[1] Detailed mechanistic studies suggest that under the most common acidic or basic conditions, the reaction initiates with an intermolecular aldol condensation.[6][8]
Pathway A: The Aldol-First Mechanism
This is the most widely accepted mechanism under typical catalytic conditions.[6]
-
Step 1: Aldol Condensation (Rate-Limiting Step): The reaction begins with an acid- or base-catalyzed aldol condensation between the 2-aminoaryl carbonyl compound (1 ) and the enolizable ketone or aldehyde (2 ). The base facilitates the deprotonation of the α-methylene group to form an enolate, which then acts as a nucleophile. Under acidic conditions, the carbonyl of compound 2 is activated by protonation. This initial condensation forms the aldol adduct (3 ). This step is generally considered the rate-determining step of the reaction.[1]
-
Step 2: Cyclization via Dehydration: The aldol adduct (3 ) rapidly loses a molecule of water to form an α,β-unsaturated carbonyl intermediate (4 ).
-
Step 3: Intramolecular Imine Formation and Aromatization: The amino group of the intermediate (4 ) then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the stable, aromatic quinoline ring (7 ).[9]
Pathway B: The Schiff Base-First Mechanism
An alternative pathway involves the initial formation of a Schiff base (imine).
-
Step 1: Schiff Base Formation: The amino group of the 2-aminoaryl carbonyl (1 ) condenses with the carbonyl group of the methylene partner (2 ) to form a Schiff base intermediate (5 ).
-
Step 2: Intramolecular Aldol-Type Reaction: The enolizable portion of the intermediate (5 ) then undergoes an intramolecular, base-catalyzed aldol-type reaction, forming a new six-membered ring (6 ).
-
Step 3: Dehydration: The final step is the elimination of a water molecule from intermediate 6 to yield the final quinoline product (7 ).[1]
While both pathways are plausible, experimental evidence suggests that for most standard Friedländer reactions, the aldol-first pathway (Pathway A) is the predominant route.[8]
Mechanistic Overview Diagram
Caption: Competing mechanistic pathways in the Friedländer synthesis.
Catalysis and Experimental Conditions: A Field-Proven Perspective
The choice of catalyst is a critical determinant of reaction efficiency, yield, and in some cases, regioselectivity. The reaction can be performed under a wide range of conditions, from harsh classical methods to milder, more environmentally benign modern protocols.
Catalytic Systems
-
Base Catalysts: Traditional base catalysts include alkali hydroxides (NaOH, KOH) and alkoxides (sodium ethoxide, potassium tert-butoxide).[9][10] These are effective for promoting the initial enolate formation but can sometimes lead to side reactions like the self-condensation of the methylene-containing reactant.[9]
-
Acid Catalysts: A wide variety of Brønsted acids (p-toluenesulfonic acid, sulfuric acid) and Lewis acids (iodine, neodymium(III) nitrate, ytterbium triflate) have been successfully employed.[1][11] These catalysts activate the carbonyl groups towards nucleophilic attack.
-
Modern Catalysts: Recent advancements have focused on heterogeneous and reusable catalysts to simplify work-up procedures and improve the sustainability of the synthesis.[3] These include solid-supported acids like Amberlyst-15, Nafion, and various metal-organic frameworks (MOFs).[3][12] The use of ionic liquids as both solvent and catalyst has also been explored.[5]
Reaction Conditions
-
Solvents: Ethanol is a common solvent for base-catalyzed reactions.[3] Toluene or dichloromethane are often used under acidic conditions.[9] Notably, many modern protocols have been developed under solvent-free conditions, often coupled with microwave irradiation, which can dramatically reduce reaction times and improve yields.[5][11]
-
Temperature: The reaction typically requires heating, often to the reflux temperature of the chosen solvent, to drive the dehydration steps to completion.[13]
Data Summary: Catalyst Impact on Yield
The following table summarizes representative yields for the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone using different catalytic systems, illustrating the impact of the catalyst choice.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 12 | ~75% | [10] (Implied) |
| p-TsOH | Toluene | Reflux | 8 | ~85% | [1] (Implied) |
| Iodine | Solvent-free | 100 | 2 | 92% | [11] |
| Neodymium(III) Nitrate | Solvent-free | 120 | 0.5 | 94% | [11] |
| Ionic Liquid [bmim]HSO₄ | Solvent-free (MW) | 120 | < 1 | 95% | [5] |
Experimental Protocol: A Self-Validating Workflow
This section provides a generalized, representative protocol for the synthesis of a substituted quinoline via a solvent-free, acid-catalyzed Friedländer reaction.
Synthesis of 2,4-dimethylquinoline
-
Reactants & Reagents:
-
2-aminoacetophenone (1.0 mmol, 135 mg)
-
Acetone (3.0 mmol, 220 µL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg)
-
-
Apparatus:
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Standard glassware for work-up and purification
-
-
Procedure:
-
Charging the Flask: To the round-bottom flask, add 2-aminoacetophenone, acetone, and p-TsOH.
-
Reaction: Place the flask in the heating mantle and heat the mixture to 80°C with vigorous stirring. Attach the reflux condenser and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 10 mL of ethyl acetate and 10 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethylquinoline.
-
Workflow Diagram
Caption: General experimental workflow for Friedländer synthesis.
Scope, Limitations, and Strategic Comparisons
While highly versatile, the Friedländer synthesis is not without its challenges.
-
Substrate Scope: A wide array of functional groups on the 2-aminoaryl carbonyl component are tolerated. The methylene partner can include symmetrical ketones, β-ketoesters, and ketones with additional activating groups.[6]
-
Major Limitation: Regioselectivity: The primary drawback arises when using unsymmetrical ketones (e.g., 2-butanone). The reaction can produce a mixture of 2,3-disubstituted and 2-monosubstituted quinolines, posing significant purification challenges.[6][9] Addressing this regioselectivity issue is an active area of research, with solutions including the use of specific catalysts or pre-functionalizing the ketone.[9]
Comparison to Other Named Reactions
| Synthesis Method | Reactants | Conditions | Key Features/Drawbacks |
| Friedländer | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl | Milder; Acid or Base Catalysis | Versatile, good yields; Regioselectivity issue with unsymmetrical ketones.[7] |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Harsh, highly exothermic | Simple starting materials; Low yields, violent reaction, limited substitution.[6][7] |
| Combes | Aryl amine + 1,3-dicarbonyl | Acid-catalyzed | Good for 2,4-substituted quinolines; Can have regioselectivity issues with substituted anilines.[6] |
| Pfitzinger | Isatin + carbonyl compound | Basic conditions | An extension of the Friedländer; Yields quinoline-4-carboxylic acids.[10][14] |
Conclusion and Future Outlook
The Friedländer synthesis is an enduring and powerful tool for the construction of the quinoline scaffold. Its mechanistic foundation, proceeding primarily through an aldol condensation-cyclization sequence, allows for rational optimization of reaction conditions. While challenges such as regioselectivity persist, modern innovations in catalysis, including the use of solid-supported reagents, MOFs, and microwave-assisted solvent-free protocols, have significantly expanded its scope and applicability.[3][12][15] These advancements continue to enhance the efficiency and environmental profile of the reaction, ensuring its continued prominence in the synthesis of complex heterocyclic molecules for the pharmaceutical and materials science industries.
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Gholap, A. R., & Gill, C. H. (2019). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 96(11), 1435-1444. [Link]
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Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]
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ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved January 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 5, 2026, from [Link]
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Manske, R. H. F. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
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Sharma, V., Kumar, A., Kumar, V., & Singh, V. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 4, 100305. [Link]
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Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved January 5, 2026, from [Link]
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Unveiling the Solid State: An In-depth Technical Guide to the X-ray Crystal Structure of Substituted Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive exploration into the world of substituted bromoquinolines through the precise lens of X-ray crystallography. Moving beyond a simple recitation of data, this document delves into the critical interplay between molecular structure and solid-state architecture, offering insights into how substituent effects dictate crystal packing and, ultimately, influence the physicochemical and biological properties of these significant heterocyclic compounds. For drug development professionals and medicinal chemists, understanding the three-dimensional structure is paramount for rational drug design and comprehending structure-activity relationships (SAR).[1][2][3][4]
The Significance of Bromoquinolines and Their Crystal Structures
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[5] The introduction of bromine atoms onto the quinoline ring provides a powerful tool for modulating these activities. Bromine's unique electronic and steric properties can influence a molecule's lipophilicity, metabolic stability, and ability to form specific intermolecular interactions, such as halogen bonds. These interactions play a crucial role in how a molecule binds to its biological target and how it arranges itself in a crystal lattice.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[6][7][8] For substituted bromoquinolines, a crystal structure provides invaluable information on:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.
-
Intermolecular Interactions: A detailed map of the non-covalent forces (hydrogen bonds, halogen bonds, π-π stacking) that govern crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.[9]
-
Absolute Configuration: For chiral molecules, the unambiguous determination of their stereochemistry.
This structural information is the bedrock for understanding and predicting a compound's behavior, from its solubility and dissolution rate to its interaction with biological macromolecules.
The Journey from Synthesis to a Solved Crystal Structure: A Methodical Approach
The successful determination of a crystal structure is the culmination of a multi-step process, where each stage is critical for the final outcome. The following sections detail the synthesis, purification, crystallization, and X-ray diffraction analysis of substituted bromoquinolines, with an emphasis on the rationale behind the experimental choices.
Synthesis of Substituted Bromoquinolines: Tailoring the Core
The synthesis of substituted bromoquinolines often begins with the quinoline core, which is then functionalized. Direct bromination of quinoline can be challenging and may lead to a mixture of products. Therefore, regioselective methods are often employed.[10] For instance, the synthesis of 3-bromoquinoline can be achieved through the reaction of an arylmethyl azide with a 1-bromoalkyne.[10] The presence of activating or deactivating groups on the quinoline ring will direct the position of bromination.
Protocol 1: Regioselective Synthesis of 3-Bromo-4-phenylquinoline [10]
-
Under an inert argon atmosphere, dissolve benzyl azide (1.0 equivalent) in dry dichloroethane (DCE).
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Add bromophenylacetylene (2.0 equivalents) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 3-bromo-4-phenylquinoline.[10]
The strategic placement of bromo and other functional groups, such as nitro or methoxy groups, can significantly influence the compound's antiproliferative activity.[5][11]
Purification: The Prerequisite for High-Quality Crystals
The purity of the compound is paramount for successful crystallization. Impurities can inhibit nucleation and crystal growth.[12] Recrystallization is a powerful technique for purifying solid organic compounds.[12][13] The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For bromoquinolines, which can range from low-melting solids to crystalline powders, a variety of solvent systems can be employed, including ethanol, ethyl acetate/hexane mixtures, and water/alcohol mixtures.[10][13][14]
Protocol 2: Purification of 3-Bromoquinoline via Recrystallization of its Hydrobromide Salt [10]
-
Dissolve the crude 3-bromoquinoline hydrobromide in a minimal amount of a hot water/alcohol mixed solvent.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[12]
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[15]
-
To obtain the free base, dissolve the purified hydrobromide salt in water and neutralize it with an alkali solution until the solution is basic.[10]
Crystallization: The Art and Science of Growing Single Crystals
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is often found through empirical screening.
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is crucial and can influence the resulting crystal packing and even the polymorphic form obtained.
X-ray Diffraction: Illuminating the Atomic Arrangement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.[16][17] This technique relies on the interaction of X-rays with the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.[8]
Experimental Workflow for Single Crystal X-ray Diffraction
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of substituted bromoquinolines.
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[8] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate crystal structure.
Interpreting the Crystal Structure: A Case Study Approach
The true value of a crystal structure lies in the insights it provides into the molecule's properties and interactions. While a comprehensive database of substituted bromoquinoline crystal structures is vast, we can examine key features through representative examples.
Comparative Crystallographic Data
The following table summarizes hypothetical crystallographic data for three distinct substituted bromoquinolines to illustrate how different substituents can influence the crystal system and packing density.
| Parameter | 3-Bromoquinoline | 5,7-Dibromo-8-hydroxyquinoline | 6-Bromo-5-nitroquinoline |
| Empirical Formula | C₉H₆BrN | C₉H₅Br₂NO | C₉H₅BrN₂O₂ |
| Formula Weight | 208.06 | 302.96 | 269.06 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| a (Å) | 8.45 | 7.98 | 6.54 |
| b (Å) | 11.25 | 15.13 | 9.87 |
| c (Å) | 12.90 | 21.64 | 10.21 |
| α (°) | 90 | 90 | 85.3 |
| β (°) | 105.2 | 90 | 78.9 |
| γ (°) | 90 | 90 | 92.1 |
| Volume (ų) | 1182.3 | 2613.5 | 635.8 |
| Z | 4 | 8 | 2 |
| Density (calc) (g/cm³) | 1.168 | 1.539 | 1.408 |
Note: This data is illustrative and compiled from typical ranges for such molecules.
The data reveals that the addition of bulky and polar substituents like a second bromine atom and a hydroxyl group, or a nitro group, can lead to different crystal systems and packing arrangements.
The Influence of Substituents on Molecular Interactions and Crystal Packing
The nature and position of substituents on the bromoquinoline ring dictate the types of intermolecular interactions that dominate the crystal packing.
Caption: Logical flow of how substituents influence intermolecular interactions and crystal packing.
-
Hydrogen Bonding: The presence of hydrogen bond donors (like -OH or -NH₂) and acceptors (like the quinoline nitrogen or a nitro group) will lead to the formation of strong hydrogen bonds, significantly influencing the crystal packing. For example, in 7-bromoquinolin-8-ol, intermolecular O—H⋯N hydrogen bonds lead to the formation of hydrogen-bonded dimers in the solid state.[18]
-
Halogen Bonding: The bromine atom itself can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. This interaction is highly directional and can be exploited in crystal engineering.
-
π-π Stacking: The aromatic quinoline ring system can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of electron-withdrawing or electron-donating substituents can modulate the strength and geometry of these interactions.
Structure-Activity Relationship (SAR): Linking Crystal Structure to Biological Function
A key application of X-ray crystallography in drug development is the elucidation of SAR. By comparing the crystal structures of a series of related bromoquinoline derivatives with their biological activities, researchers can identify the structural features crucial for efficacy.[2][3][4][11][19] For instance, studies on bromo- and cyano-substituted quinolines have shown that the position and number of these electron-withdrawing groups are critical in determining their anticancer potency.[11] The antiproliferative effects of various substituted quinoline derivatives have been evaluated against several cancer cell lines.[11]
The precise knowledge of the three-dimensional structure of a potent bromoquinoline derivative can then be used for in silico studies, such as molecular docking, to predict its binding mode to a target protein. This information is invaluable for the design of new, more potent, and selective drug candidates.
Conclusion and Future Perspectives
X-ray crystallography provides an unparalleled level of detail into the solid-state structure of substituted bromoquinolines. This guide has outlined the journey from synthesis to structure determination, emphasizing the rationale behind each experimental step. The insights gained from crystal structure analysis, particularly concerning intermolecular interactions and the influence of substituents, are fundamental to understanding the physicochemical properties and biological activities of these compounds.
As synthetic methodologies become more sophisticated and crystallographic techniques more automated, the systematic exploration of the structural landscape of substituted bromoquinolines will continue to accelerate. This will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential and provide a deeper understanding of the intricate relationship between molecular structure and function.
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- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (2025). Benchchem.
- X-ray Crystallography of 2-(2-Chloroethyl)
- Technical Support Center: Recrystallization of 6-Bromoquinoline Deriv
-
X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[20]. (n.d.). ResearchGate.
- Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. (2013). Cambridge University Press.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Technical Support Center: High-Purity 3-Bromoquinoline Recrystalliz
- Purification challenges for bromoquinoline compounds. (n.d.). Benchchem.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
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The Synthetic Keystone: Unlocking the Therapeutic Potential of Methyl 2-bromoquinoline-4-carboxylate
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide focuses on a key synthetic intermediate, Methyl 2-bromoquinoline-4-carboxylate, and its pivotal role in the synthesis of novel drug candidates. While the compound itself has not been extensively studied for its direct biological effects, its true value lies in its chemical reactivity, which allows for the strategic introduction of diverse functional groups at the 2-position of the quinoline ring. This guide will provide an in-depth exploration of the synthesis of this compound, its chemical transformations, and the potential biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in their quest for novel therapeutics.
The Quinoline Scaffold: A Foundation of Therapeutic Innovation
The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry for over a century.[1] Its presence in both natural products and synthetic drugs underscores its remarkable versatility in interacting with various biological targets.[2] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4] The 4-carboxy functional group, in particular, often plays a crucial role in the biological activity of these compounds, potentially acting as a key binding motif for target enzymes or receptors.[5]
Synthesis of the Core Intermediate: this compound
The efficient synthesis of the this compound core is paramount for its utilization in drug discovery programs. The Pfitzinger reaction is a classical and highly effective method for constructing the quinoline-4-carboxylic acid scaffold.[6]
The Pfitzinger Reaction: A Robust Synthetic Strategy
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] This reaction proceeds through a series of steps, including the base-catalyzed hydrolysis of isatin, formation of an imine intermediate, and subsequent intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid.[7]
Experimental Protocol: Synthesis of 2-Bromoquinoline-4-carboxylic Acid via the Pfitzinger Reaction
Materials:
-
Isatin
-
Bromoacetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water with stirring.
-
To this basic solution, add isatin and bromoacetone.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted bromoacetone.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The 2-bromoquinoline-4-carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Esterification to this compound
The synthesized 2-bromoquinoline-4-carboxylic acid is then converted to its methyl ester, which is often a more versatile intermediate for subsequent reactions.
Experimental Protocol: Methyl Esterification
Materials:
-
2-Bromoquinoline-4-carboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Suspend 2-bromoquinoline-4-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The methyl ester will precipitate. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Diagram: Synthesis of this compound
Caption: Nucleophilic aromatic substitution (NuAr) reactions.
Potential Biological Activities of Derivatives
The true potential of this compound is realized in the biological activities of the compounds synthesized from it.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. [8][9]The ability to introduce diverse side chains at the 2-position allows for the fine-tuning of the molecule's interaction with specific cancer-related targets. For instance, the introduction of substituted anilines can lead to compounds with significant antiproliferative activity against various cancer cell lines. [10] Table 1: Examples of Anticancer Activity of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| 2-Anilinoquinolines | HepG2 | 8.50 - 12.76 | G0/G1 cell cycle arrest | [10] |
| 2-Arylquinolines | HeLa, PC3, MCF-7 | Variable | KDM protein regulation | [9] |
| Brominated Quinolines | C6, HeLa, HT29 | 15.0 - 26.4 | Topoisomerase I inhibition | [11] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity
The quinoline scaffold is the basis for the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase. [12]By modifying the substituents on the quinoline ring, it is possible to develop new antimicrobial agents with improved potency and a broader spectrum of activity. The synthesis of novel 2-substituted quinoline-4-carbohydrazide derivatives from a bromo-quinoline precursor has been shown to yield compounds with significant DNA gyrase inhibitory activity. [13] Table 2: Examples of Antimicrobial Activity of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Target (if known) | Reference |
| 2-(Quinolin-4-yl)-propanoates | H. pylori | Not specified | Not specified | |
| 2-Methyl-3-substituted quinazolin-4-(3H)-ones | Gram-positive & Gram-negative bacteria | Not specified | Not specified | [12] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazides | S. aureus | Not specified | DNA Gyrase | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to a specific McFarland standard)
-
Positive control (a known antibiotic)
-
Negative control (medium only)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the bacterial growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural diversity that can be achieved through the derivatization of this compound allows for the exploration of structure-activity relationships and the optimization of anti-inflammatory potency.
Diagram: COX Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis by quinoline derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin E2 production)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the COX enzyme, the test compound (or vehicle control), and the detection reagent.
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the signal (colorimetric or fluorescent) using a plate reader.
-
Calculate the percentage of COX inhibition and determine the IC50 value for each compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-bromo substituent provide a powerful platform for the generation of diverse libraries of quinoline derivatives. The exploration of these derivatives has already yielded promising candidates with anticancer, antimicrobial, and anti-inflammatory activities.
Future research should continue to leverage the synthetic accessibility of this core to explore novel chemical space. The development of more efficient and environmentally friendly synthetic methodologies for its derivatization will be crucial. Furthermore, a deeper understanding of the structure-activity relationships of the resulting compounds, aided by computational modeling and in-depth biological characterization, will undoubtedly lead to the discovery of new and effective therapeutic agents. The journey from this simple bromo-ester to a life-saving drug is a testament to the power of synthetic chemistry in addressing unmet medical needs.
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- Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4249-4264.
- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(3).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(24), 10769-10781.
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- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2023). SCIREA Journal of Chemistry.
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Literature review of 2-bromoquinoline-4-carboxylic acid esters
An In-Depth Technical Guide to 2-Bromoquinoline-4-Carboxylic Acid Esters: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by biological targets. Within this class, quinoline-4-carboxylic acid derivatives have garnered significant attention for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 2-position and esterification of the carboxylic acid at the 4-position creates the 2-bromoquinoline-4-carboxylic acid ester scaffold. This modification offers a unique combination of chemical reactivity and physicochemical properties, making these compounds valuable as both final drug candidates and versatile intermediates for further chemical elaboration.
The bromine atom at the C2 position is a key functional handle. It can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The ester group at the C4 position modulates the compound's lipophilicity, solubility, and potential for hydrolysis by esterases in a biological environment, influencing its pharmacokinetic profile.
This technical guide provides a comprehensive overview of 2-bromoquinoline-4-carboxylic acid esters for researchers, scientists, and drug development professionals. It details the synthesis of the core structure, outlines key chemical and physical properties, and explores its broad applications in medicinal chemistry, supported by established protocols and data.
Part 1: Synthesis of the Core Scaffold
The synthesis of 2-bromoquinoline-4-carboxylic acid esters is typically a two-step process: first, the preparation of the key intermediate, 2-bromoquinoline-4-carboxylic acid, followed by its esterification.
Synthesis of 2-Bromoquinoline-4-carboxylic Acid
The most common and direct route to the parent acid involves the bromination of 2-hydroxyquinoline-4-carboxylic acid (also known as kynurenic acid). The hydroxyl group at the C2 position of the quinolone tautomer is converted into a bromide using a strong brominating agent.
Causality of Experimental Choices:
-
Starting Material: 2-Hydroxyquinoline-4-carboxylic acid is a readily available and relatively inexpensive starting material.
-
Brominating Agent: Phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are effective reagents for this transformation. They react with the hydroxyl group to form a good leaving group, which is subsequently displaced by a bromide ion.
-
Solvent: A high-boiling, non-protic solvent like toluene is used to allow the reaction to proceed at the elevated temperatures required for the reaction to go to completion.[4]
-
Work-up: The reaction is carefully quenched with ice to decompose any remaining phosphorus halides. An acid-base extraction is employed for purification. The product is soluble in a basic aqueous solution (due to the deprotonation of the carboxylic acid), while non-polar impurities remain in the organic phase. Subsequent acidification of the aqueous layer precipitates the pure carboxylic acid product.[4]
Detailed Experimental Protocol: Synthesis of 2-Bromoquinoline-4-carboxylic Acid[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) in toluene.
-
Addition of Reagent: Carefully add phosphorus tribromide (PBr₃, ~4 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to 100°C and maintain it under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude residue.
-
Purification: Dissolve the residue in a 1N sodium hydroxide (NaOH) solution. Wash this aqueous solution with ethyl acetate to remove any remaining non-acidic impurities.
-
Precipitation: Adjust the pH of the aqueous phase to ~3 using 1N hydrochloric acid (HCl). A white solid will precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum to obtain pure 2-bromoquinoline-4-carboxylic acid.
Esterification
With the carboxylic acid in hand, the final ester can be synthesized through several standard methods. The most common is the Fischer esterification.
Causality of Experimental Choices:
-
Method: Fischer esterification is a classic, cost-effective, and reliable method for producing esters from carboxylic acids and alcohols.[5]
-
Catalyst: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Conditions: The reaction is typically performed under reflux in an excess of the desired alcohol, which serves as both the reactant and the solvent. This drives the equilibrium towards the product side, maximizing the yield.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve 2-bromoquinoline-4-carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in large excess).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heating: Heat the mixture to reflux and maintain for several hours (e.g., 6-24 hours). Monitor the reaction by TLC until the starting material is consumed.[5]
-
Neutralization: Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Part 2: Chemical Properties and Characterization
The physicochemical properties of the parent acid, 2-bromoquinoline-4-carboxylic acid, are foundational to understanding its esters.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [6][7] |
| Molecular Weight | 252.06 g/mol | [6][7] |
| CAS Number | 15733-87-6 | [6] |
| Appearance | White solid | [4] |
| Topological Polar Surface Area | 50.19 Ų | [7] |
| XLogP3 | 3.3 | [6] |
Reactivity:
-
C2-Position: The bromine atom is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent leaving group for metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the quinoline core.
-
Ester Group: The ester is a key site for hydrolysis, either chemically or enzymatically. It can also be reduced or converted to other functional groups like amides.
Spectroscopic Characterization: While specific spectral data will vary with the ester group, general characteristics can be predicted. For example, in the ¹H NMR spectrum of a derivative like 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide, characteristic signals for the quinoline and phenyl protons appear in the aromatic region (δ 7.5-8.5 ppm).[8] Mass spectrometry is also crucial for confirming the molecular weight and isotopic pattern characteristic of a monobrominated compound.[9]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
2-Bromoquinoline-4-carboxylic acid and its esters are primarily valued as intermediates in the synthesis of pharmacologically active agents.[1] The quinoline-4-carboxylic acid framework itself is a known pharmacophore, and the 2-bromo position provides a strategic point for diversification.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity. The ability to modify the 2-position of the quinoline ring is crucial for tuning the selectivity and potency against specific cancer-related targets.
-
SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism. The quinoline-4-carboxamide core was essential for activity, and modifications at the 2-position were explored to optimize binding.[8]
-
Aurora Kinase Inhibition: Although based on a quinazoline core, a related study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid highlights the utility of a bromo-aryl substituent at the 2-position for achieving selective inhibition of Aurora A kinase, a key regulator of cell division.[10] This demonstrates the strategic value of the bromo-aromatic motif in kinase inhibitor design.
Antibacterial Activity
The quinoline core is famous for its role in antibacterial agents (e.g., fluoroquinolones). Research continues to explore new derivatives to combat drug-resistant bacteria.
-
A study on 2-phenyl-quinoline-4-carboxylic acid derivatives showed that some compounds displayed good activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Starting from a 2-bromo precursor would allow for the synthesis of a vast library of 2-aryl or 2-heteroaryl analogs via cross-coupling to optimize antibacterial potency.
Anti-inflammatory Activity
Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[12] The 2-bromo esters serve as precursors to amides and other derivatives that can be screened for their ability to modulate inflammatory pathways.
Conclusion
2-Bromoquinoline-4-carboxylic acid esters are a highly valuable and versatile class of compounds in modern medicinal chemistry. Their synthesis is straightforward, relying on robust and well-established chemical transformations. The true power of this scaffold lies in its dual functionality: the ester group for tuning pharmacokinetics and the C2-bromo substituent that acts as a linchpin for extensive structural diversification through cross-coupling chemistry. This allows researchers to systematically explore structure-activity relationships and develop potent and selective modulators of various biological targets, from bacterial enzymes to human kinases. As the search for novel therapeutics continues, the strategic use of intermediates like 2-bromoquinoline-4-carboxylic acid esters will remain a critical component of successful drug discovery campaigns.
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(2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available from: [Link].
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(2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link].
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(2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link].
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(2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available from: [Link].
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(2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromoquinoline-4-carboxylate
Introduction: The Strategic Importance of Functionalized Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the precise tuning of a molecule's steric and electronic properties to enhance its pharmacological profile, including efficacy, selectivity, and safety.[1][3]
Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[4] This Nobel Prize-winning reaction has become indispensable in both academic and industrial research for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[4][5]
This guide provides a detailed technical overview and field-proven protocols for the application of the Suzuki-Miyaura coupling to a key heterocyclic building block: Methyl 2-bromoquinoline-4-carboxylate . The arylation of this substrate at the 2-position opens a direct route to a diverse library of 2-aryl-quinoline-4-carboxylic acid derivatives, which are of significant interest for the development of novel therapeutics.
The Catalytic Cycle: A Mechanistic Deep Dive into the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The three fundamental steps are:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a square planar Pd(II) species.[5][6] The reactivity of the aryl halide is dependent on the carbon-halogen bond strength, with the general trend being I > Br > Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the Pd(II) complex. The presence of a base is critical for this step.[8] The base activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which then readily undergoes transmetalation with the Pd(II) halide complex.[8][9] This is often the rate-determining step of the reaction.
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate to form the desired C-C bond in the product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is intended as a starting point and may require optimization for specific substrates and desired scales.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromoquinoline.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Methyl 2-arylquinoline-4-carboxylate.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Process Optimization and Troubleshooting: A Guide for Robust Results
The success of the Suzuki-Miyaura coupling of this compound can be influenced by several factors. The electron-withdrawing nature of the ester group at the 4-position can affect the reactivity of the bromoquinoline. Below is a summary of key parameters and common issues with potential solutions.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | For electron-deficient substrates like this compound, catalysts with electron-rich and bulky phosphine ligands are often preferred.[10] Examples include Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with ligands such as SPhos or XPhos. These ligands promote the oxidative addition step and stabilize the catalytic species. |
| Base | The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For challenging couplings, stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ can be beneficial. The base should be finely powdered to maximize its surface area and reactivity. |
| Solvent | A mixture of an aprotic polar solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. |
| Temperature | Reaction temperatures typically range from 80 to 110 °C. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Optimization of the temperature is often necessary for each specific substrate combination. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (decomposed due to oxygen) - Poor reactivity of the bromoquinoline - Protodeboronation of the boronic acid | - Ensure rigorous degassing of solvents and reaction mixture. - Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos). - Use a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation.[11] |
| Incomplete Conversion | - Insufficient reaction time or temperature - Catalyst deactivation | - Increase the reaction time and/or temperature. - Increase the catalyst loading. - Consider a different ligand that may offer better catalyst stability. |
| Formation of Side Products | - Homocoupling of the boronic acid - Dehalogenation of the bromoquinoline | - Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.[11] - Use a milder base or lower the reaction temperature to minimize dehalogenation. |
| Difficulty in Purification | - Residual palladium catalyst | - Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of a diverse array of 2-aryl-quinoline-4-carboxylates. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful implementation and optimization. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this important transformation in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
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MDPI. (2022). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]
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ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
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ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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PubMed Central (PMC). (2013, March 27). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
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PubMed. (2013, July 8). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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PubMed Central (PMC). (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
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ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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PubMed. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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MDPI. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
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Application Notes and Protocols for Sonogashira Coupling with 2-Bromoquinoline Derivatives
Introduction: The Strategic Importance of Alkynylquinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of an alkynyl group onto the quinoline ring system via the Sonogashira coupling reaction is a powerful strategy in drug discovery.[1][2][3] This transformation opens avenues to novel chemical space, allowing for the synthesis of molecules with applications as pharmaceuticals, organic materials, and nanomaterials.[2][4] The resulting arylalkynes are versatile intermediates, readily participating in further synthetic elaborations.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling with 2-bromoquinoline derivatives, a class of substrates that can present unique challenges.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] Understanding the underlying mechanism is crucial for troubleshooting and optimizing reaction conditions.
The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[5][6]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromoquinoline, forming a Pd(II) intermediate.[4]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide.[4] This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[4]
-
Reductive Elimination: The resulting Pd(II)-alkynyl-quinoline complex undergoes reductive elimination to yield the desired 2-alkynylquinoline product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]
While the copper co-catalyst generally increases the reaction rate, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] In the absence of copper, a different mechanism involving a palladium-palladium transmetalation may be operative.[9][10]
Experimental Protocol: Sonogashira Coupling of 2-Bromoquinoline
This protocol provides a general procedure for the Sonogashira coupling of a 2-bromoquinoline derivative with a terminal alkyne. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromoquinoline derivative | ≥97% | Various | Ensure purity. |
| Terminal alkyne | ≥98% | Various | Purify if necessary. |
| Pd(PPh₃)₂Cl₂ | Catalyst grade | Sigma-Aldrich | Other Pd catalysts can be used. |
| Copper(I) iodide (CuI) | ≥98% | Sigma-Aldrich | Use a fresh bottle. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich | Must be dry. |
| Toluene or DMF | Anhydrous | Sigma-Aldrich | Degas before use. |
| Schlenk flask | - | - | For inert atmosphere. |
| Magnetic stirrer/hotplate | - | - | - |
| Inert gas (Argon or Nitrogen) | High purity | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromoquinoline derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C, substrate-dependent) and monitor the reaction progress by TLC or LC-MS.[11]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization and Key Considerations for 2-Bromoquinoline Derivatives
The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[8][12] 2-Bromoquinolines can be less reactive than their iodo counterparts, often requiring more forcing conditions or a more active catalytic system.[8]
Catalyst and Ligand Selection
-
Palladium Source: While Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with appropriate ligands can be more effective.[5]
-
Ligands: For less reactive aryl bromides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[5] Examples include XPhos and DTBNpP.[13][14] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficacy.[5]
Reaction Conditions
-
Solvent: The choice of solvent is critical. While toluene and DMF are common, other solvents like dioxane or even neat amine can be beneficial.[11] For some systems, aqueous media have been successfully employed.[15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[8] The base should be dry and used in excess.
-
Temperature: While some Sonogashira couplings proceed at room temperature, reactions with 2-bromoquinolines may require heating to temperatures between 60-100 °C to achieve a reasonable reaction rate.[11]
-
Copper-Free Conditions: To mitigate the formation of alkyne homodimers, a copper-free protocol can be employed.[8] This often necessitates the use of more specialized palladium catalysts and ligands.[1][14][16]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | - Inactive catalyst- Low reactivity of 2-bromoquinoline- Insufficient temperature | - Use a fresh batch of catalyst and CuI.- Switch to a more active catalyst/ligand system.- Increase the reaction temperature.[8][11] |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure anhydrous and anaerobic conditions.- Use high-purity reagents and solvents.[8] |
| Significant Homocoupling (Glaser Product) | - Presence of oxygen- High copper concentration | - Thoroughly degas the solvent and maintain an inert atmosphere.- Consider a copper-free protocol or reduce the amount of CuI.[8][17] |
| Dehalogenation of Starting Material | - Presence of water or other proton sources | - Use anhydrous solvents and reagents. |
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of 2-alkynylquinoline derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligands, and reaction conditions, researchers can overcome the challenges associated with less reactive 2-bromoquinoline substrates. This guide provides a solid foundation for the successful implementation and optimization of this powerful cross-coupling reaction in the pursuit of novel therapeutic agents and advanced materials.
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- 13. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [repository.kaust.edu.sa]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Methyl 2-bromoquinoline-4-carboxylate: A Keystone Intermediate for Pharmaceutical Innovation
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse pharmacophoric elements, leading to a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3] Within this esteemed class of heterocycles, Methyl 2-bromoquinoline-4-carboxylate emerges as a particularly valuable intermediate. Its strategic placement of a reactive bromine atom at the 2-position and a versatile methyl ester at the 4-position makes it an ideal linchpin for molecular diversification through modern cross-coupling methodologies. This guide provides a comprehensive overview of its synthesis, characterization, and application in the synthesis of advanced pharmaceutical building blocks.
Physicochemical Properties & Safety
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [4] |
| Molecular Weight | 266.09 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | ~394.7 °C at 760 mmHg (predicted) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |
| CAS Number | 15550696-0 | [4] |
Safety & Handling:
This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.
-
Precautionary Statements: Avoid breathing dust/fumes. Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.
Always consult the material safety data sheet (MSDS) before use for complete safety information.
Synthesis & Characterization
The synthesis of this compound is most reliably achieved through a two-step sequence commencing with the classic Pfitzinger reaction to construct the quinoline core, followed by Fischer esterification.
Workflow for Synthesis and Characterization
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Bromoquinoline-4-carboxylic acid (Pfitzinger Reaction)
The Pfitzinger reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[6]
Reaction Scheme:
Materials:
-
Isatin (1.0 eq)
-
Bromoacetone (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve KOH (3.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
To the basic solution, add isatin (1.0 eq) and bromoacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted bromoacetone.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-bromoquinoline-4-carboxylic acid.
Causality: The strong basic conditions facilitate the ring-opening of isatin to form an intermediate that then condenses with the enolizable bromoacetone. Subsequent intramolecular cyclization and dehydration afford the quinoline ring system.
Protocol 2: Synthesis of this compound (Fischer Esterification)
Fischer esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Reaction Scheme:
Materials:
-
2-Bromoquinoline-4-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Subsequent dehydration yields the ester.
Characterization of this compound
Note: As direct experimental spectra for the title compound were not available in the searched literature, the following data is predicted based on the analysis of its chemical structure and data from closely related analogues. These values should be used as a guide for characterization.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20-8.40 (m, 2H, Ar-H): Aromatic protons on the quinoline ring.
-
δ 7.70-7.90 (m, 2H, Ar-H): Aromatic protons on the quinoline ring.
-
δ 7.55 (s, 1H, Ar-H): Singlet for the proton at the 3-position of the quinoline ring.
-
δ 4.05 (s, 3H, -OCH₃): Singlet for the methyl ester protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.5 (C=O): Carbonyl carbon of the methyl ester.[7]
-
δ 148.0-150.0 (Ar-C): Aromatic carbons of the quinoline ring.
-
δ 145.0 (C-Br): Carbon bearing the bromine atom.
-
δ 120.0-135.0 (Ar-C): Aromatic carbons of the quinoline ring.
-
δ 52.5 (-OCH₃): Methyl carbon of the ester.
Mass Spectrometry (EI):
-
m/z (%): 265/267 (M⁺, M⁺+2, ~1:1 ratio), characteristic of a monobrominated compound.[8] The molecular ion peaks would be expected at m/z 265 and 267 with approximately equal intensity.
-
Fragmentation: Loss of ·OCH₃ (m/z 234/236), loss of COOCH₃ (m/z 206/208).
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3050 (w): Aromatic C-H stretch.[9]
-
~2950 (w): Aliphatic C-H stretch (methyl group).[9]
-
~1725 (s): C=O stretch of the ester.[10]
-
~1600, 1570, 1480 (m): Aromatic C=C stretching vibrations.[11]
-
~1250 (s): C-O stretch of the ester.
-
~760 (s): C-Br stretch.
Applications in Pharmaceutical Synthesis
The true utility of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The bromine at the 2-position is primed for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
Workflow for Cross-Coupling Reactions
Caption: Key cross-coupling applications of the title compound.
Protocol 3: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-arylquinoline-4-carboxylate derivative.[2][13]
Causality: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
Protocol 4: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides and amines.[13]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-aminoquinoline derivative.[14]
Causality: The palladium catalyst, in conjunction with a bulky phosphine ligand (Xantphos), facilitates the coupling of the amine to the quinoline ring. The strong base (NaOtBu) is required to deprotonate the amine, forming the key palladium-amido intermediate.
Exemplary Application in Drug Discovery
The 2-substituted-quinoline-4-carboxylic acid core is a key structural motif in various pharmacologically active agents. For instance, the anticancer agent TAS-103 is a dual inhibitor of topoisomerase I and II, demonstrating the therapeutic potential of this scaffold.[15] While not a direct synthesis from the title compound, the methodologies described herein provide a clear and efficient pathway to analogues of such potent molecules, enabling structure-activity relationship (SAR) studies and the development of novel therapeutics.
Conclusion
This compound is a high-value intermediate that provides a gateway to a vast chemical space of novel quinoline derivatives. The robust protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions empower medicinal chemists to rapidly assemble libraries of compounds for drug discovery programs. The strategic and versatile nature of this building block ensures its continued relevance in the quest for new and improved pharmaceutical agents.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals. (2009). Retrieved from [Link]
-
2-Bromoquinoline-4-carboxylic acid - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Methyl 2-(4-bromophenyl)quinoline-4-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (2023). Retrieved from [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). Retrieved from [Link]
-
2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem. (n.d.). Retrieved from [Link]
-
Aminoquinoline and their derivatives as antimalarial agents. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF - ResearchGate. (2008). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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This compound (C11H8BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed. (2003). Retrieved from [Link]
-
Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem. (n.d.). Retrieved from [Link]
-
Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]
-
IR Chart. (n.d.). Retrieved from [Link]
-
IR Absorption Table. (n.d.). Retrieved from [Link]
-
In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed. (1998). Retrieved from [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009). Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. (2023). Retrieved from [Link]
-
Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC - NIH. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. (2023). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from Methyl 2-bromoquinoline-4-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis and preliminary evaluation of novel kinase inhibitors based on the quinoline scaffold, starting from the versatile building block, Methyl 2-bromoquinoline-4-carboxylate. We present detailed, step-by-step protocols for the strategic diversification of this starting material through palladium-catalyzed cross-coupling and subsequent amide bond formation. The rationale behind the synthetic strategy, including the choice of reactions and conditions, is discussed to provide researchers with the foundational knowledge for library development. Furthermore, a general protocol for in vitro kinase activity screening is included to enable the biological evaluation of the synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds and π-stacking interactions make it an ideal framework for designing inhibitors that target the ATP-binding site of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinases a major class of therapeutic targets.[4][5][6] Several FDA-approved kinase inhibitors incorporate the quinoline scaffold, underscoring its clinical and therapeutic relevance.[7]
This compound is an excellent starting material for building a library of potential kinase inhibitors. It possesses two distinct and orthogonally reactive sites:
-
The C2-Bromo Group: This site is primed for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents. This position is often oriented towards the solvent-exposed region of the ATP pocket, enabling modulation of physicochemical properties like solubility and cell permeability.
-
The C4-Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation. This allows for the introduction of various amine-containing fragments that can form critical hydrogen bond interactions with the hinge region of the kinase active site.[3]
This dual-functionalization strategy provides a robust platform for generating a diverse library of compounds to probe structure-activity relationships (SAR) and optimize for potency and selectivity.[8]
Synthetic Strategy & Workflow
The overall strategy involves a modular, two-part synthetic sequence designed for library synthesis. First, the C2 position is diversified using a Suzuki-Miyaura cross-coupling reaction. Second, the C4-ester is converted into a diverse set of amides. This workflow allows for the creation of a matrix of compounds from a pool of boronic acids and amines.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10] It is tolerant of a wide range of functional groups, and the required boronic acid reagents are often commercially available or readily prepared.[10][11] For this synthesis, a common catalyst system like Pd(PPh₃)₄ or a pre-catalyst/ligand system is effective. A base is required to activate the boronic acid for transmetalation.[11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Water, Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[12]
-
Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting quinoline.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-arylquinoline-4-carboxylate intermediate.
Protocol 2: Saponification of Methyl 2-arylquinoline-4-carboxylate
Rationale: Saponification is a standard and high-yielding method for the hydrolysis of esters to carboxylic acids. Lithium hydroxide (LiOH) is a common choice as it is less prone to cause side reactions compared to sodium hydroxide in some substrates. A co-solvent system like THF/water ensures the solubility of both the ester and the hydroxide salt.
Materials:
-
Methyl 2-arylquinoline-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents)
-
Solvents: Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the Methyl 2-arylquinoline-4-carboxylate intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH·H₂O (3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-Arylquinoline-4-carboxylic acid, which is often pure enough for the next step.
Protocol 3: Amide Coupling of 2-Arylquinoline-4-carboxylic acid
Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. Peptide coupling reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, minimizes side reactions and racemization.[13][14]
Materials:
-
2-Arylquinoline-4-carboxylic acid
-
Amine (R-NH₂, 1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 2-Arylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Quench the reaction by adding water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final novel kinase inhibitor.
Biological Evaluation: In Vitro Kinase Assay
Rationale: A critical step in the drug discovery process is to determine the biological activity of the newly synthesized compounds.[15] Luminescence-based kinase assays, such as the ADP-Glo™ assay, are a common and robust method for quantifying kinase activity.[4][16][17] They measure the amount of ADP produced in a kinase reaction, which is directly proportional to the enzyme's activity. By measuring the reduction in ADP production in the presence of an inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[4][6]
Protocol 4: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Materials:
-
Kinase of interest, substrate, and ATP
-
Synthesized inhibitor compounds (stock solution in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 1-2.5 µL) of the serially diluted compounds. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the kinase enzyme in assay buffer to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[15]
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and simultaneously catalyze a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation & Interpretation
The results from the synthesis and biological evaluation should be tabulated for clear comparison and SAR analysis.
Table 1: Representative Synthesis Data
| Compound ID | Arylboronic Acid Used | Amine Used | Yield (Step 1) | Yield (Step 3) |
| KQI-001 | 4-Methoxyphenylboronic acid | Cyclopropylamine | 85% | 75% |
| KQI-002 | 3-Fluorophenylboronic acid | Cyclopropylamine | 82% | 78% |
| KQI-003 | 4-Methoxyphenylboronic acid | (S)-1-Phenylethanamine | 85% | 71% |
| KQI-004 | 3-Fluorophenylboronic acid | (S)-1-Phenylethanamine | 82% | 73% |
Table 2: Representative Biological Data
| Compound ID | Target Kinase (e.g., EGFR) IC₅₀ (nM) | Off-Target Kinase (e.g., VEGFR2) IC₅₀ (nM) |
| KQI-001 | 150 | >10,000 |
| KQI-002 | 45 | >10,000 |
| KQI-003 | 98 | 5,600 |
| KQI-004 | 22 | 4,800 |
| Staurosporine | 6 | 8 |
Data presented is hypothetical and for illustrative purposes.
References
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Boga, B., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available at: [Link][1][2]
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Reis, R. D. R., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry. Available at: [Link][18]
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PubMed (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Available at: [Link]
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Zayed, M. F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link][5]
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Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. Available at: [Link][19]
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Bentham Science Publishers (2021). Quinoline: An Attractive Scaffold in Drug Design. Available at: [Link][20]
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Ahmed, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link][7]
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ACS Publications (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available at: [Link][3]
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Royal Society of Chemistry (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link][8]
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Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link][16]
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Oriental Journal of Chemistry (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
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SAGE Journals (2009). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available at: [Link][17]
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PubMed Central (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link][15]
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Open Lab Notebooks (2019). Quinoline Series: Synthesis. Available at: [Link]
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PubMed Central (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available at: [Link]
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RSC Publishing (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link][13]
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MDPI (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]
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Application Notes & Protocols: A Guide to the Step-by-Step Functionalization of the Quinoline Ring at the 2-Position
Introduction: The Strategic Importance of C2-Functionalized Quinolines
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are prevalent in a multitude of natural products and approved pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] Functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, allowing for the precise tuning of a molecule's pharmacological profile.[3][4]
The 2-position of the quinoline ring is of particular strategic importance. Due to the electron-withdrawing nature of the ring nitrogen, the C2 and C4 positions are electron-deficient and thus activated towards specific types of chemical transformations.[5][6] This inherent reactivity provides a reliable handle for introducing diverse molecular fragments, making C2-functionalized quinolines highly sought-after intermediates in drug discovery and the development of functional materials.[1][3]
This guide provides an in-depth exploration of three robust and widely adopted methodologies for the functionalization of the quinoline ring at the 2-position:
-
Direct C-H Functionalization via Transition Metal Catalysis
-
Radical Functionalization via the Minisci Reaction
-
Classical Nucleophilic Aromatic Substitution (SNAr)
Each section will delve into the mechanistic underpinnings of the strategy, provide detailed, field-proven protocols, and present data to guide researchers in their synthetic endeavors.
Methodology 1: Direct C-H Functionalization via Transition Metal Catalysis
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach compared to classical cross-coupling reactions, which require pre-functionalized starting materials.[7][8] For quinolines, transition metal catalysis is a powerful tool for the regioselective formation of new bonds at the C2 position.[5]
Expertise & Experience: The Role of the N-Oxide Directing Group
While the C2-H bond of quinoline is inherently acidic and reactive, achieving exclusive selectivity can be challenging.[5] A common and highly effective strategy to overcome this is the use of quinoline N-oxides. The N-oxide moiety serves two critical functions:
-
Directing Group: The oxygen atom acts as a coordinating site for the transition metal catalyst (e.g., Palladium, Rhodium, Copper), positioning it in close proximity to the C2-H bond.[7][9]
-
Electronic Activation: It further enhances the electrophilicity and acidity of the C2-H bond, facilitating its cleavage during the catalytic cycle.[10]
This N-oxide directed strategy has enabled the introduction of a vast array of functional groups, including aryl, heteroaryl, alkyl, and amino moieties.[7] The N-oxide can be efficiently removed in a subsequent step to yield the desired 2-substituted quinoline.[7]
Experimental Workflow: C-H Functionalization
Caption: Workflow for N-Oxide Directed C2-Arylation of Quinoline.
Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol describes the direct arylation of quinoline N-oxide with aryl bromides, a method adapted from procedures reported in the literature.[7] The mechanism is believed to proceed via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, a concerted metalation-deprotonation (CMD) pathway for C-H activation, and reductive elimination.[7]
Materials:
-
Quinoline N-oxide
-
Aryl bromide (or aryl tosylate)[7]
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Phosphorus trichloride (PCl₃) for deoxygenation
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add quinoline N-oxide (1.0 mmol), the aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous DMF (5 mL).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup (Arylation): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude 2-aryl-quinoline N-oxide by column chromatography on silica gel.
-
Deoxygenation: Dissolve the purified 2-aryl-quinoline N-oxide (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere and cool to 0 °C. Add PCl₃ (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction & Workup (Final Product): Allow the mixture to warm to room temperature and stir for 1-3 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the crude product by column chromatography to yield the pure 2-aryl-quinoline.
Data Presentation: Scope of the C2-Arylation Reaction
| Entry | Arylating Agent (Ar-X) | Catalyst System | Yield (%) of 2-Ar-Quinoline | Reference |
| 1 | Phenyl bromide | Pd(OAc)₂ / PPh₃ | Good to Excellent | [7] |
| 2 | 4-Methoxyphenyl tosylate | Pd(OAc)₂ / Ligand | Good | [7] |
| 3 | 3-Thienyl bromide | Pd-based | Good | [7] |
| 4 | Benzene (unactivated) | Pd(OAc)₂ / Ag₂CO₃ | Moderate | [7] |
Methodology 2: Radical Functionalization via the Minisci Reaction
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient N-heterocycles.[11][12] It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring, followed by rearomatization. For quinoline, this reaction is highly regioselective for the C2 and C4 positions due to their enhanced electrophilicity upon protonation.[13][14]
Expertise & Experience: Leveraging Photoredox Catalysis
Classical Minisci reactions often require harsh conditions, such as high temperatures and strong oxidants.[15] Modern advancements, particularly the advent of visible-light photoredox catalysis, have transformed this methodology into a mild and highly versatile process.[13][16] A photocatalyst, upon absorbing visible light, can generate the required alkyl radical from a suitable precursor (e.g., an alkyl halide) under gentle, room-temperature conditions. Molecular oxygen from the air can often serve as the terminal oxidant for the rearomatization step, making the process more sustainable.[13]
Experimental Workflow: Minisci C-H Alkylation
Caption: Workflow for Photocatalytic Minisci C-H Alkylation.
Protocol: Visible-Light-Mediated Minisci C-H Alkylation with Alkyl Halides
This protocol is based on modern Minisci-type procedures utilizing photoredox catalysis for the C2-alkylation of quinolines with unactivated alkyl halides.[13]
Materials:
-
Quinoline
-
Unactivated alkyl halide (e.g., bromocyclohexane, tert-butyl bromide)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Trifluoroacetic acid (TFA) or other strong acid
-
Tris(trimethylsilyl)silane (TTMS) (optional, as a halogen-abstraction agent)[13]
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)
-
Blue LED light source
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add quinoline (0.5 mmol), the alkyl halide (1.5 mmol, 3.0 equiv), and the photocatalyst (0.005 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (2.5 mL). Add trifluoroacetic acid (1.0 mmol, 2.0 equiv) to protonate the quinoline. If using, add the halogen-abstraction agent like TTMS.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Concentration: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkyl-quinoline.
Data Presentation: Scope of Minisci C-H Alkylation
| Entry | Heterocycle | Alkyl Halide | Photocatalyst | Yield (%) | Reference |
| 1 | Quinoline | Bromocyclohexane | Organic Dye | 45 | [13] |
| 2 | 4-Chloroquinoline | Bromocyclohexane | Organic Dye | 84 (at C2) | [13] |
| 3 | Lepidine (4-Me-Quinoline) | Cyclohexyl Iodide | --- | 75 (at C2) | [11] |
| 4 | Quinine | Isopropyl Iodide | Organic Dye | Good | [13] |
Methodology 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical yet powerful method for functionalizing heteroaromatic rings.[6] This pathway requires a substrate with two key features: an electron-deficient aromatic ring and a good leaving group. In the case of 2-chloroquinoline, the electron-withdrawing nitrogen atom activates the C2 position towards nucleophilic attack, and the chloride ion serves as an excellent leaving group.[17][18]
Expertise & Experience: The SNAr Mechanism and Scope
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. This method is particularly prevalent for the synthesis of 2-aminoquinolines, which are important pharmacophores.[19][20] The reaction of 2-chloroquinoline with various amines, alcohols, and thiols provides straightforward access to a wide range of C2-functionalized derivatives.[21][22]
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for SNAr on 2-Chloroquinoline.
Protocol: Synthesis of 2-Aminoquinoline from 2-Chloroquinoline
This protocol describes the synthesis of 2-aminoquinoline via the Chichibabin reaction, a classic SNAr-type amination.[23]
Materials:
-
Quinoline
-
Sodium amide (NaNH₂)
-
Anhydrous xylene or toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous xylene. Suspend sodium amide (2.0 molar equivalents) in the boiling xylene.
-
Substrate Addition: Slowly add quinoline (1.0 molar equivalent) to the heated suspension.
-
Reaction: Heat the mixture to reflux. Hydrogen gas will evolve. Continue heating until the evolution of gas subsides (approximately 1-2 hours).
-
Hydrolysis: Cool the reaction mixture in an ice bath. Cautiously hydrolyze the mixture by the slow, dropwise addition of excess water.
-
Extraction (Acidic): Separate the organic (xylene) layer. Extract the organic layer with concentrated hydrochloric acid.
-
Basification: Treat the combined acidic extracts with an excess of sodium hydroxide solution until strongly basic.
-
Extraction (Basic): Extract the resulting basic aqueous solution with ether. Combine these ether extracts with the original xylene layer.
-
Concentration and Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization from toluene to yield 2-aminoquinoline as white needles.[23]
Data Presentation: Comparison of Nucleophiles in SNAr
| Entry | Starting Material | Nucleophile | Conditions | Product | Reference |
| 1 | Quinoline | NaNH₂ | Xylene, reflux | 2-Aminoquinoline | [23] |
| 2 | 2-Chloroquinoline | 1,2,4-Triazole | Basic (Na salt) | 2-(1H-1,2,4-triazol-1-yl)quinoline | [18] |
| 3 | 2-Chloroquinoline | Hydrazine | Isopropanol, reflux | 2-Hydrazinoquinoline | [24] |
| 4 | 2-Chloroquinoline | Phenylacetylene | PdCl₂, Et₃N, PPh₃ | 2-(Phenylethynyl)quinoline | [17] |
Conclusion
The functionalization of the quinoline ring at the 2-position is a critical task in synthetic and medicinal chemistry. The three methodologies detailed in this guide—direct C-H activation, Minisci radical addition, and nucleophilic aromatic substitution—represent the state-of-the-art and foundational approaches to achieving this transformation. While classical SNAr reactions on halo-quinolines offer a direct and reliable route, modern C-H functionalization and photoredox-mediated Minisci reactions provide milder, more efficient, and often more versatile pathways. The choice of method will depend on the desired functional group, substrate compatibility, and available resources. By understanding the principles and protocols outlined herein, researchers are well-equipped to synthesize diverse libraries of C2-functionalized quinolines for a wide range of applications.
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Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. Available at: [Link]
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- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Haloquinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its broad spectrum of bioactivity.[1][2] The functionalization of this privileged heterocycle is therefore of paramount importance in the discovery of novel drug candidates.[3][4] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the quinoline nucleus.[5][6][7] These methods offer unparalleled functional group tolerance, high yields, and predictable regioselectivity, replacing harsher, classical methods.[8][9] This guide provides an in-depth exploration of key palladium-catalyzed reactions—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, alongside modern C-H functionalization strategies—applied to haloquinoline substrates. We will dissect the causality behind experimental choices, offer field-proven, step-by-step protocols, and present data to empower researchers in drug development and synthetic chemistry.
The Foundational Principle: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key steps.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline. This step, often rate-limiting, oxidizes the metal center from Pd(0) to a Pd(II) species.[5][12] The reactivity of the haloquinoline is directly dependent on the halogen, following the general trend: I > Br > OTf >> Cl.[13][14]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the second coupling partner is introduced.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][12]
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl bonds, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[8][12][18]
Causality Behind Experimental Choices
-
Catalyst & Ligand: The choice of ligand is critical. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher catalyst turnover and enabling the use of less reactive aryl chlorides.[19][20] For many standard couplings, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, all-in-one catalyst/ligand system.[21]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[12][18] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The strength of the base can be tuned to avoid decomposition of sensitive substrates.[12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is frequently used.[12][22] The water helps to dissolve the inorganic base and facilitate the formation of the borate complex.
Generalized Protocol: Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[21]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to make a 0.1 M solution based on the haloquinoline) via syringe.[12][21]
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 90-100 °C and stir vigorously for 8-12 hours.[21][23] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[21]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[21]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-arylquinoline.[21]
Data Presentation: Representative Suzuki Couplings
| Haloquinoline | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloroquinoline | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 |
| 3-Bromoquinoline | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 90 | ~90-98 |
| 4-Iodoquinoline | Thiophene-2-boronic Acid | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ | DMF | 80 | ~80-92 |
| 6-Chloroquinoline | Pyridine-3-boronic Acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | ~75-88 |
Yields are representative and based on optimized conditions for analogous heterocyclic systems.[21][24]
Heck-Mizoroki Reaction: Alkenylation of Haloquinolines
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, providing a powerful route to C-C bond formation.[16][25] This reaction is instrumental in synthesizing styrenyl-quinolines and related structures.
Causality Behind Experimental Choices
-
Mechanism Nuance: Unlike the Suzuki coupling, the Heck reaction does not involve transmetalation. Instead, it proceeds via alkene coordination, migratory insertion (carbopalladation), and subsequent β-hydride elimination to release the product and a hydridopalladium species (H-Pd-X).[16][17]
-
Base: The role of the base (typically an amine like triethylamine or an inorganic carbonate) is to neutralize the H-X acid generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst for the next cycle.[16]
-
Stereoselectivity: The reaction typically exhibits excellent trans selectivity in the resulting alkene product due to the syn-addition of the palladium-carbon bond across the alkene followed by a syn-β-hydride elimination.[25]
Generalized Protocol: Heck Reaction of 3-Bromoquinoline with Styrene
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the tube tightly and heat in an oil bath to 100-120 °C for 12-24 hours.
-
Work-up & Purification: After cooling, follow a similar aqueous work-up and purification procedure as described for the Suzuki coupling. Dilute with a suitable organic solvent, wash with water to remove the amine salt, and purify by chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of a haloquinoline and a C(sp) of a terminal alkyne.[26][27] This reaction is indispensable for creating arylalkyne structures, which are valuable precursors and pharmacophores.
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the haloquinoline and a copper(I) salt (e.g., CuI) as a co-catalyst.[26][28]
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[29]
-
Copper-Free Variants: To avoid issues with homo-coupling of the alkyne (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed. These typically require more reactive palladium catalysts, stronger bases, or specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[27][29]
Generalized Protocol: Sonogashira Coupling of 4-Iodoquinoline with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under argon, add 4-iodoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagents: Add a solvent system of THF and a base like triethylamine (Et₃N) (typically used in excess, can be a co-solvent). Degas the mixture with argon for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C until TLC indicates completion (usually 2-6 hours). The high reactivity of aryl iodides often allows for mild conditions.[26]
-
Work-up & Purification: Perform an aqueous work-up as previously described. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][30] This reaction has profoundly impacted drug discovery, as the N-aryl quinoline motif is prevalent in many bioactive molecules.
Causality Behind Experimental Choices
-
Ligand is Everything: The success of this reaction hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized biarylphosphines from the Buchwald and Hartwig labs).[9][31] These ligands promote the challenging reductive elimination step that forms the C-N bond.[32]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center.[30][31]
-
Amine Scope: The reaction is incredibly versatile, accommodating a wide range of primary and secondary amines. For coupling with ammonia itself, specialized ammonia surrogates are often used to prevent double arylation.[9][31]
Generalized Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline with Morpholine
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict argon atmosphere, pre-mix Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like Xantphos (2-4 mol%) in an anhydrous, aprotic solvent like toluene or dioxane for 15-20 minutes.
-
Reaction Setup: To the catalyst mixture, add 3-bromoquinoline (1.0 equiv.) and the strong base (e.g., NaOtBu, 1.4 equiv.).
-
Amine Addition: Add morpholine (1.2 equiv.) to the stirring mixture.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Work-up & Purification: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash, dry, and purify by column chromatography.
Advanced Frontier: Direct C–H Functionalization
Direct C–H functionalization represents the cutting edge of synthesis, offering a more atom-economical approach by avoiding the need to pre-install a halogen on the quinoline ring.[3][33]
Core Principle: Directing Group Assistance
These reactions often rely on a directing group to position the palladium catalyst near a specific C-H bond. For quinolines, the nitrogen atom of the ring itself can act as a directing group, favoring functionalization at the C2 or C8 positions. Often, the quinoline is converted to a quinoline-N-oxide to enhance the directing ability and reactivity, typically favoring C2 functionalization.[23][33]
Caption: Conceptual workflow for directing group-assisted C-H activation.
Protocol Example: Direct C2-Alkenylation of Quinoline-N-Oxide
This protocol is based on a ligand- and oxidant-free method.[23]
-
Reaction Setup: In a reaction vial, combine quinoline-N-oxide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and an excess of the alkene partner (e.g., ethyl acrylate, 3.0 equiv.).[23]
-
Solvent: Add N-methyl-2-pyrrolidone (NMP) as the solvent.[23]
-
Reaction: Seal the vial and heat to 110 °C for 20 hours. The N-oxide itself can act as an internal oxidant in some systems, regenerating the active catalyst.[23]
-
Work-up & Purification: After cooling, the reaction mixture is subjected to a standard extractive work-up and purified by silica gel chromatography to afford the 2-alkenylated quinoline.[23]
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The Strategic Employment of Methyl 2-bromoquinoline-4-carboxylate in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Versatility of a Key Building Block
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within the vast library of quinoline-based starting materials, methyl 2-bromoquinoline-4-carboxylate stands out as a particularly versatile and valuable building block for the synthesis of novel bioactive compounds.
The strategic placement of three key functional groups—the quinoline core, the reactive bromine atom at the 2-position, and the methyl ester at the 4-position—provides a powerful platform for molecular diversification. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[3] Concurrently, the methyl ester offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of additional structure-activity relationships (SAR).
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the construction of diverse molecular architectures with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the potential of this building block in the development of novel therapeutic agents.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the quinoline ring is the linchpin of this building block's utility. Its electronic properties make it an excellent substrate for several palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. The following sections will detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] This reaction is particularly valuable for synthesizing 2-aryl and 2-heteroaryl quinoline derivatives, which are prominent motifs in many kinase inhibitors and other therapeutic agents.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for reaction efficiency. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and yield, with cesium carbonate often being more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane or toluene are used to dissolve the organic substrates, while water is necessary to dissolve the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[3] This reaction is instrumental in synthesizing 2-aminoquinoline derivatives, a scaffold present in numerous biologically active molecules, including kinase inhibitors and antibacterial agents.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps. Ligands such as Xantphos or BrettPhos are often employed due to their effectiveness in a wide range of amination reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Detailed Protocol: Synthesis of Methyl 2-(phenylamino)quinoline-4-carboxylate
This protocol outlines the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.) to an oven-dried Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired methyl 2-(phenylamino)quinoline-4-carboxylate.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Further Diversification and Application in Bioactive Compound Synthesis
The Suzuki and Buchwald-Hartwig reactions are just two of the powerful tools that can be applied to this compound. Other valuable transformations include:
-
Heck Reaction: For the synthesis of 2-alkenylquinolines by coupling with alkenes.
-
Sonogashira Coupling: For the formation of 2-alkynylquinolines by reacting with terminal alkynes.
The products of these initial coupling reactions can then be further modified at the 4-position ester.
-
Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water). The resulting carboxylic acid can be a key pharmacophore for interacting with biological targets.
-
Amidation: The carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides, further expanding the chemical diversity and allowing for fine-tuning of biological activity.
Application in Kinase Inhibitor Synthesis
The 2-aryl and 2-aminoquinoline scaffolds are prevalent in a number of approved and investigational kinase inhibitors.[6] The synthetic routes described above, starting from this compound, provide a streamlined approach to generating libraries of novel compounds for screening against various kinase targets. For instance, the introduction of different anilines via Buchwald-Hartwig amination can modulate the selectivity and potency of the resulting inhibitors.
| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Bioactivity |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl-quinolines | Kinase Inhibitors, Anticancer |
| Buchwald-Hartwig | Primary/Secondary Amines | 2-Amino-quinolines | Antimicrobial, Kinase Inhibitors |
| Heck Reaction | Alkenes | 2-Alkenyl-quinolines | Various |
| Sonogashira | Terminal Alkynes | 2-Alkynyl-quinolines | Anticancer, Antiviral |
Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive compounds. Its strategic functionalization allows for the efficient construction of diverse molecular libraries through well-established and reliable palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this key intermediate in their quest for novel and effective therapeutic agents. The logical application of the reactions described herein, coupled with subsequent modifications of the ester functionality, opens a vast chemical space for exploration and discovery.
References
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Zarghi, A., et al. (2020). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. Retrieved January 5, 2026, from [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Retrieved January 5, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved January 5, 2026, from [Link]
-
Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Retrieved January 5, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 5, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Scale-Up Protocol: Methyl 2-bromoquinoline-4-carboxylate
Abstract
Methyl 2-bromoquinoline-4-carboxylate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces significant challenges related to process safety, reaction control, and product purity. This document provides a comprehensive guide for the scale-up synthesis, focusing on a robust and scalable route via a Sandmeyer reaction. We will dissect the critical process parameters, safety considerations, and purification strategies necessary for the successful and reproducible production of high-purity this compound.
Strategic Overview: Synthetic Route Selection
For scale-up, a convergent, robust, and safe synthetic route is paramount. While several methods exist for constructing the quinoline scaffold,[3][4][5][6] a strategy that introduces the key bromo-substituent late in the synthesis via a reliable transformation is often preferred. The chosen route proceeds in three main stages, starting from the commercially available 2-aminoquinoline-4-carboxylic acid.
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt. This is a well-established but highly energetic transformation requiring strict temperature control.
-
Sandmeyer Reaction: Copper(I) bromide-catalyzed displacement of the diazonium group with a bromide atom. This reaction is known for its reliability and good yields.[7][8][9]
-
Esterification: Conversion of the resulting carboxylic acid to the target methyl ester.
This approach isolates the most hazardous steps and utilizes a classic, well-understood reaction mechanism, which is ideal for process control and scale-up.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Scale-Up Synthesis: Critical Process Parameters and Safety
Scaling this synthesis requires a shift in mindset from simple procedural execution to a deep understanding of the underlying chemical and physical processes.
Diazotization of 2-Aminoquinoline-4-carboxylic Acid
The formation of the diazonium salt is the most critical and hazardous step. Aryl diazonium salts are thermally unstable and can decompose explosively if isolated in a dry state.[10]
-
Causality of Low Temperature: The reaction is conducted at 0-5 °C for two primary reasons. First, it minimizes the decomposition of the diazonium salt into the corresponding 2-hydroxyquinoline-4-carboxylic acid byproduct, which is formed by the reaction with water.[10] Second, nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, is itself unstable and decomposes at higher temperatures.[11][12]
-
Reagent Addition: On a large scale, the aqueous solution of sodium nitrite must be added subsurface and slowly to the acidic solution of the amine. This ensures rapid mixing and prevents localized "hot spots" which can lead to uncontrolled decomposition and excessive off-gassing of nitrogen oxides.
-
Safety Protocols (Sodium Nitrite):
-
Hazard: Sodium nitrite is a strong oxidizer and is toxic if ingested.[13][14][15] It can accelerate the combustion of other materials.[16][17]
-
Handling: Always wear appropriate PPE, including gloves and safety glasses. Avoid contact with combustible materials and acids.[14] Store in a dry, well-ventilated area away from acids and reducing agents.[14]
-
Quenching: Any excess nitrous acid at the end of the reaction must be quenched before heating the reaction mixture. A solution of sulfamic acid or urea can be used, which reacts with HNO₂ to produce nitrogen gas, water, and a stable salt.
-
Sandmeyer Bromination
This step involves a radical-nucleophilic aromatic substitution mechanism.[7][9]
-
Mechanism & Catalyst: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst.
-
Exotherm & Off-Gassing: The decomposition of the diazonium salt is exothermic and releases a large volume of nitrogen gas. The addition of the diazonium salt solution to the hot copper(I) bromide solution must be carefully controlled to manage both the reaction temperature and the rate of gas evolution. A robust gas scrubbing system is essential on scale.
-
Byproduct Formation: The primary byproduct is often a biaryl compound, formed by the coupling of two aryl radicals. This is minimized by maintaining a sufficient concentration of the copper catalyst.
Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.
Fischer Esterification
This is a classic acid-catalyzed equilibrium reaction.
-
Driving Equilibrium: To achieve high conversion, the equilibrium must be shifted towards the product. This is typically done by using a large excess of methanol, which acts as both a reagent and a solvent. Alternatively, a dehydrating agent or a method to remove water (like a Dean-Stark trap, though less common for methanol) can be employed.
-
Solvent & Reagent: Methanol is flammable and toxic. The reaction should be conducted in a well-ventilated area with appropriate fire suppression systems in place. Sulfuric acid is highly corrosive.
-
Work-up: After the reaction, the excess methanol is typically removed by distillation. The resulting residue is then neutralized carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
Detailed Laboratory Protocol (Scalable to 100g)
Disclaimer: This protocol involves hazardous materials and reactions. It should only be performed by trained chemists in a suitable fume hood with all necessary safety precautions in place.
Materials and Equipment
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 2-Aminoquinoline-4-carboxylic acid | 188.18 | 100.0 g | 0.531 | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 450 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 40.0 g | 0.580 | 1.09 |
| Copper(I) Bromide (CuBr) | 143.45 | 84.0 g | 0.585 | 1.1 |
| Sulfamic Acid | 97.09 | ~5 g | - | - |
| Methanol (MeOH) | 32.04 | 1.5 L | - | - |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 50 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Equipment: 2L 3-neck round-bottom flask, 1L addition funnel, overhead mechanical stirrer, thermocouple, cooling bath (ice/salt), heating mantle, condenser, filtration apparatus.
Step 1: Diazotization
-
In the 2L flask, combine 2-aminoquinoline-4-carboxylic acid (100.0 g, 0.531 mol) and 48% hydrobromic acid (300 mL). Stir the resulting slurry.
-
Cool the mixture to 0 °C using an ice/salt bath.
-
In a separate beaker, dissolve sodium nitrite (40.0 g, 0.580 mol) in deionized water (150 mL).
-
Transfer the sodium nitrite solution to the addition funnel.
-
Add the sodium nitrite solution dropwise to the stirred slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C .
-
After the addition is complete, stir the resulting dark solution at 0-5 °C for an additional 30 minutes.
-
Check for excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). If positive, add small portions of sulfamic acid until the test is negative. The diazonium salt solution is now ready for the next step and should be used immediately.
Step 2: Sandmeyer Reaction
-
In a separate 2L flask, add copper(I) bromide (84.0 g, 0.585 mol) and 48% hydrobromic acid (150 mL). Heat the mixture to 60 °C with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution via the addition funnel over ~1 hour. CAUTION: Vigorous nitrogen evolution will occur. Control the addition rate to manage the foaming and off-gassing.
-
After the addition is complete, heat the reaction mixture to 80 °C and hold for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature. The solid product, 2-bromoquinoline-4-carboxylic acid, will precipitate.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove copper salts.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight. (Expected yield: 110-120 g).
Step 3: Esterification
-
Combine the dried 2-bromoquinoline-4-carboxylic acid from Step 2 with methanol (1.5 L) in a 3L flask equipped with a stirrer and condenser.
-
Cool the slurry in an ice bath and slowly add concentrated sulfuric acid (50 mL).
-
Heat the mixture to reflux (~65 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by ~70% using a rotary evaporator.
-
Slowly and carefully pour the concentrated mixture over crushed ice (2 kg) with vigorous stirring.
-
Neutralize the acidic slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The crude this compound will precipitate as a solid. Stir for 30 minutes.
-
Collect the crude product by vacuum filtration, wash the cake with cold water (3 x 250 mL).
Purification: Crystallization
Chromatography is not feasible for large-scale purification. A well-designed crystallization is the most effective method.[18]
-
Transfer the wet, crude solid to a suitable flask.
-
Add a suitable solvent system, such as ethanol or an ethanol/water mixture. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Heat the mixture to dissolve the solid completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C.
-
Quality Control: Analyze the final product for purity (HPLC, NMR), identity (MS), and residual solvent (GC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 2 | Diazonium salt decomposition (temp too high). | Ensure strict temperature control (<5 °C) during diazotization. Use the diazonium salt immediately after preparation. |
| Incomplete reaction. | Ensure sufficient CuBr catalyst is used. Increase reaction time or temperature after addition is complete. | |
| Presence of Phenol Impurity | Reaction of diazonium salt with water. | Maintain low temperature during diazotization. Ensure the Sandmeyer reaction is sufficiently warm to promote reaction with bromide over water. |
| Incomplete Esterification | Insufficient reaction time or catalyst. Water present in the reaction. | Monitor reaction by TLC/LC-MS and extend reflux time if needed. Use dry methanol and glassware. |
| Product Fails Purity Spec | Inefficient crystallization. Trapped impurities. | Re-crystallize from a different solvent system. Consider a carbon treatment during hot filtration to remove colored impurities. Ensure slow cooling. |
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: sodium nitrite. [Link]
-
Alchemist-chem. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. [Link]
- Google Patents.
-
Carl ROTH. Safety Data Sheet: Sodium nitrite. [Link]
-
Makhubela, B. C. E., et al. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PubMed Central, 2016. [Link]
-
Asefa, B. T., & Gudeta, M. S. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, 2020. [Link]
-
International Labour Organization & World Health Organization. ICSC 1120 - SODIUM NITRITE. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
West Liberty University. Sodium nitrite MSDS. [Link]
-
Loba Chemie. BROMINE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. Bromine chloride: Risk assessment, environmental, and health hazard. [Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Taylor & Francis Online. Liquid-crystalline quinoline derivatives. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]
-
PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
National Center for Biotechnology Information. Bromine Acute Exposure Guideline Levels. [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
Reddit. Diazotization workup neutralization question. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... [Link]
-
Online Chemistry Notes. Diazotization reaction: Mechanism and Uses. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. chemos.de [chemos.de]
- 14. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 15. westliberty.edu [westliberty.edu]
- 16. download.basf.com [download.basf.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromoquinoline-4-carboxylate
Welcome to the technical support resource for the synthesis of Methyl 2-bromoquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common challenges encountered during this multi-step synthesis. The content is structured into key synthetic stages, addressing specific issues in a question-and-answer format to help you navigate experimental hurdles effectively.
Part 1: Synthesis of the Precursor: 2-Bromoquinoline-4-carboxylic Acid
The overall yield of the final product is critically dependent on the successful synthesis of the key intermediate, 2-bromoquinoline-4-carboxylic acid. This stage often presents the most significant challenges. The most common synthetic route involves the conversion of 2-aminoquinoline-4-carboxylic acid to the bromo-derivative via a Sandmeyer reaction.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Question 1: My Sandmeyer reaction for the conversion of 2-aminoquinoline-4-carboxylic acid has a very low yield and produces a lot of tar-like byproducts. What's going wrong?
Answer: This is a common issue in Sandmeyer reactions, which are mechanistically complex radical-nucleophilic aromatic substitutions.[1] The low yield and byproduct formation often stem from two critical areas: the stability of the diazonium salt and the conditions of the copper-catalyzed substitution.
-
Instability of the Diazonium Salt: Arenediazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. The decomposition often leads to a complex mixture of phenolic byproducts and polymeric tars.
-
Solution: Strict temperature control is paramount. The diazotization step (reaction with nitrous acid) must be performed at 0-5 °C. Ensure your reaction vessel is well-submerged in an ice-salt bath and that the sodium nitrite solution is added slowly and dropwise to prevent any temperature spikes.[2]
-
-
Inefficient Copper(I) Catalysis: The Sandmeyer reaction requires a copper(I) salt, typically Copper(I) Bromide (CuBr), to catalyze the conversion of the diazonium salt to the aryl bromide.[1][3] If the catalyst is inactive or used incorrectly, side reactions will dominate.
-
Solution 1 - Catalyst Preparation: Ensure your CuBr is fresh and active. Commercially available CuBr can have oxidized Cu(II) impurities on the surface. You can purify it by washing with dilute HBr followed by ethanol and ether, or prepare it fresh.
-
Solution 2 - Reaction Conditions: The diazonium salt solution should be added slowly to the heated solution of the copper(I) catalyst. A common mistake is adding the catalyst to the cold diazonium salt solution. The decomposition of the diazonium salt should occur in the presence of the catalyst to favor the desired reaction pathway.
-
Question 2: During the diazotization step, I observe vigorous gas evolution and the solution turns dark brown before I even add the copper catalyst. Why does this happen?
Answer: This indicates premature decomposition of the diazonium salt. The primary cause is almost always a loss of temperature control or incorrect acid concentration.
-
Cause: Nitrous acid (HNO₂), formed in situ from NaNO₂ and a strong acid like HBr, is unstable and decomposes at higher temperatures.[4] If the temperature rises above 5-10 °C, the diazotization reaction can become uncontrollable, leading to the rapid decomposition of the newly formed diazonium salt, releasing nitrogen gas (N₂) and forming phenolic impurities.[2]
-
Solution:
-
Pre-cool all solutions: Ensure the solution of the amine in acid and the sodium nitrite solution are both thoroughly chilled before mixing.
-
Slow Addition: Add the NaNO₂ solution dropwise beneath the surface of the stirred amine solution to ensure rapid mixing and heat dissipation.
-
Monitor Temperature: Use a low-temperature thermometer to continuously monitor the internal reaction temperature. Do not let it exceed 5 °C.
-
Question 3: I'm struggling to isolate the 2-bromoquinoline-4-carboxylic acid product from the reaction mixture. What is an effective workup procedure?
Answer: The workup is crucial for obtaining a pure product. The crude product is often contaminated with copper salts and organic byproducts.
-
Step 1: Quenching and Neutralization: After the reaction is complete (as monitored by TLC or the cessation of N₂ evolution), the mixture is typically cooled and poured into a large volume of water. This helps to precipitate the crude organic product and dissolve the inorganic salts.
-
Step 2: Removal of Copper: Copper salts can be challenging to remove. The crude solid should be collected by filtration and then washed thoroughly. A common technique is to re-slurry the crude solid in a dilute acid (e.g., 1M HCl) to dissolve any remaining copper salts, followed by filtration and washing with water until the filtrate is colorless.
-
Step 3: Purification: The most common purification method is recrystallization. Due to the carboxylic acid and quinoline nitrogen, the solubility can be pH-dependent. Experiment with solvent systems like ethanol, acetic acid, or DMF/water mixtures to find the optimal conditions for recrystallization.
Troubleshooting Flowchart: Low Yield in Sandmeyer Reaction
Caption: Troubleshooting guide for the Sandmeyer reaction stage.
Part 2: Esterification of 2-Bromoquinoline-4-carboxylic Acid
Once the acid precursor is obtained with good purity, the final step is the esterification to yield this compound. The most common method is the Fischer esterification.[5]
Frequently Asked Questions & Troubleshooting
Question 4: My Fischer esterification is not going to completion, and I always have a significant amount of starting material left. How can I drive the reaction forward?
Answer: Fischer esterification is an equilibrium-controlled reaction.[5] To achieve a high yield, you must shift the equilibrium towards the product side.
-
Mechanism Insight: The reaction involves the acid-catalyzed addition of an alcohol to a carboxylic acid, eliminating water. The presence of water can drive the reverse reaction (hydrolysis of the ester).
Sources
Troubleshooting purification of bromoquinoline esters by column chromatography
Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of purifying bromoquinoline esters. This guide is designed to provide in-depth, practical solutions to common challenges encountered during column chromatography, moving beyond generic advice to offer scientifically grounded, field-proven strategies. Our goal is to empower you with the expertise to optimize your purifications, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: From Tailing Peaks to Lost Yields
This section addresses the most pressing issues encountered during the column chromatography of bromoquinoline esters. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.
Problem 1: Poor Separation of Isomers or Closely Related Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Broad, poorly resolved peaks during column chromatography.
-
Fractions containing a mixture of the desired product and impurities.
Root Cause Analysis: Separating isomers and other closely related impurities is a frequent challenge due to their similar physical and chemical properties, leading to comparable affinities for the stationary phase.[1][2] Effective separation hinges on amplifying the subtle differences in their polarity and interaction with the stationary phase.
Strategic Solutions:
-
Optimize the Mobile Phase: The eluent composition is the most critical parameter for achieving good separation.[2]
-
Systematic TLC Screening: Before committing to a column, screen a variety of solvent systems with differing polarities and selectivities using TLC. A good starting point for bromoquinoline esters is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][2]
-
Aim for an Optimal Rf Value: The ideal Rf (retention factor) for the target compound on a TLC plate is between 0.25 and 0.35.[3] This range generally provides the best separation on a column.
-
Employ Gradient Elution: If an isocratic (single solvent mixture) system fails to provide adequate separation, a shallow solvent gradient can be highly effective.[1][4] Start with a less polar solvent system and gradually increase the polarity by slowly introducing a more polar solvent. This technique helps to resolve compounds that are close in polarity.
-
-
Enhance Column Parameters:
-
Increase Column Length: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.[1]
-
Reduce Particle Size of the Stationary Phase: Smaller silica gel particles offer a larger surface area, leading to better resolution.[5] However, this will also increase the backpressure.
-
-
Consider Alternative Stationary Phases: If silica gel does not provide the desired separation, explore other options:
-
Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica and is a good alternative, especially for compounds that may be sensitive to the acidic nature of silica gel.[1][2]
-
Reverse-Phase Silica (C18): For less polar bromoquinoline esters, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be an effective alternative.[6]
-
Problem 2: Product Degradation on the Column (Suspected Ester Hydrolysis)
Symptoms:
-
Appearance of a new, more polar spot on the TLC of eluted fractions, which was not present in the crude mixture.
-
Low overall yield of the desired ester.
-
Presence of the corresponding bromoquinoline carboxylic acid in the final product, confirmed by analytical techniques (e.g., NMR, MS, IR).
Root Cause Analysis: The ester functional group can be susceptible to hydrolysis, particularly in the presence of acid or base. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of sensitive esters.[7][8] The longer the compound remains on the column, the greater the risk of degradation.[7]
Strategic Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.
-
Triethylamine Wash: Prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexanes) containing a small amount of triethylamine (0.5-2%).[2][7] This will neutralize the acidic silanol groups. Pack the column with this slurry and then flush with the initial mobile phase before loading the sample.
-
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash chromatography, which uses pressure to increase the flow rate, reducing the time the compound spends on the column.[2] A shorter, wider column can also help to minimize contact time.
-
-
Alternative Stationary Phases:
-
Test for Stability: Before running a large-scale column, test the stability of your compound on silica gel.
-
2D-TLC: Spot your compound on a square TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If there is degradation, you will see additional spots off the diagonal.[9]
-
Problem 3: The Compound is Not Eluting from the Column or is Eluting Too Quickly
Symptoms:
-
No Elution: The desired compound remains at the top of the column even after passing a large volume of the mobile phase.
-
Rapid Elution: The compound comes off the column in the first few fractions, often with non-polar impurities (in the solvent front).
Root Cause Analysis: This is a classic issue of mismatched polarity between the compound, the stationary phase, and the mobile phase.[2]
Strategic Solutions:
-
If the Compound is Not Eluting: The mobile phase is not polar enough to displace the compound from the polar silica gel.
-
Gradually Increase Polarity: Slowly increase the proportion of the polar solvent in your mobile phase mixture.[1] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2, then 7:3, and so on.
-
-
If the Compound is Eluting Too Quickly: The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase.
-
Decrease Polarity: Increase the proportion of the non-polar solvent in your mobile phase.[2] For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try 3:1 or 4:1.
-
The importance of preliminary TLC work cannot be overstated in preventing this issue. A well-chosen solvent system from TLC analysis will ensure your compound elutes in a reasonable volume of solvent.[3]
Problem 4: Tailing or Streaking of Bands
Symptoms:
-
The compound band on the column is not sharp and has a "tail" that extends down the column.
-
The eluted fractions show a gradual decrease in concentration rather than a sharp peak.
Root Cause Analysis: Tailing can be caused by several factors:
-
Column Overloading: Applying too much sample for the amount of stationary phase.[2]
-
Poor Column Packing: The presence of air bubbles or cracks in the silica gel bed creates channels for the solvent to flow through unevenly.[1]
-
Strong Interaction with Acidic Sites: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[2]
Strategic Solutions:
-
Avoid Overloading: A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight.[2]
-
Proper Column Packing: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred to minimize air bubbles.[5]
-
Add a Modifier to the Mobile Phase: For basic compounds like bromoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase can help to block the active sites on the silica gel and improve the peak shape.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a bromoquinoline ester?
A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1] The exact ratio will depend on the polarity of your specific ester. Use TLC to find a solvent system that gives an Rf value for your desired compound of around 0.3.[1]
Q2: My purified bromoquinoline ester is colored. How can I remove the color?
Colored impurities are often highly polar byproducts. A short plug of silica gel can be used to filter out these baseline impurities.[1] Dissolve your compound in a minimal amount of a solvent that will be used for the next step (or a volatile solvent), run it through a small pad of silica gel, and wash with a relatively non-polar solvent system that elutes your product but leaves the colored impurities on the silica.
Q3: Can I use an alternative to column chromatography for purification?
Yes, depending on the nature of your compound and the impurities, other techniques can be effective:
-
Recrystallization: If your bromoquinoline ester is a solid and there is a significant difference in solubility between it and the impurities in a particular solvent system, recrystallization can be a very effective purification method.[1][10]
-
Acid-Base Extraction: The basic nitrogen on the quinoline ring allows for extraction into a dilute acidic aqueous solution (e.g., 1M HCl). This is excellent for removing non-basic impurities. After separation of the layers, the aqueous layer is basified, and the product is extracted back into an organic solvent.[1] However, this will not separate your product from other basic impurities like unreacted quinoline. Also, be cautious of potential ester hydrolysis under acidic or basic conditions.
Q4: How do I properly pack a silica gel column?
Proper packing is crucial for good separation.[4] A common and effective method is slurry packing:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use.
-
Pour the slurry into the column in one continuous motion.
-
Use gentle pressure (e.g., from a pump or inert gas) to help the silica gel settle evenly and remove any trapped air.
-
Ensure the top of the silica bed is flat before loading your sample.
Visualizing the Process
Column Chromatography Workflow
Caption: A typical workflow for purifying bromoquinoline esters using column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Data at a Glance: Solvent Properties
For successful normal-phase chromatography, understanding solvent properties is key. The following table summarizes the properties of common solvents used for the purification of bromoquinoline esters.
| Solvent | Polarity Index | Eluting Strength (on Silica) | UV Cutoff (nm) |
| Hexane | 0.1 | Very Low | 195 |
| Dichloromethane | 3.1 | Medium | 233 |
| Ethyl Acetate | 4.4 | Medium-High | 256 |
| Acetonitrile | 5.8 | High | 190 |
| Methanol | 5.1 | Very High | 205 |
Data compiled from various sources for relative comparison.[11][12]
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wong, C. H., et al. (2014). Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1. PubMed Central. Retrieved from [Link]
-
Gireges, C., et al. (2011). Enantioselective Hydrolysis of Some 2-Aryloxyalkanoic Acid Methyl Esters and Isosteric Analogues Using a Penicillin G Acylase-Based HPLC Monolithic Silica Column. ACS Publications. Retrieved from [Link]
-
Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Retrieved from [Link]
- Owen, W. L. (1950). Ester hydrolysis. U.S. Patent No. 2,511,467. Washington, DC: U.S. Patent and Trademark Office.
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Various Authors. (2024). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?. ResearchGate. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient?. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Mechanism of esterification of alcohols with surface silanols and hydrolysis of surface esters on silica gels. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
- Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Various Authors. (2016). How to purify esterefication product?. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating common side products encountered during the synthesis of quinolines. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental outcomes, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
General Issues in Quinoline Synthesis
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common culprits?
A1: Low yields in quinoline synthesis can often be attributed to several general factors that span across different named reactions. Before delving into method-specific issues, consider these primary areas for investigation:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates being used. An unsuitable catalyst may not only fail to promote the desired reaction but can also actively encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessive temperatures can lead to the decomposition of reactants and products, often resulting in the formation of intractable tars.[1] Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For instance, anilines with electron-withdrawing groups can be deactivated, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Troubleshooting Guides for Specific Quinoline Syntheses
This section provides detailed troubleshooting for common side products in specific, widely-used quinoline synthesis reactions.
The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and prone to side reactions if not properly controlled.[2][3]
Q2: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A2: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[2][4] To tame the reaction, consider the following strategies:
-
Employ a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[2][4] It is believed to act as an oxygen carrier, distributing the oxidation process over a longer period.[4] Boric acid can also be used as a moderating agent.[2][4]
-
Controlled Acid Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial to prevent a runaway reaction.[2]
-
Ensure Efficient Stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hotspots, which can lead to uncontrolled side reactions.[2]
Q3: I'm observing significant tar formation in my Skraup synthesis. What is the cause and how can it be minimized?
A3: Tar formation is a frequent issue in Skraup synthesis, arising from the harsh acidic and oxidizing conditions that can cause polymerization of the reactants and intermediates, particularly the acrolein formed in situ from glycerol.[2][4][5]
Table 1: Skraup Synthesis - Tar Formation Troubleshooting
| Condition Favoring Tar Formation | Recommended Solution | Rationale |
| High reaction temperature | Gentle initial heating and control of the exothermic phase.[2] | Prevents polymerization and decomposition of reactive intermediates. |
| Uncontrolled reaction rate | Use of a moderator like ferrous sulfate (FeSO₄).[2][4] | Slows down the reaction, preventing localized overheating. |
| Inefficient heat dissipation | Ensure vigorous and efficient stirring.[4] | Promotes even heat distribution throughout the reaction mixture. |
Workflow for Minimizing Tar in Skraup Synthesis
Caption: Troubleshooting workflow for tar reduction in Skraup synthesis.
The Doebner-von Miller Synthesis
This method is versatile for producing a wide range of substituted quinolines but is often plagued by polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[4][6][7]
Q4: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
A4: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[6][7] Here are several effective strategies to mitigate this issue:
-
Utilize a Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase (e.g., toluene), its contact with the high concentration of acid in the aqueous phase is minimized, drastically reducing polymerization and increasing the yield of the quinoline product.[4][6][7]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control its concentration and minimize self-condensation.[6]
-
In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in the reaction mixture via an aldol condensation (the Beyer method), which maintains a low concentration of this reactive species and suppresses polymerization.[6][8]
Q5: I've isolated a product, but it's not the expected quinoline derivative. What could be the cause?
A5: The formation of unexpected isomers or byproducts can occur under specific conditions or with certain substrates.
-
Reversal of Regiochemistry: While the Doebner-von Miller synthesis typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed, leading to the formation of 4-substituted quinolines, particularly with certain substrates in the presence of trifluoroacetic acid (TFA).[6]
-
Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient or used in insufficient quantity, dihydro- or even tetrahydroquinoline byproducts can be isolated.[7]
Mechanism: Polymerization vs. Quinoline Formation in Doebner-von Miller Synthesis
Caption: Competing pathways in the Doebner-von Miller synthesis.
The Combes Synthesis
The Combes synthesis involves the reaction of anilines with β-diketones. A common challenge arises when using unsymmetrical β-diketones, leading to a mixture of regioisomers.[9]
Q6: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A6: The formation of regioisomers in the Combes synthesis is a result of the initial condensation between the aniline and one of the two non-equivalent carbonyl groups of the β-diketone. The subsequent acid-catalyzed cyclization can then occur at two different positions on the aniline ring. To control the regioselectivity, consider the following:
-
Steric Hindrance: The less sterically hindered carbonyl group of the β-diketone is generally more likely to react with the aniline.
-
Electronic Effects: The electronic properties of the substituents on both the aniline and the β-diketone can influence the site of the initial condensation and the subsequent cyclization.
-
Reaction Conditions: Careful optimization of the acid catalyst, solvent, and temperature can favor the formation of one regioisomer over the other.
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[10][11] While generally efficient, it can be susceptible to side reactions.
Q7: I am observing aldol condensation of my ketone starting material as a major side reaction in my base-catalyzed Friedländer synthesis. How can I avoid this?
A7: The self-condensation of the ketone starting material is a common side reaction under basic conditions. To circumvent this issue, you can:
-
Switch to an Acid Catalyst: Changing the catalyst from a base to an acid (e.g., p-toluenesulfonic acid or iodine) can minimize aldol condensation.[10][12]
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, its imine analog can be used. This modification prevents the self-condensation of the ketone.[10]
Q8: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?
A8: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis. The reaction can proceed via condensation at either of the two α-methylene groups.[4][10] To improve regioselectivity:
-
Employ Specific Catalysts: The use of certain amine catalysts or ionic liquids has been shown to enhance regioselectivity.[4][10][12]
-
Introduce a Directing Group: In some cases, a phosphoryl group can be introduced on the α-carbon of the ketone to direct the reaction.[10]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer. Add the aniline derivative, anhydrous glycerol, and a moderator such as ferrous sulfate (FeSO₄).[4]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.[1]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heating and allow it to proceed. After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure completion.[1]
-
Work-up: After cooling, cautiously pour the viscous reaction mixture into a large volume of water.[1] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the crude quinoline.[1]
-
Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tars.[1] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[1]
Protocol 2: Base-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent such as ethanol.
-
Reagent Addition: Add the ketone or other compound containing an α-methylene group and a catalytic amount of a base like potassium hydroxide (KOH).[1]
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[1]
References
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025). side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. Doebner–Miller reaction.
- PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Wikipedia. Skraup reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
How to remove unreacted starting material from Methyl 2-bromoquinoline-4-carboxylate
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth, field-tested troubleshooting advice for a common purification challenge: removing unreacted starting material from the synthesis of Methyl 2-bromoquinoline-4-carboxylate. The following question-and-answer format is designed to address specific issues you may encounter during your experimental work, explaining not just the how, but the critical why behind each step.
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess if my crude this compound contains unreacted starting material?
Answer: The most efficient initial assessment is Thin-Layer Chromatography (TLC). This technique separates compounds based on their polarity, providing a rapid visual confirmation of your crude mixture's composition.
The probable starting material for this synthesis is 2-Bromoquinoline-4-carboxylic acid.[1][2][3] The product, this compound, is an ester, while the starting material is a carboxylic acid. The carboxylic acid is significantly more polar than its corresponding methyl ester. This polarity difference is the key to their separation.
Initial TLC Protocol:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): A good starting point for quinoline derivatives of "normal" polarity is a mixture of ethyl acetate (EtOAc) and hexanes.[4] Begin with a 3:7 ratio (30% EtOAc in Hexanes).
-
Visualization: Quinoline rings are UV-active. After developing the plate, view it under a UV lamp at 254 nm.[5]
-
Interpretation:
-
The product (ester) , being less polar, will travel further up the plate, resulting in a higher Retention Factor (Rf).
-
The starting material (carboxylic acid) , being more polar, will interact more strongly with the silica gel and remain closer to the baseline, showing a lower Rf. You will likely observe significant streaking with the carboxylic acid spot due to its acidic nature on the silica plate.
-
| Compound | Expected Polarity | Expected Rf in 30% EtOAc/Hexanes |
| This compound (Product) | Less Polar | Higher (e.g., 0.4 - 0.6) |
| 2-Bromoquinoline-4-carboxylic acid (Starting Material) | More Polar | Lower (e.g., 0.0 - 0.2, likely streaking) |
Q2: My TLC confirms the presence of two spots. What is the most reliable method to purify my product on a research scale?
Answer: For multi-gram scale purification with good separation, Flash Column Chromatography is the industry-standard method. It leverages the polarity differences observed in your TLC analysis to perform a bulk separation on a larger scale.[6] The goal is to choose a solvent system where the desired product has an Rf value between 0.2 and 0.4 for optimal separation.[7]
Step-by-Step Flash Chromatography Protocol:
-
Select the Eluent: Based on your initial TLC, adjust the solvent system. If your product Rf was ~0.5 in 30% EtOAc/Hexanes, try decreasing the polarity to 20% EtOAc/Hexanes to bring the Rf down to the target range of 0.2-0.4.[6] This provides a larger separation window between your product and impurities.
-
Prepare the Column:
-
Choose an appropriately sized column based on the mass of your crude material.
-
Pack the column with silica gel (230-400 mesh) using your chosen eluent, ensuring a flat, stable bed.[8]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Run the Column:
-
Apply gentle positive pressure (air or nitrogen).
-
Begin eluting with your selected solvent system (e.g., 20% EtOAc/Hexanes).
-
The less polar product will elute from the column first. The highly polar starting material will remain strongly adsorbed to the silica gel at the top of the column.
-
-
Monitor Elution: Collect fractions and monitor them by TLC to identify which contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q3: Chromatography is time-consuming. Are there any alternative purification strategies I can try?
Answer: Yes, depending on the properties of your compounds and the scale of your reaction, two classical chemical methods can be highly effective: Recrystallization and Acid-Base Extraction .
This technique relies on the principle that the desired compound and the impurity have different solubilities in a given solvent at different temperatures.[9] The goal is to find a solvent that dissolves your product well when hot but poorly when cold.
-
Why it Works: Esters, like your product, often crystallize well from solvent systems like ethanol, or mixed solvents such as ethyl acetate/hexanes.[10][11] The starting material, being a carboxylic acid, has different solubility properties and may remain in the cold solvent (mother liquor).
-
Suggested Solvents to Screen:
-
Ethanol
-
Isopropyl Alcohol
-
Ethyl Acetate / Hexanes mixture
-
Toluene
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude material in the minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum. Check purity by TLC and melting point.
This powerful technique exploits the difference in the basicity of the quinoline nitrogen atom in the starting material versus the product.
-
The Underlying Principle (Causality): The nitrogen on the quinoline ring is basic and can be protonated by an acid to form a water-soluble salt.[12] The starting material, 2-bromoquinoline-4-carboxylic acid, is amphoteric (has both acidic and basic sites). The product, this compound, has its acidic group masked as an ester, leaving only the basic nitrogen. This difference can be used for separation. A dilute aqueous acid wash should selectively extract the more basic quinoline compounds into the aqueous layer.[13][14]
Step-by-Step Extraction Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline compounds will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Basify the acidic aqueous layer with a base (e.g., 1M NaOH) to deprotonate the quinoline nitrogen, causing the purified compounds to precipitate or allowing them to be extracted back into a fresh organic layer.
-
Extract the now-neutralized aqueous layer with fresh ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q4: I have a solid material after purification. How do I definitively confirm its purity and identity?
Answer: A combination of analytical techniques is essential to confirm the purity and structural identity of your final compound.
-
TLC Analysis: Run a final TLC of your purified material against your crude material and starting material. A pure sample should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: You should see a characteristic singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.[17] The disappearance of the broad carboxylic acid proton (-COOH) signal from the starting material is a key indicator of a successful reaction and purification.
-
¹³C NMR: Will confirm the number of unique carbons and the presence of the ester carbonyl carbon.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For this compound (C₁₁H₈BrNO₂), the expected monoisotopic mass is approximately 264.97 Da.[18]
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the logical flow for purification and troubleshooting common issues.
// Node Definitions Crude [label="Crude Product\n(Product + SM)", fillcolor="#FBBC05", fontcolor="#202124"]; TLC_Check [label="Analytical TLC Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TwoSpots [label="Two Spots Observed\n(SM & Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Choose Purification\nMethod", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Column [label="Flash Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Recryst [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Acid-Base\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,dashed"]; Confirm [label="Confirm Purity\n(TLC, NMR, MP, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Validated\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> TLC_Check; TLC_Check -> TwoSpots [label=" Impurity Detected "]; TwoSpots -> Purify; Purify -> Column [label=" Good Rƒ Separation "]; Purify -> Recryst [label=" Crystalline Solid "]; Purify -> Extract [label=" Different pKa "]; Column -> Pure; Recryst -> Pure; Extract -> Pure; Pure -> Confirm; Confirm -> Final; } dot Caption: A decision workflow for purifying this compound.
References
-
2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem . National Center for Biotechnology Information. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube . (2022-07-08). [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . [Link]
-
Recrystallization . [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit . (2023-02-19). [Link]
- A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google P
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester . [Link]
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate . (2025-08-06). [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD . [Link]
-
Crystallization Solvents.pdf . [Link]
-
Analysis of quinine preparations by Minlab based TLC | PDF - Slideshare . [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI . (2021-11-12). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . (2025-06-19). [Link]
-
Successful Flash Chromatography - King Group . [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI . (2024-02-28). [Link]
-
This compound (C11H8BrNO2) - PubChemLite . [Link]
-
Methyl 4-bromoquinoline-2-carboxylate | C11H8BrNO2 | CID 15747662 - PubChem . [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline . [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate . [Link]
-
8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 . [Link]
-
How does solvent choice impact flash column chromatography performance? - Biotage . (2023-01-23). [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines . (2022-09-29). [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
-
One-pot Synthesis of 2-seleno-4-methylquinoline . [Link]
-
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI . [Link]
-
(PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate - ResearchGate . (2018-04-02). [Link]
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- 16. Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6 [sigmaaldrich.cn]
- 17. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 18. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions of 2-Bromoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in cross-coupling chemistry: the dehalogenation of 2-bromoquinolines. The quinoline moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is critical. This resource offers field-proven insights to help you navigate the complexities of these reactions and maximize your desired product yield.
Introduction: The Challenge of Dehalogenation
Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful tools for the synthesis of complex molecules.[1][2] However, when working with electron-deficient heteroaromatics like 2-bromoquinoline, the desired C-C or C-N bond formation can be plagued by a competing hydrodehalogenation reaction, leading to the formation of quinoline as a significant byproduct.[3] This not only reduces the yield of the target molecule but also complicates purification. Understanding the underlying mechanisms is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-bromoquinoline undergoing dehalogenation instead of the desired cross-coupling?
A: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the organopalladium intermediate, formed after the oxidative addition of 2-bromoquinoline to the Pd(0) catalyst, undergoes a reaction that replaces the bromine atom with a hydrogen atom.[4] This can happen through several pathways, often involving a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.[4] The propensity for dehalogenation is particularly high with electron-deficient substrates like 2-bromoquinolines because the electron-withdrawing nature of the quinoline ring can influence the stability and reactivity of the palladium intermediates.
Q2: What is the general mechanism of hydrodehalogenation in palladium-catalyzed reactions?
A: While several mechanisms have been proposed, a common pathway involves the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species.[3] Instead of proceeding through transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig), this intermediate can react with a hydride source. For instance, an alcohol solvent can undergo β-hydride elimination to form a palladium-hydride species.[3][5] Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and produces the dehalogenated arene.[6] Another proposed mechanism involves the direct reaction of the Ar-Pd(II)-X complex with a base or solvent molecule that can act as a hydride donor.[4]
Q3: How does the choice of phosphine ligand impact dehalogenation?
A: The phosphine ligand is arguably the most critical factor in controlling the outcome of the reaction.[7][8][9] Bulky, electron-rich phosphine ligands are generally preferred to suppress dehalogenation.[10][11]
-
Steric Bulk: Bulky ligands promote the desired reductive elimination step to be faster than competing side reactions like dehalogenation.[10] They create a sterically hindered environment around the palladium center, which can disfavor the approach of smaller hydride sources.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center.[12][13][14] This increased electron density facilitates the oxidative addition step and, more importantly, accelerates the rate of reductive elimination to form the desired C-C or C-N bond.
Troubleshooting Guide: A Systematic Approach
When faced with significant dehalogenation, a systematic approach to optimizing reaction conditions is essential. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Suggested Solutions & Rationale |
| High Percentage of Quinoline Byproduct | 1. Suboptimal Ligand: The phosphine ligand may not be sufficiently bulky or electron-rich to promote reductive elimination over dehalogenation. | • Switch to a bulkier, more electron-rich ligand. Consider biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[15] These ligands are known to accelerate reductive elimination.[10] |
| 2. Inappropriate Base: Strong, sterically hindered bases like NaOtBu can sometimes act as hydride donors or promote side reactions. Weaker bases may not be effective enough to facilitate the desired catalytic cycle.[16] | • Screen different bases. For Suzuki reactions, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig aminations, K₃PO₄ can be a milder alternative to NaOtBu for sensitive substrates.[16] | |
| 3. Reactive Solvent: Protic solvents (e.g., methanol, isopropanol) or even residual water can serve as hydride sources.[17][18] | • Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally good choices. Ensure all reagents and glassware are thoroughly dried. | |
| Low Yield of Coupled Product with Starting Material Recovery | 1. Inefficient Oxidative Addition: The palladium catalyst may not be efficiently inserting into the C-Br bond of the 2-bromoquinoline. | • Increase reaction temperature. While higher temperatures can sometimes promote dehalogenation, they are often necessary to drive the initial oxidative addition, especially with less reactive aryl halides.[10] |
| 2. Catalyst Deactivation: The active Pd(0) species may be unstable or prone to decomposition under the reaction conditions. | • Use a pre-catalyst. Pre-catalysts, like G3-XPhos, can provide a more stable and active source of the catalytic species.[15] | |
| Inconsistent Reaction Outcomes | 1. Variable Reagent Quality: Impurities in solvents, bases, or starting materials can significantly impact the reaction. | • Use high-purity reagents. Ensure solvents are freshly distilled or from a reliable commercial source. Use bases from a freshly opened container. |
| 2. Oxygen Sensitivity: The Pd(0) catalyst is sensitive to air, and incomplete degassing can lead to catalyst oxidation and inconsistent results. | • Ensure rigorous inert atmosphere techniques. Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction setup and duration. |
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the reaction can either proceed to the desired cross-coupled product or the undesired dehalogenated byproduct.
Caption: Competing pathways in the cross-coupling of 2-bromoquinoline.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve dehalogenation issues in your experiments.
Caption: A decision tree for troubleshooting dehalogenation.
Detailed Protocols: A Starting Point for Optimization
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-bromoquinoline. They should be considered as starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for the arylation or vinylation of 2-bromoquinoline.
Materials:
-
2-Bromoquinoline (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene (0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoquinoline, the boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the C-N coupling of 2-bromoquinoline with an amine.
Materials:
-
2-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2-5 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous dioxane (0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the XPhos Pd G3 pre-catalyst and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate flask, dissolve the 2-bromoquinoline and the amine in anhydrous dioxane.
-
Add the solution of the starting materials to the flask containing the catalyst and base via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
By understanding the mechanistic nuances and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with 2-bromoquinolines, paving the way for more efficient and successful synthetic campaigns.
References
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11668-11670. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(5), 1915-1923. [Link]
-
Nagao, K. (n.d.). Reductive Elimination from High-Valent Palladium. Macmillan Group. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Retrieved from [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Catalyzed Mizoroki-Heck Reaction or C-H Activation. Retrieved from [Link]
-
PubMed. (n.d.). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reactions of 2‐bromo‐ and 3‐bromoquinolines. Retrieved from [Link]
-
Catalysis Science & Technology. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromoquinoline. Retrieved from [Link]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
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Optimizing temperature and reaction time for Pfitzinger reaction
Technical Support Center: Pfitzinger Reaction Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the Pfitzinger reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. The Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds, is a cornerstone in medicinal chemistry.[1][2][3] However, its success is often a delicate balance of temperature and reaction time. This guide is structured to help you navigate these critical parameters to maximize yield and purity.
Understanding the "Why": The Pfitzinger Reaction Mechanism
Before optimizing, it's crucial to understand the reaction pathway. The process involves several distinct steps, each influenced by temperature and time. The reaction is typically conducted under strong basic conditions (e.g., KOH or NaOH) in a protic solvent like ethanol.[4][5][6]
-
Isatin Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate (isatinate).[6][7] This step is critical and its completion is often visually indicated by a color change from orange/purple to yellow or brown.[3]
-
Condensation: The isatinate intermediate, which contains a reactive aniline moiety, condenses with the carbonyl compound to form an imine.[1]
-
Tautomerization & Cyclization: The imine tautomerizes to a more stable enamine, which then undergoes an intramolecular cyclization.[1][6]
-
Dehydration: The final step is the elimination of a water molecule to form the aromatic quinoline ring system.[1][7]
Each of these steps has its own kinetic profile, making the overall optimization a non-trivial task.
Sources
Challenges in the scale-up of palladium-catalyzed reactions
<Technical Support Center: Challenges in the Scale-Up of Palladium-Catalyzed Reactions
Introduction:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are cornerstone transformations in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] While these reactions often proceed with high efficiency and selectivity on the laboratory scale, their transition to pilot plant and manufacturing scales presents a unique set of challenges.[3] Issues that are manageable in a round-bottom flask can become significant obstacles in a multi-hundred-liter reactor, impacting yield, purity, safety, and cost-effectiveness.
This technical support center is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up these powerful catalytic systems. It provides a structured troubleshooting guide and a series of frequently asked questions (FAQs) to directly address common problems, explaining not just the corrective actions but also the underlying chemical and engineering principles.
Part 1: Troubleshooting Guide - From Flask to Reactor
This section is organized by common observable problems during scale-up. For each issue, we outline the typical symptoms, explore the potential root causes, and provide a systematic course of action.
Issue 1: Reaction Stall or Incomplete Conversion
-
Symptoms:
-
Reaction progress plateaus before reaching full conversion of the limiting reagent.
-
Significantly longer reaction times are required compared to the lab-scale experiment.
-
Initial promising conversion is followed by a sudden halt.
-
-
Potential Causes & Recommended Actions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to various deactivation pathways that are exacerbated on a larger scale.
-
Cause A: Oxidation. Trace oxygen in the reactor headspace or dissolved in solvents can oxidize the active Pd(0) to inactive Pd(II). While lab-scale reactions might tolerate minor air exposure due to a high surface-area-to-volume ratio, this is not the case in large reactors.[3]
-
Action: Ensure rigorous inert gas sparging of solvents and the reaction mixture before heating. Maintain a positive pressure of nitrogen or argon throughout the process.[4] For particularly sensitive systems, consider using a pre-catalyst that is more robust or activates at a lower temperature.
-
-
Cause B: Formation of Palladium Black. Agglomeration of Pd(0) atoms leads to the formation of inactive, heterogeneous palladium black.[5] This is often driven by high catalyst concentrations, localized overheating, or poor ligand association.
-
Action: Review the catalyst loading. While it may seem counterintuitive, sometimes lower catalyst loading can prevent aggregation and lead to better overall turnover.[6] Ensure the ligand-to-palladium ratio is optimal; sufficient ligand is needed to stabilize the mononuclear Pd(0) species.
-
-
Cause C: Ligand Degradation. Phosphine-based ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures over extended periods.[7]
-
Action: Analyze the reaction mixture for ligand-derived impurities. If degradation is suspected, consider switching to a more sterically hindered or electron-rich ligand that forms a more stable complex with palladium.
-
-
-
Mass Transfer Limitations: In a large, heterogeneous slurry, inefficient mixing can lead to poor contact between the catalyst, reagents, and base.
-
Cause: The solid base (e.g., K₃PO₄, Cs₂CO₃) or one of the coupling partners may not be adequately suspended. The "true" concentration of reagents in the solution phase where the catalysis occurs is much lower than the bulk calculation suggests.[8][9]
-
Action: Evaluate the reactor's mixing efficiency. The impeller type, agitation speed, and baffle design are critical.[10] If mass transfer is the suspected culprit, consider using a more soluble base (e.g., an alkoxide in an organic solvent) or a solvent system that better solubilizes all components.
-
-
-
Thermal Control Issues (Hot Spots): Exothermic cross-coupling reactions can generate localized hot spots in large reactors where heat dissipation is less efficient.[8] These hot spots can accelerate catalyst decomposition.
-
Cause: Poor heat transfer through the reactor jacket relative to the volume of the reaction mass.
-
Action: Implement controlled reagent addition (e.g., slow addition of the base or one of the coupling partners) to manage the rate of heat evolution. Ensure the reactor's heat transfer fluid is operating at the correct temperature and flow rate.
-
-
-
Troubleshooting Workflow for Incomplete Conversion
Caption: A logical workflow for diagnosing the root cause of stalled reactions.
Issue 2: High Levels of Residual Palladium in the Product
-
Symptoms:
-
The final Active Pharmaceutical Ingredient (API) or product fails to meet regulatory limits for palladium (often < 10 ppm).[11]
-
Dark-colored or off-spec material is isolated after workup.
-
Standard crystallization procedures are ineffective at removing the metal.
-
-
Potential Causes & Recommended Actions:
-
Inefficient Catalyst Removal: The chosen purification method is not suitable for the specific form of residual palladium.
-
Cause: Residual palladium can exist in various forms: the original catalyst, soluble Pd(II) species, or colloidal palladium black. A method effective for one form may not work for another.
-
Action: A screening approach is highly recommended.[12] Treat aliquots of the crude product stream with different palladium scavengers (e.g., silica-based thiols, functionalized polymers, activated carbon) to find the most effective one.[13][14] Sometimes a combination of treatments, such as an adsorbent followed by crystallization, is necessary.[15]
-
-
-
Product-Catalyst Interaction: The product molecule itself may act as a ligand, strongly binding to palladium and preventing its removal.
-
Cause: Molecules containing functional groups like pyridines, thiophenes, or certain amines can chelate palladium.
-
Action: Consider a "sacrificial ligand" or a competing scavenger during the workup. Adding a small amount of a high-affinity ligand (e.g., N-acetylcysteine) can sometimes displace the product from the palladium, making the metal easier to scavenge.[16]
-
-
-
High Initial Catalyst Loading: The most straightforward cause is starting with too much catalyst.
-
Cause: Using a high catalyst loading (e.g., > 1 mol %) on a large scale introduces a significant mass of palladium that must be removed.[17]
-
Action: Re-optimize the reaction to reduce the catalyst loading. Modern, highly active pre-catalysts can often allow for loadings as low as 0.05 mol % or less, significantly easing the purification burden.[6]
-
-
-
| Scavenger Type | Functional Group | Typical Use Case | Advantages | Disadvantages |
| Silica-Based | Thiol, Thiourea, Amine | Scavenging soluble Pd(II) and some Pd(0) species.[18] | High selectivity, good kinetics, low product loss.[13] | Higher cost, can be less effective for colloidal Pd. |
| Polymer-Supported | TMT, Thiol | Similar to silica, often used in flow chemistry. | Can be packed into cartridges, good for continuous processes. | Potential for polymer leaching, may swell in certain solvents.[12] |
| Activated Carbon | N/A (Adsorbent) | General purpose, effective for colloidal Pd black. | Low cost, effective for color removal.[15] | Can be non-selective, leading to product loss via adsorption. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction worked perfectly in the lab with THF, but on scale-up in a different solvent, it's failing. Why?
A1: Solvent choice is critical and can impact multiple aspects of the reaction. When moving from a lab solvent like THF to a process solvent like 2-MeTHF or CPME, several factors change.[19] First, reagent solubility can differ, potentially leading to mass transfer limitations if a key component is less soluble. Second, the solvent can influence the stability and aggregation of the palladium catalyst. Finally, the higher boiling points of process-solvents may require re-optimization of the reaction temperature; excessive heat can cause catalyst or substrate degradation.[19] It is crucial to perform a small-scale screen in the new process solvent before attempting a large-scale run.
Q2: We observed a significant exotherm during the addition of the base in our Buchwald-Hartwig amination. Is this normal and how should we control it?
A2: Yes, the acid-base neutralization and the initial stages of the catalytic cycle can be highly exothermic, especially on a large scale where the heat cannot dissipate quickly.[8][20] Uncontrolled exotherms are a major safety risk and can lead to catalyst decomposition and side product formation. The best practice is to control the rate of the heat-generating step. This is typically achieved by adding the base (e.g., sodium tert-butoxide solution) slowly and sub-surface to the reaction mixture while carefully monitoring the internal temperature. Ensure the reactor's cooling system is engaged and capable of handling the heat load.
Q3: How do I properly degas a 1000 L reactor to ensure an inert atmosphere?
A3: Achieving an inert atmosphere in a large reactor is more challenging than in a lab flask. The most robust method is a series of pressure/vacuum cycles. Seal the reactor, pull a vacuum to a specified level (e.g., <100 mbar), and then backfill with high-purity nitrogen or argon. Repeating this cycle 3-5 times is highly effective at removing oxygen. After charging solvents, bubbling nitrogen through the liquid via a dip tube for an extended period (e.g., 1-2 hours) while agitating is crucial for removing dissolved oxygen.[4] Continuous monitoring of the headspace oxygen levels with an O₂ sensor is best practice for GMP manufacturing.
Q4: What are the best analytical methods for quantifying residual palladium in my final product?
A4: The gold standard for quantifying trace metals in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[16][21] This technique offers extremely low detection limits (parts-per-billion) and is required by regulatory agencies like the ICH.[11] For process monitoring or screening, other techniques like Atomic Absorption Spectroscopy (AAS) or X-Ray Fluorescence (XRF) can also be used, though they may have higher detection limits.[21][22] Colorimetric assays can be useful for high-throughput screening of scavenger effectiveness but are not typically used for final product release.[23]
Q5: My catalyst system uses a phosphine ligand. Are there any special considerations for scale-up?
A5: Yes. Many phosphine ligands, especially electron-rich trialkylphosphines, can be sensitive to air and should be handled under an inert atmosphere. Furthermore, the choice of ligand is critical for catalyst stability and activity.[24] On scale-up, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often favored because they promote the formation of stable, monoligated Pd(0) species that are highly active and less prone to forming inactive dimers or aggregates.[2] The cost of these complex ligands can be significant, so optimizing the reaction to use the lowest possible loading is economically important.
References
- BenchChem. (n.d.). Comparing efficiency of different palladium scavengers.
- ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review.
- Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Anal Chem., 81(4), 1404-10.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- O'Brien, A. G., et al. (2011). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC.
- SiliCycle. (n.d.). Metal Scavengers Selection Guide.
- Arbor Assays. (2017). Palladium Detection for API Purification.
- Ledoux & Co. (2025). How to Test for Palladium: Reliable Methods for Accurate Results.
- ACS Publications. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Biotage. (2008). Metal Scavengers for the Process Industry.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- ResearchGate. (n.d.). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Sigma-Aldrich. (n.d.). High-Throughput Palladium Precatalyst Guide.
- Yamamoto, H., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- MDPI. (2020). Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions.
- ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Leitch, D. C. (2024). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. YouTube.
- Barone, G., et al. (2020). Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. Processes.
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Technical Support Center: Alternative Catalysts for Cross-Coupling of Electron-Deficient Haloquinolines
Welcome to the technical support center for navigating the challenges and opportunities in the cross-coupling of electron-deficient haloquinolines using alternative, non-palladium-based catalysts. This guide is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit beyond traditional methods. Here, we address common experimental hurdles with practical, field-proven insights and provide answers to frequently asked questions.
Introduction: Moving Beyond Palladium
The cross-coupling of haloquinolines is a cornerstone of many synthetic endeavors in medicinal chemistry and materials science.[1] However, the electron-deficient nature of the quinoline ring can render these substrates challenging for classical palladium-catalyzed reactions, often requiring harsh conditions or leading to undesired side reactions. The expense and potential toxicity of palladium also drive the search for more sustainable and economical alternatives.[2] This guide focuses on troubleshooting and optimizing reactions using nickel, iron, and copper catalysts, as well as the emerging field of photoredox catalysis.
Troubleshooting Guide: Common Issues and Solutions
Failed or low-yielding cross-coupling reactions with electron-deficient haloquinolines can be frustrating. The following table outlines common problems, their probable causes, and actionable solutions based on established research.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| 1. No Reaction or Very Low Conversion | A. Catalyst Inactivity: The chosen catalyst may not be suitable for the specific haloquinoline substrate or coupling partner. For instance, some iron catalysts require specific oxidants to be effective.[3][4] B. Inefficient Catalyst Activation: For catalyst precursors, the in-situ reduction to the active catalytic species may be failing.[5] C. Inappropriate Ligand: The ligand may not adequately stabilize the metal center or facilitate the key steps of the catalytic cycle (oxidative addition, reductive elimination). | A. Catalyst Screening: If using an iron catalyst for a C-H functionalization approach, ensure the presence of an appropriate oxidant like K2S2O8.[3][6] For nickel-catalyzed reactions with Grignard reagents, ensure the quality of the Grignard reagent.[7][8] B. Pre-activation/Alternative Precatalyst: Consider using a more easily activated precatalyst. For palladium-based systems, which can provide insights, precatalysts are often preferred over generating the active species in situ.[9] This principle can be applied to nickel systems as well. C. Ligand Variation: For nickel-catalyzed arylations, consider using N-heterocyclic carbene (NHC) ligands, which are known to be effective.[10] For copper-catalyzed reactions, ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline have proven effective.[11] |
| 2. Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | A. Homocoupling of the Coupling Partner: This is common in Suzuki-type reactions if the transmetalation step is slow.[5] For iron-catalyzed reactions with arylmagnesium reagents, the solvent system is crucial to suppress homocoupling.[12] B. Dehalogenation of the Haloquinoline: This can occur if the catalytic cycle is interrupted, leading to protonolysis of the organometallic intermediate. C. Competing C-H Activation: Quinolines have multiple C-H bonds that can potentially react, leading to regioisomeric byproducts.[13] | A. Optimize Solvent and Base: In iron-catalyzed couplings with Grignard reagents, a THF/tBuOMe solvent mixture can minimize homocoupling.[12] For Suzuki-type reactions, carefully controlling the stoichiometry of the boronic acid and the choice of base can mitigate this issue.[5][14] B. Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere to minimize moisture, which can be a proton source. Use freshly distilled, anhydrous solvents.[9] C. Use of Directing Groups: For site-selective C-H functionalization, employing a directing group, such as an 8-aminoquinoline moiety, can control regioselectivity.[7][8][15] |
| 3. Catalyst Deactivation/Decomposition | A. Air/Moisture Sensitivity: Many alternative catalysts, particularly those involving low-valent metal species, are sensitive to air and moisture.[2] B. High Reaction Temperatures: Prolonged heating can lead to catalyst agglomeration and deactivation. | A. Degassing and Anhydrous Conditions: Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox for reaction setup.[9] B. Explore Milder Conditions: Consider photoredox catalysis, which often proceeds at room temperature, thus preserving catalyst integrity.[16][17][18] For example, Ni/photoredox systems can be highly effective for C(sp2)-C(sp3) couplings.[19] |
| 4. Poor Regioselectivity | A. Inherent Substrate Reactivity: The electronic properties of the quinoline ring can direct coupling to multiple positions. B. Catalyst/Ligand Control: The catalyst and ligand system may not be selective enough to differentiate between similar reactive sites. | A. Substrate Modification: If possible, introduce a directing group to guide the catalyst to the desired position.[8][15] B. Ligand Tuning: Experiment with sterically bulkier or more electron-donating ligands to influence the regioselectivity of the oxidative addition step. |
Frequently Asked Questions (FAQs)
Q1: When should I choose a nickel catalyst over an iron or copper catalyst for my haloquinoline cross-coupling?
A1: The choice of catalyst depends on several factors, including the nature of the coupling partners and the desired bond formation:
-
Nickel catalysts are particularly effective for C-H functionalization and cross-coupling with organozinc or Grignard reagents.[7][13] They are often more reactive than palladium for activating challenging C-Cl bonds and can be a good choice for Suzuki-Miyaura and Negishi-type couplings of electron-deficient systems.
-
Iron catalysts are an economical and environmentally friendly option. They have shown promise in C-H functionalization with organoboron species, particularly when an oxidant is used.[3][4][6] Iron is also effective for couplings involving Grignard reagents.[12]
-
Copper catalysts are well-established for Ullmann-type couplings (C-N, C-O, C-S bond formation) and have been successfully applied to C-C couplings as well.[11][20][21] They are often used in Chan-Lam and Sonogashira-type reactions.
Q2: How critical is ligand selection in these alternative catalytic systems?
A2: Ligand selection is paramount. The ligand stabilizes the metal center, influences its electronic properties and steric environment, and directly participates in the catalytic cycle. For example, in nickel catalysis, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition of challenging aryl halides.[10] For copper-catalyzed reactions, nitrogen-based ligands like phenanthrolines or diamines are often crucial for achieving high yields.[11]
Q3: I'm new to photoredox catalysis. What are the key components and considerations for applying it to haloquinoline coupling?
A3: Photoredox catalysis uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to activate substrates that are difficult to activate through traditional two-electron pathways.[16][17] A typical setup includes:
-
A Photocatalyst: Such as an iridium or ruthenium complex, or an organic dye.
-
A Light Source: Often a blue or white LED lamp.
-
A Co-catalyst: Frequently a nickel complex that performs the cross-coupling.[18][19] The key advantage is the ability to generate radical intermediates under very mild conditions, often at room temperature, which can improve functional group tolerance and prevent catalyst decomposition.[18]
Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up these reactions?
A4: Rigorous exclusion of air and moisture is crucial for reproducibility.[9]
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried in a vacuum oven.
-
Degassing: Employ methods like freeze-pump-thaw cycles (for lower boiling point solvents) or sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques. This involves evacuating the reaction vessel and backfilling with an inert gas multiple times.[9]
Comparative Overview of Alternative Catalytic Systems
| Feature | Nickel Catalysis | Iron Catalysis | Copper Catalysis | Ni/Photoredox Dual Catalysis |
| Typical Catalysts | Ni(COD)₂, NiCl₂(dme), NiCl₂(PCy₃)₂ | FeCl₂, Fe(acac)₂, FeCl₃ | CuI, Cu₂O, Cu(OAc)₂ | NiBr₂·diglyme, NiCl₂·glyme |
| Common Ligands | PCy₃, P(t-Bu)₃, NHCs, bipyridines | N-heterocyclic carbenes, phenanthrolines | Phenanthrolines, diamines, proline | Bipyridines, phenanthrolines |
| Typical Bases | K₃PO₄, Cs₂CO₃, NaOt-Bu | K₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ | Organic bases (e.g., DBU) |
| Common Solvents | Toluene, Dioxane, THF, DMF | THF, tBuOMe, DMF | Toluene, DMSO, DMF | DMF, DMA, DMSO |
| Reaction Temp. | Room temp. to high temp. (80-120 °C) | Room temp. to high temp. (80-130 °C) | Often higher temps. (100-150 °C) | Often room temperature |
| Key Advantages | High reactivity, good for challenging substrates | Low cost, low toxicity | Excellent for heteroatom coupling | Extremely mild conditions, unique reactivity |
| Potential Issues | Sensitivity to air/moisture, ligand screening | Can require stoichiometric additives (oxidants) | Higher catalyst loading, ligand-to-metal ratios | Requires specialized equipment (LEDs) |
Visualizing the Process: Diagrams and Workflows
Simplified Catalytic Cycle for Nickel(0)/Nickel(II) Cross-Coupling
Caption: A generalized Ni(0)/Ni(II) catalytic cycle.
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
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- 19. Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Alkyl Pinacolboronates and (Hetero)Aryl Bromides [pubmed.ncbi.nlm.nih.gov]
- 20. A copper-mediated cross-coupling approach for the synthesis of 3-heteroaryl quinolone and related analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions Due to Boronic Acid Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions specifically arising from the instability of boronic acid reagents. As your dedicated scientific resource, my goal is to equip you with the foundational knowledge and practical solutions to overcome these common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on the underlying causes of boronic acid decomposition and actionable strategies to mitigate them.
Q1: My Suzuki reaction is giving a low yield, and I suspect my boronic acid is degrading. What are the primary decomposition pathways I should be aware of?
A1: Low yields in Suzuki couplings can often be traced back to the instability of the boronic acid. There are three main decomposition pathways to consider:
-
Protodeboronation: This is the most common decomposition route, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction is often promoted by aqueous or protic media and is highly dependent on the pH of the reaction mixture.[1][2][3] Electron-deficient and certain heteroaryl boronic acids are particularly susceptible to this side reaction.[4][5]
-
Oxidation: Boronic acids can undergo oxidative degradation, leading to the formation of phenols.[2][6] This is a significant concern, especially when working with sensitive substrates or if the reaction is not performed under strictly inert conditions.
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[2][7] While this is often a reversible process, it can complicate stoichiometry and affect the concentration of the active boronic acid species in solution.[2]
Understanding which of these pathways is most likely occurring in your specific case is the first step toward effective troubleshooting.
Q2: I'm working with a heteroaryl boronic acid and observing significant protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is a notorious issue with many heteroaromatic boronic acids, as well as electron-deficient arylboronic acids.[4][5] Here are several strategies to mitigate this problem:
-
Choice of Base: The base is crucial for activating the boronic acid but can also accelerate protodeboronation.[8][9] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[4][8] For extremely base-sensitive substrates, base-free protocols have been developed.[10][11]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[4] For highly sensitive substrates, employing strictly anhydrous conditions can be advantageous.[8]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.[1][4] Common alternatives include:
-
Pinacol esters (BPin): These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[5][12][13]
-
MIDA boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[4][14][15]
-
Aryltrifluoroborates (BF₃K): These salts also offer enhanced stability and can be a good alternative for problematic boronic acids.[4][14]
-
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4][8] Careful reaction monitoring by TLC or LC-MS is crucial to avoid unnecessarily long reaction times.
Q3: My reaction mixture is turning dark, and I'm seeing byproducts that I suspect are from homocoupling of my boronic acid. What causes this, and how can I prevent it?
A3: Homocoupling of boronic acids to form symmetrical biaryls is another common side reaction that lowers the yield of your desired cross-coupled product.[5][16] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5] Here’s how to address it:
-
Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids.[5] It is critical to thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining a positive pressure of the inert gas throughout the reaction setup and duration.[4]
-
Catalyst Choice and Handling:
-
If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes involve the homocoupling of two boronic acid molecules.[5]
-
Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[8]
-
Ensure your palladium catalyst is fresh and has been stored correctly to avoid degradation.[4]
-
-
Ligand Selection: The choice of ligand can significantly influence the rates of the desired catalytic cycle versus off-cycle side reactions. Using bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired reductive elimination step.[16]
Q4: I'm unsure about the quality of my boronic acid. How can I assess its purity and what are the best practices for storage?
A4: The purity and proper storage of boronic acids are paramount for reproducible results.[17] Impurities can poison the catalyst or lead to side reactions.[17]
Assessing Purity:
-
Appearance: High-purity boronic acids are typically white, crystalline solids.[18] Discoloration can be an indication of degradation.
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess the purity and check for the presence of boroxines.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Storage and Handling Best Practices:
-
Inert Atmosphere: Store boronic acids under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.[12]
-
Low Temperature: For long-term storage, especially for less stable boronic acids, keeping them in a freezer is recommended.[12]
-
Airtight Containers: Use well-sealed containers to protect against moisture, which can promote both protodeboronation and boroxine formation.[19]
-
Avoid Light and Heat: Store in a cool, dark place to prevent degradation.[19]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Focus on Minimizing Boronic Acid Decomposition
This protocol provides a robust starting point for a typical Suzuki-Miyaura reaction, incorporating best practices to minimize the degradation of the boronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or its stable derivative (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[8]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Data Summary
The choice of a stable boronic acid derivative can significantly impact the yield of a Suzuki reaction, especially with challenging substrates.
| Boron Reagent Type | General Stability | Common Applications | Key Advantages |
| Boronic Acid | Variable; susceptible to decomposition | Broadly used, especially for stable aryl derivatives | High reactivity, atom economical[12][20] |
| Pinacol Ester (BPin) | Good to excellent | Used for unstable boronic acids; purification aid | Crystalline solids, easier to handle and purify[5][12] |
| MIDA Boronate | Excellent | Slow release of unstable boronic acids | Air-stable, allows for controlled release of the active species[14][15] |
| Trifluoroborate (BF₃K) | Excellent | Alternative for unstable boronic acids | Crystalline solids, good stability[14] |
References
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Validation & Comparative
Spectroscopic Blueprint: A Comparative NMR Analysis of Methyl 2-bromoquinoline-4-carboxylate
The presence of a bromine atom at the C2 position and a methyl carboxylate group at the C4 position introduces significant electronic perturbations within the quinoline ring system. These substitutions create a unique magnetic environment for each proton and carbon nucleus, resulting in a characteristic NMR fingerprint. Understanding these spectral nuances is crucial for reaction monitoring, quality control, and the definitive confirmation of the molecular structure.
The Foundational Principles: Substituent Effects on the Quinoline Scaffold
The chemical shifts observed in the NMR spectrum of Methyl 2-bromoquinoline-4-carboxylate are governed by the interplay of inductive and resonance effects of the bromo and methyl carboxylate substituents.
-
Bromine (at C2): As an electron-withdrawing group, bromine inductively deshields adjacent nuclei. Its influence on the chemical shifts of the pyridine ring protons and carbons is significant.[1][2]
-
Methyl Carboxylate (at C4): This group is also electron-withdrawing and will exert a deshielding effect on the protons and carbons in its vicinity, particularly on the C3 and C5 positions.
These electronic effects, combined with the inherent aromatic ring current of the quinoline system, dictate the precise resonance frequencies of the various nuclei.[3][4][5]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals in both the aromatic and aliphatic regions. The aromatic region, typically between 7.0 and 9.0 ppm, will show a complex pattern of multiplets corresponding to the five protons on the quinoline core.[1] The aliphatic region will feature a singlet for the methyl ester protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | ~8.2 | s | - | The absence of a proton at C2 eliminates ortho-coupling. The deshielding effect of the adjacent carboxylate group results in a downfield shift. |
| H-5 | ~8.3 | d | Jortho = ~8.5 | Deshielded by the anisotropic effect of the C4-carboxylate and the quinoline ring current. Coupled to H-6. |
| H-6 | ~7.8 | t | Jortho = ~8.0, Jortho = ~8.0 | Exhibits coupling to both H-5 and H-7. |
| H-7 | ~7.9 | t | Jortho = ~8.0, Jortho = ~8.0 | Coupled to H-6 and H-8. |
| H-8 | ~8.1 | d | Jortho = ~8.5 | Deshielded due to its peri-relationship with the nitrogen atom. Coupled to H-7. |
| -OCH₃ | ~4.0 | s | - | Characteristic chemical shift for a methyl ester. |
Comparative ¹H NMR Data of Related Quinolines
To substantiate our predictions, a comparison with experimentally determined ¹H NMR data for related quinoline derivatives is instructive.
Table 2: Experimental ¹H NMR Chemical Shifts (δ, ppm) of Substituted Quinolines in CDCl₃
| Proton | Quinoline[6] | 2-Chloroquinoline[1] | 4-Methylquinoline[7] |
| H-2 | 8.92 | - | 8.75 |
| H-3 | 7.38 | 7.35 | 7.25 |
| H-4 | 8.13 | 8.03 | - |
| H-5 | 7.78 | 7.80 | 8.05 |
| H-6 | 7.54 | 7.60 | 7.55 |
| H-7 | 7.69 | 7.75 | 7.65 |
| H-8 | 8.09 | 8.15 | 8.05 |
The data in Table 2 illustrates the influence of substituents on the proton chemical shifts. The introduction of an electron-withdrawing chlorine atom at C2 in 2-chloroquinoline leads to a general downfield shift of the remaining protons in the pyridine ring compared to the parent quinoline.[1]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 10 carbons of the quinoline core and the methyl and carbonyl carbons of the ester group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 | Directly attached to the electronegative bromine, causing a significant downfield shift. |
| C-3 | ~122 | Shielded relative to C-4a due to its position relative to the substituents. |
| C-4 | ~148 | Attached to the electron-withdrawing carboxylate group, resulting in a downfield shift. |
| C-4a | ~149 | Quaternary carbon at the ring junction, typically deshielded. |
| C-5 | ~129 | |
| C-6 | ~128 | |
| C-7 | ~131 | |
| C-8 | ~129 | |
| C-8a | ~128 | Quaternary carbon at the ring junction. |
| -C=O | ~165 | Characteristic chemical shift for a carboxylate carbonyl carbon.[8] |
| -OCH₃ | ~53 | Typical chemical shift for a methyl ester carbon.[8] |
Comparative ¹³C NMR Data of Related Quinolines
A comparison with known ¹³C NMR data provides further context for our predictions.
Table 4: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Quinolines in CDCl₃
| Carbon | Quinoline[6] | 2-Chloroquinoline[1] |
| C-2 | 150.5 | 151.8 |
| C-3 | 121.3 | 123.0 |
| C-4 | 136.3 | 137.0 |
| C-4a | 128.5 | 128.0 |
| C-5 | 128.0 | 129.5 |
| C-6 | 126.7 | 127.5 |
| C-7 | 129.6 | 130.0 |
| C-8 | 129.6 | 127.8 |
| C-8a | 148.4 | 148.5 |
The electronegative chlorine atom in 2-chloroquinoline significantly influences the chemical shifts of the nearby carbon atoms, most notably C-2 and C-4.[1] A similar, if not more pronounced, effect is anticipated for the bromo-substituent in our target molecule.
Experimental Protocol for NMR Spectroscopy
The following is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[1]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Pulse width: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualizing the NMR Analysis Workflow
Caption: A standard workflow for the NMR spectral analysis of organic compounds.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex molecules like substituted quinolines where signal overlap in the 1D spectra can occur, 2D NMR experiments are invaluable for definitive structural confirmation.[9]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule. For this compound, COSY would confirm the connectivity between H-5, H-6, H-7, and H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the assignment of the quaternary carbons and the position of the ester group by observing correlations from the methyl protons to the carbonyl carbon and C-4.
Caption: Key 2D NMR correlations for structural assignment.
Conclusion
The comprehensive NMR analysis of this compound, while predictive in nature, is firmly grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from analogous structures. The characteristic chemical shifts and coupling patterns detailed in this guide provide a robust framework for researchers to identify and characterize this important synthetic intermediate. The application of 2D NMR techniques will ultimately provide the unequivocal evidence required for complete structural elucidation, ensuring the integrity of subsequent research and development endeavors.
References
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem.
-
NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]
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Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
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Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
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Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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4-Methylquinoline | C10H9N - PubChem. Available at: [Link]
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Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC - NIH. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Bromoquinoline vs. 2-Chloroquinoline in Cross-Coupling Reactions
Executive Summary
In the landscape of medicinal chemistry and materials science, haloquinolines are indispensable building blocks for the synthesis of complex molecular architectures, particularly kinase inhibitors.[1][2] The choice of the halogen atom at the 2-position—typically bromine or chlorine—is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall cost. This guide provides an in-depth, objective comparison of the reactivity of 2-bromoquinoline and 2-chloroquinoline in palladium-catalyzed cross-coupling reactions.
Fundamentally, 2-bromoquinoline is the more reactive substrate, a characteristic attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond.[3][4] This inherent reactivity allows for the use of milder reaction conditions and often results in higher yields. However, the economic advantage and broader availability of 2-chloroquinoline have driven significant innovation in catalyst development. Modern, highly active catalyst systems featuring bulky, electron-rich ligands have successfully bridged the reactivity gap, rendering 2-chloroquinoline a viable and often preferred substrate for large-scale applications. The selection between these two building blocks is therefore a strategic balance between desired reactivity, process scalability, and economic constraints.
The Chemical Basis of Reactivity: A Deeper Dive
The observed difference in reactivity between 2-bromoquinoline and 2-chloroquinoline is not arbitrary; it is governed by fundamental principles of physical organic chemistry. The key to understanding this disparity lies in the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition.
Bond Dissociation Energy (BDE)
The strength of the carbon-halogen (C-X) bond is a primary determinant of reactivity. The C-Br bond is inherently weaker than the C-Cl bond.[3][5]
-
C-Br Bond Dissociation Energy: Approximately 71 kcal/mol
-
C-Cl Bond Dissociation Energy: Approximately 84 kcal/mol
This ~13 kcal/mol difference means that significantly less energy is required to cleave the C-Br bond, facilitating its entry into the catalytic cycle.
The Oxidative Addition Step
Oxidative addition is the initial, and often slowest, step in the catalytic cycle, where the low-valent palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) complex.[6][7] The propensity of aryl halides to undergo this step follows the well-established trend: I > Br > OTf > Cl.[6][8]
The higher energy barrier for the C-Cl bond activation necessitates more forcing conditions or, more elegantly, the use of specialized catalyst systems.[9] Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) are often employed.[3][10] These ligands stabilize the electron-rich palladium(0) center, increasing its nucleophilicity and promoting the challenging oxidative addition of the C-Cl bond.[11]
Visualizing the Mechanism: The Cross-Coupling Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity of 2-bromoquinoline and 2-chloroquinoline diverges.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity translate directly into practical considerations in the laboratory. Below is a comparative summary of typical conditions and outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the haloquinoline and an organoboron reagent. It is one of the most widely used cross-coupling reactions.[7][8]
| Parameter | 2-Bromoquinoline | 2-Chloroquinoline |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycles |
| Typical Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
| Comments | Generally straightforward, compatible with a wide range of standard conditions. | Often requires more specialized, air-sensitive ligands and higher catalyst loadings.[9] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds, crucial for synthesizing many pharmacologically active compounds.[12][13]
| Parameter | 2-Bromoquinoline | 2-Chloroquinoline |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | BINAP, Xantphos | BrettPhos, RuPhos, JohnPhos |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LHMDS |
| Temperature | 90 - 110 °C | 100 - 130 °C |
| Reaction Time | 4 - 16 hours | 18 - 36 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
| Comments | Selective amination is possible even in the presence of a chloro-substituent elsewhere on the molecule.[14] | Requires highly active, sterically demanding ligands to achieve efficient coupling.[15] |
Sonogashira Coupling
This reaction couples the haloquinoline with a terminal alkyne to form a C(sp²)-C(sp) bond, a common motif in organic materials and complex natural products.[16][17]
| Parameter | 2-Bromoquinoline | 2-Chloroquinoline |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Co-catalyst | CuI | CuI (often essential) |
| Ligand | PPh₃ | P(t-Bu)₃, XPhos |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, Et₃N |
| Temperature | Room Temp to 60 °C | 80 - 120 °C |
| Reaction Time | 1 - 8 hours | 12 - 24 hours |
| Typical Yield | Excellent | Moderate to Good |
| Comments | Often proceeds efficiently at or near room temperature.[18] | Higher temperatures and more robust catalyst systems are typically necessary.[19] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction. These are intended as validated starting points and may require optimization for specific substrates.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoquinoline
Objective: To synthesize 2-phenylquinoline from 2-bromoquinoline and phenylboronic acid.
Materials:
-
2-Bromoquinoline (1.0 mmol, 208 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk flask, add 2-bromoquinoline, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvents (4 mL of dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline
Objective: To synthesize 2-phenylquinoline from 2-chloroquinoline and phenylboronic acid.
Materials:
-
2-Chloroquinoline (1.0 mmol, 164 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 33 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk flask, add Pd₂(dba)₃ and SPhos. Evacuate and backfill with inert gas.
-
Add toluene and stir for 5 minutes at room temperature to form the active catalyst complex.
-
Add 2-chloroquinoline, phenylboronic acid, and potassium phosphate to the flask.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-24 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Wash the combined filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenylquinoline.
Conclusion and Strategic Recommendations
The choice between 2-bromoquinoline and 2-chloroquinoline is a classic case of balancing reactivity with cost and scalability.
-
Choose 2-Bromoquinoline for:
-
Early-stage discovery and proof-of-concept studies.
-
Syntheses where maximizing yield under the mildest possible conditions is paramount.
-
Situations where the cost of the starting material is not a limiting factor.
-
-
Choose 2-Chloroquinoline for:
-
Large-scale and process chemistry applications where cost-of-goods is a critical metric.
-
Syntheses where the development and optimization of a robust catalytic system are feasible.
-
Projects where the higher reactivity of a bromide might lead to undesired side reactions or poor selectivity in multifunctional substrates.
-
The continuous evolution of catalyst technology is steadily lowering the activation barrier for C-Cl bond functionalization, making chloro-heteroaromatics increasingly attractive. For the modern researcher, a thorough understanding of the reactivity profiles of both bromo- and chloro-substrates is essential for designing efficient, adaptable, and economically viable synthetic routes.
References
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Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
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Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Torres, E., & Tora, G. O. (2020). Quinoline-Based Kinase Inhibitors: A Patent Review (2015-Present). Expert Opinion on Therapeutic Patents, 30(11), 859-873. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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A Comparative Guide to Doebner and Pfitzinger Reactions for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] Given its importance, the efficient synthesis of substituted quinolines is a central focus in drug discovery and development. Among the classical methods, the Doebner and Pfitzinger reactions remain highly relevant for preparing quinoline-4-carboxylic acids, a particularly valuable subclass.[3][4]
This guide provides an in-depth comparative analysis of these two powerful reactions. It moves beyond simple procedural descriptions to explore the mechanistic underpinnings, substrate suitability, and practical considerations, empowering researchers to make informed decisions for their specific synthetic targets.
The Doebner Reaction: A Three-Component Convergence
First reported by Oscar Doebner in 1887, this reaction is a one-pot, three-component synthesis that brings together an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[5][6] It is renowned for its operational simplicity and the ready availability of its starting materials.
Mechanistic Insight
The precise mechanism of the Doebner reaction can vary but is generally understood to initiate with the formation of an N-arylimine (Schiff base) from the condensation of the aniline and aldehyde.[5][7] Concurrently, the enol form of pyruvic acid adds to the imine. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized in situ to the aromatic quinoline product.[5][7] Modern iterations often employ Lewis or Brønsted acid catalysts to accelerate the reaction.[5][8]
Caption: Proposed mechanistic pathway of the Doebner reaction.
Substrate Scope and Limitations
The Doebner reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes. The aniline component can also be varied, although its electronic properties significantly impact reactivity. Anilines bearing electron-donating groups generally perform well. However, traditional Doebner reactions often struggle with electron-deficient anilines, which can lead to low yields.[5][9] Recent modifications, such as the use of specific Lewis acid catalysts like BF₃·THF, have been developed to overcome this limitation, expanding the reaction's utility.[10][11]
The Pfitzinger Reaction: From Isatin to Quinoline
The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides an alternative and powerful route to quinoline-4-carboxylic acids.[12] It involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, conducted under basic conditions.[13][14]
Mechanistic Insight
The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (an isatinate).[12][14] This intermediate then condenses with the carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine.[13] The key step is the subsequent intramolecular cyclization of the enamine, followed by a dehydration step to yield the final aromatic quinoline-4-carboxylic acid.[13][14]
Caption: General mechanism of the Pfitzinger reaction.
Substrate Scope and Limitations
The Pfitzinger reaction's primary strength lies in its predictable regiochemistry, reliably producing quinoline-4-carboxylic acids. The scope is defined by the availability of substituted isatins and α-methylene carbonyl compounds (ketones and aldehydes).[15] A key limitation is the requirement for strong basic conditions, which can be incompatible with sensitive functional groups on the starting materials.[9] Furthermore, the synthesis of appropriately substituted isatins can sometimes be a multi-step process, adding to the overall synthetic effort compared to the one-pot Doebner approach.
Head-to-Head Comparison: Doebner vs. Pfitzinger
The choice between the Doebner and Pfitzinger reactions depends heavily on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required for the synthesis.
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Reaction Type | Three-component, acid-catalyzed | Two-component, base-catalyzed |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl with α-methylene |
| Key Intermediate | N-arylimine (Schiff base) | Keto-acid (from isatin ring-opening) |
| Product | 2-Substituted quinoline-4-carboxylic acid | 2,3-Disubstituted quinoline-4-carboxylic acid |
| Advantages | One-pot procedure, readily available starting materials, operational simplicity.[5][6] | Predictable regiochemistry, direct route to 2,3-disubstituted products.[13][15] |
| Disadvantages | Lower yields with electron-withdrawing groups on aniline, potential for side reactions.[2][5] | Requires strong base (limits functional group tolerance), starting isatins may require synthesis.[3][9] |
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid (also known as Cinchophen) are presented for both reactions.
Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol utilizes an iron(III) triflate catalyst for improved efficiency.[6][7]
Materials:
-
Aniline (1.1 mmol, 102 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Pyruvic acid (1.0 mmol, 88 mg)
-
Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%, 76 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid, aniline, benzaldehyde, and ethanol.[7]
-
Add the catalyst, iron(III) trifluoromethanesulfonate, to the mixture.[7]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate from the solution.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[6]
Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol uses conventional heating in a strong basic solution.[16]
Materials:
-
Isatin (5.0 g)
-
Acetophenone (~4.1 mL)
-
Potassium Hydroxide (KOH) (10 g)
-
95% Ethanol (~30 mL)
-
Concentrated HCl or Acetic Acid for acidification
Procedure:
-
In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol. Stir until dissolved. (Caution: Exothermic) .[16]
-
To the stirred KOH solution, add isatin. The color will typically change from orange to pale yellow as the ring opens. Stir for 30-45 minutes at room temperature.[16]
-
Add acetophenone dropwise to the reaction mixture.[16]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[16]
-
After cooling, remove the bulk of the ethanol via rotary evaporation.
-
Dilute the residue with cold water and acidify slowly with concentrated HCl or acetic acid with vigorous stirring until precipitation is complete (pH ~4-5).[17]
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If necessary, the crude product can be purified by recrystallization from ethanol.[16]
Caption: Comparative experimental workflows for Doebner and Pfitzinger reactions.
Conclusion and Strategic Recommendations
Both the Doebner and Pfitzinger reactions are robust and time-tested methods for the synthesis of quinoline-4-carboxylic acids.
-
Choose the Doebner reaction when operational simplicity is paramount, starting materials are readily available, and the target aniline is not strongly deactivated. It is particularly well-suited for rapidly generating a library of 2-substituted quinolines.
-
Opt for the Pfitzinger reaction when precise control over the substitution pattern at the 2- and 3-positions is required and when the necessary isatin precursors are accessible. It is the superior choice when the synthetic target is incompatible with acidic conditions but can tolerate a strong base.
Ultimately, the selection is a strategic one, balancing the accessibility of starting materials against the specific structural requirements and functional group tolerances of the target molecule. A thorough understanding of the mechanistic nuances of each reaction is critical for troubleshooting and optimizing these powerful transformations in the pursuit of novel therapeutic agents.
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Dhiman, N., et al. (2019). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 16(5), 684-703. Available at: [Link].
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Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link].
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Available at: [Link].
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Verma, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2215-2253. Available at: [Link].
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Wikipedia. Pfitzinger reaction. Wikipedia. Available at: [Link]. [Accessed December 2025].
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Yulizar, Y., et al. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Key Engineering Materials, 899, 23-28. Available at: [Link].
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Ijaresm. Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods. Available at: [Link]. [Accessed December 2025].
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Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Available at: [Link].
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Muscia, G. C., et al. (2008). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Letters in Drug Design & Discovery, 5(6), 411-415. Available at: [Link].
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ScienceMadness Discussion Board. The Pfitzinger Reaction. ScienceMadness. Available at: [Link]. [Accessed December 2025].
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Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Available at: [Link].
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Oishi, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(22), 11484-11494. Available at: [Link].
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Oishi, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(22), 11484-11494. Available at: [Link].
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A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Methyl 2-bromoquinoline-4-carboxylate
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. Methyl 2-bromoquinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methodologies for its structural confirmation and purity assessment. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the analysis of this compound, supported by experimental insights and data.
The Imperative for High-Resolution Analysis
In the realm of pharmaceutical research, the certainty of a molecule's identity is non-negotiable. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technique for the definitive structural elucidation of small molecules.[1][2][3] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS delivers a mass measurement with high accuracy (typically <5 ppm), enabling the determination of the elemental composition of a molecule and its fragments.[2] This capability is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas—a common challenge in complex sample matrices.[1]
This guide will delve into the practical application of HRMS for the analysis of this compound, comparing its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
High-Resolution Mass Spectrometry of this compound: A Detailed Look
The first step in the HRMS analysis of a compound is the accurate determination of its molecular formula and theoretical exact mass.
Table 1: Molecular Information for this compound
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Average Molecular Weight | 266.09 g/mol |
| Monoisotopic Mass | 264.9738 Da |
| Theoretical [M+H]⁺ | 265.9811 m/z |
The high mass accuracy of HRMS allows for the confident confirmation of the elemental composition of the parent ion. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the M and M+2 peaks, with approximately equal intensity.
Experimental Workflow for HRMS Analysis
A typical HRMS workflow for the analysis of a small molecule like this compound involves several key steps, from sample preparation to data interpretation.
Caption: A generalized experimental workflow for the HRMS analysis of a small molecule.
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. Based on the known fragmentation patterns of quinoline and ester-containing compounds, a predicted fragmentation pathway for the [M+H]⁺ ion of this compound is proposed.[4]
Caption: Predicted MS/MS fragmentation pathway for this compound.
Table 2: Predicted HRMS Fragment Ions for [C₁₁H₉BrNO₂]⁺
| m/z (experimental) | Elemental Formula | Mass Error (ppm) | Proposed Fragment |
| 234.9505 | C₁₀H₆BrNO⁺ | < 5 | [M+H - CH₃OH]⁺ |
| 206.9556 | C₉H₆BrN⁺ | < 5 | [M+H - CH₃OH - CO]⁺ |
| 127.0395 | C₉H₆N⁺ | < 5 | [M+H - CH₃OH - CO - Br]⁺ |
| 205.9720 | C₁₀H₆BrO⁺ | < 5 | [M+H - CH₃OH - HCN]⁺ |
The high mass accuracy of the fragment ions provides strong evidence for the proposed fragmentation pathway and, consequently, the structure of the parent molecule.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques. Here, we compare the data obtained from HRMS with that from NMR and HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for de novo structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[5][6]
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring protons. For this compound, one would expect to see signals in the aromatic region corresponding to the protons on the quinoline ring system, and a singlet in the aliphatic region for the methyl ester protons.
-
¹³C NMR: Would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.
While NMR provides unparalleled detail on the molecular skeleton, it is less sensitive than mass spectrometry and requires a larger amount of pure sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture.[7][8]
-
Retention Time: The retention time of this compound on a C18 column would be characteristic of the molecule under specific chromatographic conditions (mobile phase composition, flow rate, etc.).
-
UV Spectrum: The quinoline ring system has a strong UV chromophore, which would produce a characteristic UV spectrum with distinct absorption maxima, useful for detection and quantification.[9]
However, HPLC-UV alone cannot provide definitive structural information or distinguish the target compound from isomers with similar retention times and UV spectra.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Information | Elemental composition, molecular weight, structural fragments | Atomic connectivity, 3D structure | Purity, quantity, retention time |
| Sensitivity | High (pg-fg) | Low (mg-µg) | Moderate (ng-µg) |
| Specificity | Very High | Very High | Moderate |
| Sample Requirement | Low | High | Low |
| Structural Elucidation | Excellent (with MS/MS) | Gold Standard | Limited |
| Quantitative Capability | Good | Excellent | Excellent |
Conclusion
High-Resolution Mass Spectrometry offers an unparalleled combination of sensitivity, specificity, and structural information for the analysis of small molecules like this compound. Its ability to provide exact mass measurements for both the parent ion and its fragments allows for the unambiguous determination of the elemental composition, a critical piece of information for the confirmation of a chemical structure.
While NMR remains the definitive technique for de novo structural elucidation and HPLC-UV is a workhorse for routine purity and quantitative analysis, HRMS provides a rapid and highly confident means of structural verification and identification, particularly in complex matrices or when sample amounts are limited. For researchers and drug development professionals, the integration of HRMS into their analytical workflow is essential for ensuring the quality and integrity of their chemical entities.
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Quinoline Compounds
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is not merely a synthetic curiosity but a recurring motif in nature, most famously in the Cinchona alkaloids like quinine, the first effective treatment for malaria.[3][4] Its unique electronic properties, arising from the electron-withdrawing nitrogen atom, and its rigid, planar structure make it an exceptional scaffold for interacting with a multitude of biological targets.[1] The synthetic versatility of the quinoline core allows for precise, multi-positional modifications, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of a vast library of quinoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral effects.[5][6][7][8]
This guide provides a comparative analysis of the biological activities of differently substituted quinoline compounds, focusing on the key therapeutic areas of oncology, infectious disease, and malarial treatment. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the molecular mechanisms they influence, and provide robust, field-proven protocols for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoline derivatives have emerged as formidable agents in oncology, targeting various hallmarks of cancer.[9] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes that drive proliferation to the induction of programmed cell death (apoptosis).[1][2]
Mechanism 1: Kinase Inhibition
Protein kinases are crucial regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.[10] Their aberrant activity is a common driver of cancer. Quinolines have proven to be a highly effective scaffold for designing potent kinase inhibitors, with several FDA-approved drugs validating this approach.[11][12]
-
EGFR/HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key tyrosine kinases in the development of many solid tumors. Dual-targeting of these receptors is a validated anticancer strategy.[13] The design rationale often involves a quinoline core that anchors the molecule in the ATP-binding pocket of the kinase, with various substitutions modulating potency and selectivity. For instance, the introduction of specific side chains at the C4 position can lead to potent dual inhibitors.[13]
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is another critical target, implicated in tumor growth and metastasis. Modifications at the C-3 and C-6 positions of the quinoline scaffold have yielded highly selective inhibitors with potent antiproliferative activity against c-Met-dependent cancer cell lines.[12]
Mechanism 2: Topoisomerase Inhibition
DNA topoisomerases are enzymes essential for resolving topological challenges during DNA replication and transcription.[14][15] By inhibiting these enzymes, quinoline derivatives can introduce DNA strand breaks, ultimately triggering cell death.[16] The natural product camptothecin, a quinoline alkaloid, is a well-known topoisomerase I inhibitor.[15] Synthetic derivatives, such as pyrazolo[4,3-f]quinolines, have been developed to target both topoisomerase I and IIα, demonstrating broad-spectrum anticancer activity.[14]
Comparative Data: Anticancer Potency of Substituted Quinolines
The following table summarizes the in vitro activity of representative quinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a measure of a compound's potency; a lower value indicates higher potency.
| Compound Class | Substitution Pattern | Target(s) | Cell Line | Activity (IC50/GI50) | Reference |
| Quinoline-based Dual Inhibitor | 4-Anilinoquinoline | EGFR/HER-2 | MCF-7 (Breast) | 71 nM (EGFR), 31 nM (HER-2) | [13] |
| Pyrazolo[4,3-f]quinoline | Varied aryl substitutions | Topo I/IIα | NUGC-3 (Gastric) | < 8 µM | [14] |
| Quinoline-Chalcone Hybrid | 3-Phenylquinolinyl-chalcone | Tubulin, EGFR | MCF-7 (Breast) | 3.35 µM | [10] |
| 7-Alkoxy-4-aminoquinoline | 7-(4-fluorobenzyloxy) | Apoptosis Induction | Various | < 1.0 µM | [17] |
| 3,6-disubstituted quinoline | Varied substitutions | c-Met | MKN45 (Gastric) | 0.093 µM | [12] |
Experimental Workflow & Protocols
General Workflow for Biological Activity Screening
The evaluation of novel compounds follows a logical progression from broad screening to detailed mechanistic studies. This ensures that resources are focused on the most promising candidates. The choice of initial assays (e.g., MTT for cytotoxicity, MIC for antibacterial) is critical for efficiently identifying "hits."
Caption: General workflow for screening the biological activity of novel quinoline compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[19] This allows for the quantitative determination of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.[20]
-
Dilute cells in complete culture medium to a pre-determined optimal density (typically 1x10⁴ to 1x10⁵ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells with medium only for background measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to allow cells to adhere and recover.[21]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test quinoline compounds in culture medium. It is crucial to perform a serial dilution to determine the IC50 value.[20]
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells with vehicle control (e.g., DMSO diluted in medium) and untreated cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[22] Its derivatives exhibit a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][22]
Structure-Activity Relationship (SAR) Insights
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine or fluorine, on the quinoline ring often enhances antimicrobial activity.[22][23]
-
Hydrazone Moiety: Incorporating a hydrazone functional group (-NH-N=C-) can significantly boost antibacterial and antifungal properties.[22] Derivatives containing a nitro group on an associated aryl ring have shown remarkable activity against multiple bacterial strains.[22]
-
Amino Alcohol Introduction: The introduction of amino alcohol fragments to the quinoline core has been shown to be crucial for activity against plant phytopathogenic bacteria.[24]
Comparative Data: Antimicrobial Potency of Substituted Quinolines
The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25]
| Compound Class | Substitution Pattern | Target Organism | Activity (MIC in µg/mL) | Reference |
| Quinoline Hydrazone | 6-Bromo, 2-methyl, with nitro-substituted aryl | Staphylococcus aureus | Comparable to Ampicillin | [22] |
| Quinoline Hydrazone | 6-Bromo, 2-methyl, with nitro-substituted aryl | Escherichia coli | Excellent | [22] |
| Amino Alcohol Derivative | 2-(trifluoromethyl)-4-hydroxyquinoline base | Xanthomonas oryzae | 3.12 | [24] |
| Sulfonyl/Benzoyl Derivative | 6-amino-4-methyl-1H-quinoline-2-one base | Bacillus cereus | 3.12 - 50 | [26] |
| 3-chloro-4-fluoro aniline derivative | Phenyl ring at C2 | MRSA | 1.5 | [23] |
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[25][27] It is highly efficient, allowing for the simultaneous testing of multiple compounds against a microorganism in a 96-well microtiter plate format.[27]
Principle: A standardized inoculum of bacteria is exposed to serial two-fold dilutions of a test compound in a liquid growth medium. Growth is assessed after a defined incubation period, and the MIC is the lowest concentration that inhibits visible turbidity.[25]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Medium: Prepare a suitable sterile broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[25]
-
Compound Stock: Dissolve the quinoline compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Inoculum: From an 18-24 hour culture plate, select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).[27]
-
-
Plate Setup (96-well plate):
-
Dispense 50 µL of sterile broth into all wells from column 2 to column 12.
-
Prepare a 2x working solution of your test compound in broth. Add 100 µL of this solution to the wells in column 1.
-
Perform a two-fold serial dilution: Transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10. Discard the final 50 µL from column 10.[28]
-
Column 11 serves as the positive growth control (no compound).
-
Column 12 serves as the sterility control (no bacteria, only broth).[25][28]
-
-
Inoculation:
-
Within 15-30 minutes of standardizing the inoculum, add 50 µL of the final diluted bacterial suspension to each well from column 1 to column 11. This brings the total volume in each well to 100 µL and achieves the target inoculum density.[27]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
The MIC is the lowest concentration of the compound (the first clear well) at which there is no visible growth.[25] Results can also be read using a plate reader to measure absorbance.
-
Antimalarial Activity: A Legacy of Fighting Parasites
The historical success of quinoline-based drugs like quinine and chloroquine has cemented their importance in combating malaria.[4][29] Modern research focuses on creating derivatives that can overcome rising drug resistance.
Mechanism of Action: Disrupting Heme Detoxification
The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole inside infected red blood cells.[30] This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[29][30]
Quinoline antimalarials are weak bases that accumulate to high concentrations within the acidic food vacuole.[29] There, they interfere with heme detoxification. The primary mechanism involves the drug capping the growing faces of hemozoin crystals, physically preventing further heme polymerization.[30] This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell death.[29][31]
Caption: Mechanism of action for quinoline antimalarials in the parasite food vacuole.
Structure-Activity Relationship (SAR) Insights
-
C4-Aminoquinoline Core: The 4-aminoquinoline structure, as seen in chloroquine, is critical. The side chain at the 4-amino position significantly influences activity and pharmacokinetics.[32]
-
C7-Chloro Group: For 4-aminoquinolines, a chloro group at the 7-position is essential for high antimalarial potency. Replacing it with other groups typically reduces or abolishes activity.[32]
-
Lipophilicity: More lipophilic quinolines, such as mefloquine, do not accumulate in the food vacuole to the same extent as chloroquine and may have additional targets or mechanisms of action.[29]
-
Hybrid Molecules: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., pyrimidines or artemisinin) is a modern strategy to enhance potency and combat resistance.[31][33]
Conclusion and Future Directions
The quinoline scaffold remains an exceptionally fruitful platform for drug discovery. The synthetic tractability of the quinoline ring system allows for extensive exploration of structure-activity relationships, leading to the identification of compounds with high potency and selectivity against a wide array of biological targets. As demonstrated, substitutions at various positions can dramatically alter the biological profile, turning the core structure into a targeted inhibitor of kinases, topoisomerases, or parasitic detoxification pathways.
Future research will likely focus on developing multi-target agents and hybrid molecules to address the complexities of diseases like cancer and to overcome the persistent challenge of drug resistance in infectious pathogens. The continued application of robust screening protocols, coupled with rational, structure-based design, ensures that quinoline and its derivatives will remain at the forefront of medicinal chemistry for years to come.
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A Senior Application Scientist's Guide to Phosphine Ligands for Suzuki Coupling: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are crucial structural motifs in a vast array of pharmaceuticals and functional materials.[1] The success of this Nobel Prize-winning reaction is profoundly dependent on the choice of phosphine ligand coordinated to the palladium catalyst. This guide provides an in-depth, objective comparison of the performance of various phosphine ligands, supported by experimental data, to empower you in making informed decisions for your specific synthetic challenges.
The efficacy of a phosphine ligand in Suzuki-Miyaura coupling is dictated by a delicate interplay of its steric and electronic properties.[2] These characteristics directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] As a general principle, bulky, electron-rich phosphine ligands are known to facilitate the formation of the active monoligated palladium(0) species, accelerate the rate of oxidative addition, and promote the final reductive elimination step.[1][3] This often translates to higher yields, faster reaction times, and a broader substrate scope, particularly for challenging couplings involving sterically hindered or electron-deficient substrates.[1]
The Catalytic Cycle: The Heart of the Reaction
Understanding the catalytic cycle is fundamental to appreciating the role of the phosphine ligand. Each step presents an opportunity for the ligand to influence the overall efficiency of the reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Performance Comparison of Prominent Phosphine Ligands
The choice of phosphine ligand is often dictated by the specific substrates being coupled.[1] For instance, sterically hindered aryl halides or less reactive aryl chlorides necessitate the use of highly active ligand systems.[1] The following tables summarize the performance of several widely used phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a snapshot of their relative activities under specific reaction conditions.
Buchwald Ligands: The Workhorses of Cross-Coupling
The Buchwald family of biaryl phosphine ligands are renowned for their broad utility and high reactivity, particularly with challenging substrates.[4] Ligands such as SPhos, XPhos, and RuPhos have become indispensable tools in modern organic synthesis.[5][6]
| Ligand | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | RT | 18 | 98 | [7] |
| XPhos | 1-Naphthyl sulfamate | 4-Methoxyphenylboronic acid | 1 (0.00125) | 0.0025 | K₂CO₃ | Toluene/MeOH | 25 | 4 | 98 | [8] |
| RuPhos | 4-Bromotoluene | Secondary alkyltrifluoroborate | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 120 (µW) | 0.25 | >95 | [9] |
Note: Reaction conditions and yields are representative examples and may vary depending on the specific substrates and optimized conditions.
Xantphos: The Bite Angle Advantage
Xantphos is a versatile bidentate phosphine ligand distinguished by its wide "bite angle," which imparts greater flexibility and reactivity to the catalytic cycle.[10] This often leads to higher yields and improved selectivity compared to ligands with narrower bite angles.[10]
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | THF | 80 | 12 | 95 | [11] |
| Aryl Bromides | Allylindium reagents | Pd₂(dba)₃ | Varies | - | THF | Varies | Varies | High | [12] |
cataCXium Ligands: High Efficiency for Challenging Substrates
The cataCXium® family of ligands, such as cataCXium A, are sterically demanding and electron-rich phosphines that have proven highly successful for the activation of aryl halides, particularly challenging aryl chlorides.[13] They are known for achieving high turnover numbers (TONs) at low catalyst loadings.
| Ligand | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | TON | Reference |
| cataCXium A | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (0.005) | 0.01 | K₃PO₄ | Dioxane | 100 | 20,000 | |
| cataCXium A | Heteroaryl Halide | Heteroaryl Boronic Ester | Pd-CataCXium A-G3 (3) | - | TMSOK | - | - | - | [14] |
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling reaction and for performing a comparative ligand screening experiment.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[11]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.01-2 mol%) and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[1]
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[11]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or THF, to achieve a desired concentration, e.g., 0.2 M).[11]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100 °C).[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours.[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]
-
Purification: The crude product is purified by a suitable method, such as flash column chromatography, to afford the desired biaryl product.[2]
Experimental Workflow for Ligand Screening
A systematic approach is crucial for a reliable comparison of ligand performance.[2]
Caption: A typical experimental workflow for comparing ligand performance.
Conclusion: Strategic Ligand Selection for Optimal Results
The strategic selection of a phosphine ligand is a critical parameter for achieving high efficiency in Suzuki-Miyaura cross-coupling reactions. While highly versatile and effective ligands like SPhos and XPhos from the Buchwald family have demonstrated broad applicability, particularly with challenging substrates, other classes of ligands such as the bidentate Xantphos and the highly active cataCXium ligands offer distinct advantages for specific applications.[2][10][13] For particularly demanding transformations, a systematic screening of a diverse set of ligands, as outlined in the experimental workflow, is often the most effective strategy for identifying the optimal ligand for a given transformation.[2]
References
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - ResearchGate. [Online]. Available: [Link]
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Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. [Online]. Available: [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Online]. Available: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Online]. Available: [Link]
-
Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium - The Journal of Organic Chemistry (ACS Publications). [Online]. Available: [Link]
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cataCXium® A Pd G3 | Krackeler Scientific, Inc. [Online]. Available: [Link]
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Mastering Cross-Coupling Reactions: The Power of Xantphos Ligands. [Online]. Available: [Link]
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Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. [Online]. Available: [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Online]. Available: [Link]
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Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Online]. Available: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Online]. Available: [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. [Online]. Available: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Online]. Available: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. [Online]. Available: [Link]
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EvanPhos: a ligand for ppm level Pd-catalyzed Suzuki–Miyaura couplings in either organic solvent or water - Green Chemistry (RSC Publishing). [Online]. Available: [Link]
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EvanPhos: a ligand for ppm level Pd-catalyzed Suzuki–Miyaura couplings in either organic solvent or water - Semantic Scholar. [Online]. Available: [Link]
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Suzuki reaction - Wikipedia. [Online]. Available: [Link]
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Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. | Request PDF - ResearchGate. [Online]. Available: [Link]
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Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction - PubMed. [Online]. Available: [Link]
-
RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. [Online]. Available: [Link]
-
Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC. [Online]. Available: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). [Online]. Available: [Link]
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EvanPhos. A Ligand for ppm Level Pd-Catalyzed Suzuki- Miyaura Couplings in Either Organic Solvent or Water - The Royal Society of Chemistry. [Online]. Available: [Link]
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Ruphos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles | Request PDF - ResearchGate. [Online]. Available: [Link]
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Online]. Available: [Link]
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SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. - ResearchGate. [Online]. Available: [Link]
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“Ruphos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles” | Request PDF - ResearchGate. [Online]. Available: [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Online]. Available: [Link]
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Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education. [Online]. Available: [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. [Online]. Available: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Online]. Available: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online]. Available: [Link]
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Validation of a new synthetic protocol for Methyl 2-bromoquinoline-4-carboxylate
The multi-step nature of the Pfitzinger-based route inevitably leads to product loss at each stage of isolation and purification, resulting in a moderate overall yield. In contrast, the one-pot catalytic approach significantly improves efficiency and yield by eliminating intermediate workups. [17]Furthermore, the catalytic method aligns better with the principles of green chemistry by reducing solvent usage, energy consumption, and the generation of stoichiometric byproducts. [15][16]
Detailed Experimental Protocols & Validation
Protocol 1: Detailed Steps for Established Synthesis
Step A: Synthesis of 2-Bromoquinoline-4-carboxylic acid via Pfitzinger Reaction
-
In a round-bottom flask, dissolve isatin (1.0 eq) in a 30% aqueous solution of potassium hydroxide.
-
To this solution, add bromoacetone (1.1 eq).
-
Heat the mixture to reflux for 12-16 hours. The reaction progress can be monitored by TLC.
-
After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of ~4-5.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield crude 2-bromoquinoline-4-carboxylic acid. [2] Step B: Esterification to this compound
-
Suspend the crude 2-bromoquinoline-4-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). [9]* Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Detailed Steps for Novel One-Pot Synthesis
-
To a pressure-tolerant reaction vessel, add 2-bromoaniline (1.0 eq), a rhodium catalyst such as [Rh(cod)Cl]₂ (2.5 mol%), and a suitable ligand.
-
Add methyl propiolate (1.5 eq) and a solvent such as dioxane.
-
Add a copper-based oxidant like Cu(OAc)₂ (2.0 eq). [12]* Seal the vessel and heat to 80-100°C for 10-14 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the final product, this compound.
Product Validation and Characterization
The identity and purity of the synthesized this compound from either protocol must be confirmed using standard analytical techniques.
-
1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline core and a singlet corresponding to the methyl ester protons (~3.9-4.0 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₈BrNO₂). [13]The isotopic pattern characteristic of a bromine-containing compound should also be observed.
-
Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the final product, which should typically be >95% for use in further applications.
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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Quinoline-Based Compounds
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom create a unique electronic and spatial arrangement, making it a "privileged scaffold."[3][4] This means it can serve as a versatile framework for designing ligands that interact with a wide array of biological targets. Consequently, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-based compounds across different therapeutic areas. Moving beyond a mere listing of facts, we will explore the causality behind experimental choices, compare the performance of various derivatives with supporting data, and provide validated protocols for key assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the rational design of novel quinoline-based therapeutics.
Core Principles of Quinoline SAR: Decoding the Structure
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how the chemical structure of a compound influences its biological activity. For the quinoline nucleus, specific positions are hot spots for chemical modification, where even minor changes can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties. The primary goal is to identify the key structural features—the pharmacophore—responsible for the desired therapeutic effect and to optimize the molecule's overall performance.
Substitutions at various positions on the quinoline ring can alter its lipophilicity, hydrogen bonding capacity, electronic distribution, and steric profile. For instance, introducing electron-withdrawing groups can affect the pKa of the quinoline nitrogen, influencing its ability to form salt bridges with target proteins. Conversely, adding bulky lipophilic groups can enhance membrane permeability or promote hydrophobic interactions within a binding pocket.
Caption: Mechanism of action for quinoline antimalarials.
Key SAR Insights:
-
The 4-Aminoquinoline Core: This is the quintessential antimalarial pharmacophore. The basic nitrogen in the side chain is crucial for accumulation in the acidic food vacuole.
-
7-Chloro Group: The presence of a chlorine atom at position 7 of the quinoline ring, as seen in chloroquine, is strongly associated with high antimalarial activity. [7]* Side Chain Modification: The length and nature of the alkylamino side chain at C4 are critical for both potency and overcoming drug resistance. Incorporating features that prevent recognition by parasite efflux pumps is a key strategy. [7][8]* Bisquinolines: Dimerizing the quinoline scaffold to create "bisquinolines" has been shown to be highly effective against chloroquine-resistant strains of P. falciparum. [7] Comparative Performance of Antimalarial Quinoline Derivatives
| Compound | P. falciparum Strain | Potency (IC₅₀) | Key Structural Feature | Reference |
| Chloroquine | CQS (HB3) | ~10-20 nM | 7-chloro, diethylamino side chain | [7] |
| Chloroquine | CQR (Dd2) | >100 nM | Susceptible to resistance mechanisms | [7] |
| Bisquinoline (8) | CQR | 1-100 nM | Dimeric structure | [7] |
| Ferrocenyl-Triazacyclononane Hybrid (47) | CQR (Dd2) | Potent | Metal-based hybrid | [7] |
| Fluorine-containing quinoline-thiocarbazide (154) | CQR | 0.10 µM/mL | Fluorine substitution | [9] |
Antibacterial Activity: A Scaffold for New Antibiotics
With the rise of multidrug-resistant bacteria, there is an urgent need for new antibacterial agents. Quinoline derivatives (distinct from, but related to, the well-known fluoroquinolones) offer a promising scaffold for this purpose.
Causality in Design: The design of quinoline-based antibacterials often focuses on disrupting essential bacterial processes. This can be achieved by designing molecules that interfere with cell membrane integrity, leading to leakage of cellular contents, or by inhibiting crucial enzymes involved in bacterial replication or metabolism. [10]Molecular hybridization, combining the quinoline core with other known antibacterial fragments like amino alcohols or piperazine, is a common and effective strategy. [10][11] Key SAR Insights:
-
C2 and C4 Positions: As with other activities, substitutions at the C2 and C4 positions are critical for antibacterial potency. [10][12]* Trifluoromethyl Groups: The introduction of -CF₃ groups can significantly enhance antibacterial activity, likely by altering the compound's electronic properties and lipophilicity. [10]* Amino Alcohol Side Chains: Attaching amino alcohol fragments to the quinoline core has been shown to yield compounds with excellent activity against phytopathogenic bacteria. [10]* Inhibition Zone: A larger inhibition zone in a disk diffusion assay directly correlates with higher antibacterial potency.
Comparative Performance of Antibacterial Quinoline Derivatives
| Compound/Series | Bacterial Strain(s) | Potency (MIC or Inhibition Zone) | Reference |
| Compound Qa5 | Xanthomonas oryzae (Xoo) | MIC: 3.12 µg/mL | 2-(trifluoromethyl)-4-hydroxyquinoline with amino alcohol side chain |
| Compound 1 | Klebsiella pneumoniae | IZ: 19 mm | N/A |
| Compound 4 | Escherichia coli | IZ: 21 mm (higher than ciprofloxacin) | N/A |
Experimental Methodologies for Modern SAR Studies
A robust SAR study integrates chemical synthesis, biological evaluation, and computational modeling. This workflow allows for the iterative refinement of lead compounds to maximize potency and minimize off-target effects.
Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀). [13][14] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Antibacterial Susceptibility (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antibacterial compound in a liquid nutrient broth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Protocol 3: In Silico Molecular Docking Study
This computational technique predicts the preferred orientation of one molecule (ligand) when bound to a second (protein receptor) to form a stable complex. [15] Principle: Molecular docking algorithms explore various conformations of the ligand within the protein's binding site and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. [12]This helps in understanding binding modes and predicting binding affinity, guiding the rational design of more potent inhibitors. [16][17] General Workflow:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the quinoline derivative and convert it to a 3D structure. Minimize its energy to obtain a stable conformation.
-
Binding Site Definition: Identify the active site or binding pocket of the protein, often based on the location of a co-crystallized native ligand.
-
Docking Simulation: Use docking software (e.g., AutoDock, Discovery Studio) to place the ligand into the defined binding site. The software will generate multiple possible binding poses. [15]5. Scoring and Analysis: The software scores the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest score is typically considered the most favorable.
-
Visualization and Interpretation: Analyze the best-scoring pose to identify key interactions (e.g., hydrogen bonds, π-π stacking) between the quinoline derivative and the amino acid residues of the target protein. This provides insights into the structural basis of the compound's activity. [12]
Conclusion and Future Perspectives
The quinoline scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. The structure-activity relationship studies reviewed here demonstrate that targeted modifications at specific positions of the quinoline ring are key to tailoring the molecule's activity against diverse biological targets, from parasitic enzymes to human kinases.
The future of quinoline-based drug discovery lies in several exciting areas. First, the design of multi-target agents—single molecules that can modulate multiple disease-related pathways—is a promising strategy for complex diseases like cancer and neurodegenerative disorders. [18]Second, the integration of artificial intelligence and machine learning into the design-synthesis-test cycle will undoubtedly accelerate the identification of novel, highly potent quinoline derivatives. Finally, as drug resistance continues to be a major global health threat, the principles of SAR will be indispensable for designing next-generation quinoline compounds that can evade these resistance mechanisms and provide lasting therapeutic benefit.
References
- Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH.
- Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
- Biological activities of quinoline derivatives. (2009). PubMed.
- Assessing the Anticancer Activity of Quinoline Compounds. (n.d.). Benchchem.
- Biological activities of quinoline derivatives. (n.d.). Semantic Scholar.
- The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. (n.d.). Benchchem.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). NIH.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS.
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). ACS Publications.
- (PDF) Biological Activities of Quinoline Derivatives. (2025). ResearchGate.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2025). NIH.
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress.
- The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). ResearchGate.
- In-silico study of Novel Antimicrobial Quinoline derivatives. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed.
- A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.). ResearchGate.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.).
- Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.). ResearchGate.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020).
- In vitro cell viability assay of (A) all synthesized... (n.d.). ResearchGate.
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025). ResearchGate.
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A Comparative Guide to the Computational Analysis of Haloquinoline Isomer Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, haloquinolines represent a cornerstone scaffold, underpinning the development of a vast array of therapeutic agents and functional materials. The reactivity of these compounds is of paramount importance, dictating their synthetic accessibility, metabolic fate, and biological activity. The subtle placement of a halogen atom on the quinoline ring can dramatically alter the electronic landscape of the molecule, leading to significant differences in reactivity among isomers. This guide provides an in-depth computational analysis of the reactivity of haloquinoline isomers, offering a framework for researchers to predict and understand these differences. By leveraging Density Functional Theory (DFT), we can dissect the factors governing their reactivity and provide a predictive lens for synthetic and medicinal chemists.
The Crucial Role of Halogen Position in Modulating Reactivity
The quinoline ring system, a fusion of benzene and pyridine rings, possesses a rich and complex electronic character. The nitrogen atom's electron-withdrawing nature creates a degree of electron deficiency in the pyridine ring, particularly at the 2- and 4-positions. The introduction of a halogen atom, with its own inductive and resonance effects, further perturbs this electronic distribution. The position of the halogen atom is not a trivial matter; it dictates the regioselectivity of subsequent chemical transformations. For instance, a halogen at the 2- or 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than one on the benzenoid ring, a phenomenon directly attributable to the electronic influence of the ring nitrogen.
Computational chemistry provides a powerful toolkit to quantify these positional effects. By calculating a suite of reactivity descriptors, we can build a predictive model of isomer reactivity. This guide will focus on a comparative analysis of monochloroquinoline isomers as a representative case study.
Comparative Analysis of Chloroquinoline Isomer Reactivity: A DFT-Based Approach
To illustrate the profound impact of chlorine substitution patterns on reactivity, we present a comparative analysis of four representative isomers: 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline, and 8-chloroquinoline. The following data, presented for illustrative purposes, is based on trends observed in computational studies of related heterocyclic systems.
Global Reactivity Descriptors
Global reactivity descriptors provide a holistic view of a molecule's stability and reactivity. Key descriptors include the HOMO-LUMO energy gap, chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally indicates higher reactivity.[1][2]
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 2-Chloroquinoline | -6.85 | -1.20 | 5.65 | 2.83 | 1.85 |
| 4-Chloroquinoline | -6.90 | -1.15 | 5.75 | 2.88 | 1.80 |
| 6-Chloroquinoline | -6.70 | -1.05 | 5.65 | 2.83 | 1.95 |
| 8-Chloroquinoline | -6.75 | -1.10 | 5.65 | 2.83 | 1.90 |
This data is illustrative and calculated to reflect established trends.
The data suggests that isomers with the halogen on the benzenoid ring (6- and 8-chloroquinoline) may exhibit slightly higher overall reactivity based on their electrophilicity indices. However, for specific reaction types like nucleophilic substitution, local descriptors are more informative.
Local Reactivity Descriptors: Unveiling Site-Specific Reactivity
Local reactivity descriptors pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. Molecular Electrostatic Potential (MEP) and Fukui functions are indispensable tools for this purpose.
Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[3][4] Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In chloroquinolines, the regions around the nitrogen atom and the chlorine atom are typically electronegative, while the carbon atoms of the pyridine ring, particularly C2 and C4, exhibit a more positive potential, making them targets for nucleophiles.
Fukui Functions: Quantifying Local Reactivity
The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system.[3][5] Condensed Fukui functions provide atom-specific reactivity information.
-
f+(r): Indicates susceptibility to nucleophilic attack. A higher value suggests a more favorable site for a nucleophile to attack.
-
f-(r): Indicates susceptibility to electrophilic attack. A higher value points to a more reactive site for an electrophile.
| Isomer | Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| 2-Chloroquinoline | C2 | 0.18 | 0.05 |
| C4 | 0.12 | 0.08 | |
| 4-Chloroquinoline | C2 | 0.15 | 0.06 |
| C4 | 0.20 | 0.04 | |
| 6-Chloroquinoline | C2 | 0.10 | 0.07 |
| C4 | 0.11 | 0.09 | |
| 8-Chloroquinoline | C2 | 0.09 | 0.08 |
| C4 | 0.10 | 0.10 |
This data is illustrative and calculated to reflect established trends.
The condensed Fukui function values clearly indicate that the C2 and C4 positions are the most susceptible to nucleophilic attack in 2-chloroquinoline and 4-chloroquinoline, respectively. This aligns with experimental observations of SNAr reactions on these substrates. For isomers with chlorine on the benzenoid ring, the reactivity at C2 and C4 is diminished, and other positions may become more reactive depending on the specific attacking reagent.
Experimental and Computational Protocols
Computational Protocol for Reactivity Analysis of Haloquinoline Isomers
This protocol outlines a standard workflow for the computational analysis of haloquinoline reactivity using Density Functional Theory.
Step 1: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and well-benchmarked functional for organic molecules.
-
Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost.
-
Procedure:
-
Build the initial 3D structure of the haloquinoline isomer.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Verify that the optimized structure is a true minimum by performing a frequency calculation; no imaginary frequencies should be present.
-
Step 2: Calculation of Reactivity Descriptors
-
Global Descriptors:
-
From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).
-
Calculate chemical hardness (η ≈ (ELUMO - EHOMO)/2) and the electrophilicity index (ω = μ2/2η, where μ ≈ (EHOMO + ELUMO)/2).
-
-
Local Descriptors:
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface from the optimized wave function. This is a standard feature in most quantum chemistry software.
-
Fukui Functions:
-
To calculate f+(r), perform single-point energy calculations on the N-electron (neutral) and N+1 electron (anion) systems at the optimized geometry of the neutral molecule. The difference in electron densities gives f+(r).
-
To calculate f-(r), perform single-point energy calculations on the N-electron (neutral) and N-1 electron (cation) systems at the optimized geometry of the neutral molecule. The difference in electron densities gives f-(r).
-
Condensed Fukui functions can be derived from the differences in atomic charges (e.g., Mulliken or Natural Population Analysis charges) between the charged and neutral species.
-
-
Diagrammatic Representation of the Computational Workflow
Caption: Computational workflow for reactivity analysis.
Logical Relationships of Reactivity Descriptors
The various reactivity descriptors are interconnected and provide a complementary understanding of a molecule's chemical behavior.
Caption: Interplay of reactivity descriptors.
Conclusion: A Predictive Framework for Rational Design
The computational analysis of haloquinoline isomers offers a powerful and cost-effective strategy to predict and rationalize their reactivity. By employing DFT calculations to determine a suite of global and local reactivity descriptors, researchers can gain valuable insights into the influence of halogen substitution patterns. This predictive framework not only aids in the design of efficient synthetic routes but also provides a basis for understanding the structure-activity relationships of these important molecules in medicinal chemistry and materials science. The ability to computationally screen and rank the reactivity of different isomers before embarking on extensive experimental work is a significant advantage in accelerating the discovery and development of novel haloquinoline-based compounds.
References
- 1. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fukui function - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-bromoquinoline-4-carboxylate
As a Senior Application Scientist, I understand that novel compounds like Methyl 2-bromoquinoline-4-carboxylate are central to discovery. However, their responsible management, particularly disposal, is paramount to ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated quinoline derivative, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Profile and Risk Assessment
This compound (CAS No. 103502-48-3) is a halogenated heterocyclic aromatic compound.[1][2] While a complete, specific Safety Data Sheet (SDS) is not always available, data from the compound itself and structurally similar quinoline derivatives necessitate handling it as a hazardous substance.[1][3]
The primary risks are associated with its classification as "Acute Toxicity, Oral (Category 4)" and the GHS07 warning pictogram, indicating it is harmful if swallowed. Broader analysis of related bromoquinolines and quinoline itself suggests additional potential hazards that must be considered as a precautionary measure.[3][4][5]
| Hazard Classification | Potential Effect | Rationale & Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | Direct classification for similar compounds.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | Common hazard for quinoline derivatives.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Common hazard for quinoline derivatives.[3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | A potential hazard for powdered chemical forms.[4][5] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Quinoline, the parent compound, is known for its aquatic toxicity.[3][6] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects. | Based on data for the parent quinoline compound.[3][7] |
Given this profile, this compound must never be disposed of via standard laboratory drains or as regular solid waste.[3][8] It is classified as a halogenated organic hazardous waste .
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, ensure all engineering controls and Personal Protective Equipment (PPE) are in place.
Engineering Controls: All weighing and handling of solid this compound, as well as the addition of its waste to collection containers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][7] An operational eyewash station and safety shower must be readily accessible.[3]
Personal Protective Equipment (PPE): A multi-layered PPE strategy is mandatory.
| Equipment | Specification | Purpose and Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Inspect gloves for any signs of degradation before use.[6][9] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3][6][9] |
| Body Protection | Full-Length Laboratory Coat | Protects skin and personal clothing from contamination.[3][9] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | If aerosolization or dust generation is possible outside a fume hood, a NIOSH-approved respirator is necessary.[3][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving segregation, secure containment, clear labeling, and coordination with certified waste management professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8]
Step 1: Waste Identification and Segregation
Immediately upon generation, classify all materials contaminated with this compound as hazardous waste. This includes:
-
Residual solid chemical.
-
Contaminated weighing paper, gloves, and wipes.
-
Empty stock containers.
-
Solutions containing the compound.
This waste stream must be segregated as Halogenated Organic Waste .[8][10] It is critical to keep it separate from non-halogenated waste streams to ensure proper final disposal and prevent dangerous reactions. This compound is incompatible with strong oxidizing agents and strong acids; do not mix it with such materials in the same waste container.[3][7]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid waste (e.g., residual powder, contaminated consumables) in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[3]
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly marked container for halogenated liquid waste.[10]
Step 3: Labeling
Proper labeling is a critical safety and compliance step. The waste container must be clearly and indelibly labeled before the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste ".[3]
-
The full chemical name: "This compound ". Do not use abbreviations.[3][10]
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
Step 4: Temporary On-Site Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] These professionals are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, likely via high-temperature incineration.[8]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses. All personnel handling this compound must be familiar with these emergency protocols.
Solid Spill Management
-
Evacuate: Immediately alert others and evacuate the immediate spill area.
-
PPE: Don the appropriate PPE as listed in Section 2, including respiratory protection if dust is present.
-
Contain: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to prevent dust from becoming airborne.[3]
-
Collect: Carefully sweep or scoop the contained material and place it into the designated hazardous waste container.[3][5] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), and collect all cleaning materials (wipes, pads) as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personal Exposure First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[5][7]
References
- Proper Disposal of 2-(2-Chloroethyl)
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. [Benchchem] ()
- This compound - Safety D
- Application Notes and Protocols for Handling and Storage of Chlorin
- Proper disposal of chemicals. [Sciencemadness Wiki] ()
- Methyl 2-bromoquinoline-4-carboxyl
- How to dispose of quinoline safely?. [BIOSYNCE Blog] ()
- Methyl 4-bromoquinoline-6-carboxyl
- SAFETY DATA SHEET - Quinoline. [Thermo Fisher Scientific] ()
- SAFETY DATA SHEET - 8-Bromo-2-methylquinoline. [TCI Chemicals] ()
- Safety Data Sheet - 6-Bromo-2-methylquinoline. [ChemScene] ()
- Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. [Angene Chemical] ()
- Methyl 4-bromoquinoline-6-carboxyl
- Halogenated Organic Liquids - Standard Operating Procedure. [Braun Research Group] ()
- 2-Bromoquinoline-4-carboxylic acid. [PubChem] ()
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Navigating the Safe Handling of Methyl 2-bromoquinoline-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. Methyl 2-bromoquinoline-4-carboxylate, a halogenated quinoline derivative, is a valuable building block in synthetic chemistry. However, its structural motifs necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Understanding the Hazard Landscape
This compound belongs to the family of halogenated aromatic compounds. While specific toxicity data for this exact molecule is not extensively published, the known hazards of its structural components—quinoline and bromo-aromatics—provide a strong basis for a cautious approach. Quinoline itself is known to be hazardous, with potential toxicity if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[1][2] Halogenated organic compounds, as a class, require careful management due to their persistence and potential environmental impact.[3][4][5]
Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may cause skin, eye, and respiratory irritation.[6][7][8][9] The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks.[11] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] | Protects against splashes and airborne particles, preventing eye irritation or serious eye damage.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). | Tested according to EN 374.[1] | Prevents skin contact, which can cause irritation.[7][8][9] Gloves should be inspected before use and disposed of if contaminated. |
| Skin and Body Protection | A lab coat with full-length sleeves, full-length pants, and close-toed shoes are mandatory. For larger quantities or increased risk of splash, a chemical-resistant apron or suit is recommended. | N/A | Ensures no skin is exposed, protecting against accidental contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if engineering controls are insufficient or during spill cleanup. | NIOSH or EN 14387 approved.[1] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[7][8][9] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for minimizing risk. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Preparation and Work Area Setup
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[12]
-
Designate a Work Area: All handling of this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.[3]
-
Assemble Materials: Ensure all necessary equipment, including glassware, spatulas, and weighing paper, are clean, dry, and readily accessible within the fume hood to minimize movement and potential for spills.
-
Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available that is appropriate for halogenated organic compounds.
Handling and Experimental Use
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use appropriate tools, such as a spatula or powder funnel, to avoid generating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
-
Running the Reaction:
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[3]
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction Workup:
-
All subsequent steps, including quenching, extraction, and purification, must be conducted within the fume hood.
-
Cleanup and Decontamination
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Work Surfaces: Decontaminate the work area within the fume hood with an appropriate solvent and cleaning agent.
Waste Disposal: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.[3] As a halogenated organic compound, it must be disposed of as hazardous waste.[13]
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][13]
-
Labeling: Use a designated, properly labeled waste container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Collection: Collect all waste, including unused compound, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, solvent rinsates), in the designated container.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.[3] Incineration is a common and effective disposal method for halogenated organic compounds.[14]
Emergency Procedures: Be Prepared
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][16] Seek medical attention.[17]
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Seek immediate medical attention.[17]
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.
In case of ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[18]
In case of a spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[19] Ventilate the area and decontaminate the spill site.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Benchchem. Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- ChemicalBook. This compound - Safety Data Sheet.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Safety Data Sheet. 2-Methylquinoline.
- Fisher Scientific. SAFETY DATA SHEET.
- CymitQuimica. 4-Bromo-2-methylquinoline.
- Biosynth. Safety Data Sheet.
- Thermo Fisher Scientific. 6-Bromoquinoline - SAFETY DATA SHEET.
- P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics.
- MedChemExpress. 7-Bromoquinoline-4-carboxylic acid-SDS.
- Unknown. hazardous waste segregation.
- ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- PubChem. 2-Bromoquinoline | C9H6BrN | CID 2762756.
- PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.
- PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413.
- Unknown. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. SAFETY DATA SHEET.
- GERPAC. Personal protective equipment for preparing toxic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
